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  • Product: C.I.Acid Blue 130
  • CAS: 12238-90-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of C.I. Acid Blue 130

This guide provides a comprehensive overview of the chemical and physical properties of C.I. Acid Blue 130, designed for researchers, scientists, and professionals in drug development and related fields. The information...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical and physical properties of C.I. Acid Blue 130, designed for researchers, scientists, and professionals in drug development and related fields. The information presented herein is synthesized from technical data sheets and scientific literature to ensure accuracy and relevance.

Introduction and Chemical Identity

C.I. Acid Blue 130 is a synthetic organic dye belonging to the acid dye classification. These dyes are typically anionic, water-soluble compounds primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. The defining characteristic of acid dyes is the presence of one or more sulfonic acid groups (-SO₃H), which confer water solubility and provide the necessary anionic charge for binding to the cationic sites on the substrate. While specific data for C.I. Acid Blue 130 is sparse, it is often referenced in the context of other acid and direct dyes, with some databases providing conflicting or overlapping information with similarly named compounds like C.I. Direct Blue 130. For the purpose of this guide, we will consolidate the most consistent data available.

The molecular structure of related compounds suggests that C.I. Acid Blue 130 belongs to the double azo class of dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which act as the primary chromophore, responsible for the color of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Acid Blue 130 and related compounds is presented below. It is important to note that values can vary between suppliers due to differences in purity and hydration state.

PropertyValueSource(s)
C.I. Name Acid Blue 130[2]
CAS Number 12238-90-3[2]
Appearance Dark blue powder[3]
Molecular Formula C₂₉H₂₃N₅Na₂O₉S₂ (for related C.I. Direct Blue 130)[1]
Molecular Weight 695.63 g/mol (for related C.I. Direct Blue 130)[1]
Solubility Soluble in water (forms a cyan solution); slightly soluble in alcohol.[1]

Chemical Stability and Reactivity

C.I. Acid Blue 130 is chemically stable under standard ambient conditions (room temperature).[3] However, its chemical behavior is influenced by pH and the presence of strong oxidizing or reducing agents.

  • pH Sensitivity: In a strongly acidic medium, such as concentrated sulfuric acid, the dye exhibits a color change, appearing dark, and may precipitate when diluted.[1] The addition of a strong acid like hydrochloric acid to an aqueous solution can cause the dye to precipitate as a violet-black solid.[1]

  • Alkaline Conditions: In the presence of a strong base like sodium hydroxide, the solution turns dark, and precipitation may occur.[1]

  • Incompatible Materials: C.I. Acid Blue 130 should be stored away from strong acids and strong oxidizing agents to prevent degradation.[3]

The diagram below illustrates the general reactivity of C.I. Acid Blue 130 in response to different chemical environments.

AB130 C.I. Acid Blue 130 (Aqueous Solution - Cyan) StrongAcid Strong Acid (e.g., HCl) Violet-Black Precipitate AB130->StrongAcid + HCl StrongBase Strong Base (e.g., NaOH) Dark Solution, Precipitate AB130->StrongBase + NaOH Stable Stable at Room Temp AB130->Stable Standard Conditions A N-(4-amino-2-methoxyphenyl) -3-oxobutanamide B Diazonium Salt 1 A->B Diazotization D Monoazo Intermediate B->D Coupling C 5-Amino-7-ethoxy- 2-naphthalenesulfonic acid C->D E Diazonium Salt 2 D->E Diazotization G Precursor Dye E->G Coupling F 6-Hydroxynaphthalene- 2-sulfonic acid F->G H Final Dye Product (C.I. Direct Blue 130) G->H Hydrolysis

Caption: General synthesis workflow for a double azo dye.

Analytical Methodologies

The quantitative analysis of acid dyes in various matrices is commonly performed using High-Performance Liquid Chromatography (HPLC). [4]Given the anionic nature of C.I. Acid Blue 130, a reversed-phase HPLC method with an ion-pairing agent is often effective for achieving good separation and peak shape. [4][5]

Protocol: HPLC Analysis of C.I. Acid Blue 130

This protocol is a representative method for the analysis of water-soluble acid dyes.

1. Objective: To quantify the concentration of C.I. Acid Blue 130 in an aqueous sample.

2. Materials:

  • C.I. Acid Blue 130 standard
  • HPLC-grade water
  • HPLC-grade acetonitrile or methanol
  • Tetrabutylammonium (TBA) phosphate or similar ion-pairing agent
  • Phosphoric acid or appropriate buffer components
  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: Aqueous buffer containing the ion-pairing agent (e.g., 5 mM TBA phosphate), with pH adjusted to a suitable value (e.g., 6.5).
  • Mobile Phase B: Acetonitrile or methanol.
  • Filter and degas both mobile phases before use.
  • Standard Preparation:
  • Prepare a stock solution of C.I. Acid Blue 130 in HPLC-grade water (e.g., 100 µg/mL).
  • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Sample Preparation:
  • Dilute the unknown sample to fall within the calibration range.
  • Filter the sample through a 0.45 µm syringe filter.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Set to the λmax of the dye (A preliminary scan may be needed; λmax for similar dyes is often in the 560-630 nm range). [4] * Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.
  • Analysis:
  • Inject the standards to generate a calibration curve.
  • Inject the prepared samples.
  • Quantify the sample concentration based on the peak area and the calibration curve.

// Nodes P1 [label="Prepare Mobile Phase\n(A: Buffered Ion-Pair, B: Organic)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Prepare Calibration Standards\n& Unknown Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Filter All Solutions\n(0.45 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="Set HPLC Parameters\n(Gradient, Flow, Temp, λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; P5 [label="Inject Standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; P6 [label="Generate Calibration Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P7 [label="Inject Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; P8 [label="Quantify Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges P1 -> P4; P2 -> P3; P3 -> P5; P3 -> P7; P4 -> P5; P5 -> P6; P6 -> P8; P7 -> P8; }

Caption: Workflow for HPLC analysis of Acid Blue 130.

Purification

For research applications requiring high purity, commercial-grade dyes often need further purification to remove synthetic byproducts and inorganic salts.

Protocol: Purification using Activated Carbon

This method is effective for removing colored organic impurities from aqueous solutions. [6] 1. Objective: To increase the purity of a C.I. Acid Blue 130 sample.

2. Materials:

  • Crude C.I. Acid Blue 130
  • Deionized water
  • Activated carbon, powdered [6] * Filter paper (e.g., Whatman No. 1)
  • Buchner funnel and flask

3. Procedure:

  • Dissolution: Dissolve the crude dye in a minimum amount of hot deionized water to create a concentrated solution.
  • Adsorption: While the solution is still warm, add a small amount of activated carbon (approximately 1-2% of the dye weight). Stir the mixture for 10-15 minutes. The activated carbon has a high surface area that adsorbs many organic impurities. [6] * Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Buchner funnel to remove the activated carbon. This step should be done rapidly to prevent premature crystallization of the dye.
  • Crystallization: Allow the purified filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  • Collection: Collect the purified dye crystals by vacuum filtration.
  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60 °C).

Safety and Handling

According to available Safety Data Sheets (SDS) for similar acid dyes, C.I. Acid Blue 130 should be handled with standard laboratory precautions. [3][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. [8]* Engineering Controls: Use in a well-ventilated area to avoid inhalation of dust. [3]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [9] * Skin: Remove contaminated clothing and wash the affected area with soap and water. [3] * Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. [3] * Inhalation: Move to fresh air. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9] While not classified as a hazardous substance under all regulations, it may cause skin, eye, and respiratory tract irritation. [3][8][9]

Conclusion

C.I. Acid Blue 130 is an anionic azo dye with characteristic properties defined by its sulfonic acid groups and azo chromophore. Its solubility and color are highly dependent on pH, and it is stable under standard conditions but reactive with strong acids, bases, and oxidizing agents. Understanding these chemical properties is crucial for its effective application in dyeing processes, as well as for its analysis and purification in a research context. Proper handling and adherence to safety protocols are essential to mitigate potential irritation risks.

References

  • C.I.Acid Blue 130 | 12238-90-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXNI0-FYbt4YzYBXHiezi8nlAysUOTq8YfC8gus_n3_tTJgSaWglGncwsGleYJWnXkui4Z5nzMhvVU9LlluoG4WH5qzzcnEmqJo78jNro3_IB4jM9YoJOAbYh2icmwmpIoar3VWXeRO59bq8GZOuZuMz_vRMMvsenW6ZxEo3zjQ0=]
  • Direct Blue 130 - World dye variety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvCOMTe8rwe8fwSzqQ6hfXynZUj3zETewgjPTgpFuOkRRfi0obnlkp6B9xJclXH3nkITkD0PKQyM7ZrNRcYd4FyGQxolNG_aX42FbtO-Qjc-RE-VsMP3VEHza8A2uH4D6d5BnpAuaQcPklf_HtRFE6bQBia9tGf_iDA==]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvxyn0cLtlnIGyDy7eTwgrjtUyxQeAeqdHSuXOquZsWUZe5NVZhXpr2xC8Md5LTF3w-CNIqUEOvdQuz2-1XXGdZsq04jdu_5DNJCTDjlrITLSbaE5ltS0YyC15MEwV4dfyvDSB2sJOUelBMh6lDfo=]
  • Acid Blue 113 Dye content 50 3351-05-1 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJbvqWu27sgIugmilgX9eSlJYcMl5YdmovgvmKWmQ65gh34l1ElZ_FjhVqDWf6wyFHIZoxKSS37uWp9wN7c3t_5u4p2RwnngvBzxVbRJ-CRPUd1LflPCVAiY1DeRLa-P0OsDhTBBStCXkysu_Vfmpyn-Wxg==]
  • Acid Blue 9 - OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4isktsyOrnGGg67Wd2u5Ef2tbvbcnZX5wwJVansh8WaZ9Hy2lJ9ZmRtESK4pELCW8xKlqGryecMxKZntoVchDr1AXCN-psCN6-a_umZPd18l9sCBO8g3leWRfbkFwPNGQHTBKrku1spDUl5ZO9jOmjnl5ceRigC5Q_U=]
  • The development of a generic analysis method for natural and synthetic dyes by ultra-high-pressure liquid chromatography with ph - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInxIjQHpkw9tZ2WXMJiofI2RBvEvJrg_cz7RJ06TQcQtQ7W_-kz7q--4VQJQQ0exIeB9Tso-Q4zpZlr7O5veqgxmcNT4EavMa43GlO8cdD1sdN0dQRiS8szhfYUXvKfoLtZ9Au_PsXSmj3JKPknsIXPF-KiTmYTf75JbDFtT9eSGwpqOlSNJ-Z8CwFkCxhpSRf9Oow50JGKyf97WD9BXi]
  • Acid Blue 129 - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4mdIEZTaBxNoTzESut02koh2Gp7wE9F4IZgSSefMm1glamBltYMEjbQ3gfhAkqp8Ohvl7_iP7HsDl3sfC1Ecbkl_C9TWvzN00c_fz6hkJ2BCHRY7q7vYedkYbVed9o_5mSUuv]
  • Material Safety Data Sheet - Acid blue 120 - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.
  • MSDS ACID BLUE 129 - Qingdao Sanhuan Colorchem CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqF_rS9s1Wh3gxRbKpWsdtZBbU88LqVdc00QXNQ9hMTuVKVigSZ-OwAcaaniKKIpUCQQ0fc6CpILt3OFVv39lYiXMr39eIjAPza4PW8ff6G-4cs-IQbJtv_Nh9IZsdvMMfb967Wx5zBoBYiUwryaQ4aQHJhTYfC-1vHiGStIJgozk=]
  • Activated carbon - Wikipedia. [URL: https://en.wikipedia.

Sources

Exploratory

An In-depth Technical Guide to C.I. Acid Blue 130: Addressing a Case of Ambiguous Identity

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide delves into the molecular structure, formula, and associated characteristics of the dye commonly referred to as C.I....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the molecular structure, formula, and associated characteristics of the dye commonly referred to as C.I. Acid Blue 130. It is critical to establish at the outset that a significant ambiguity exists in the public domain and chemical databases concerning this designation. Research indicates that "C.I. Acid Blue 130" is often conflated with "C.I. Direct Blue 130." This guide will primarily focus on the well-documented chemical entity C.I. Direct Blue 130, which possesses the properties and structural class often associated with acid dyes, while also acknowledging the existence of a separate, yet poorly defined, CAS number for C.I. Acid Blue 130.

The Nomenclature Dilemma: Acid Blue 130 vs. Direct Blue 130

Conversely, C.I. Direct Blue 130 is a well-characterized dye with the following identifiers:

  • C.I. Name: Direct Blue 130

  • C.I. Number: 27110

  • CAS Registry Number: 6226-70-6[2]

Direct dyes are typically used for cellulosic fibers like cotton, while acid dyes are used for protein fibers like wool and silk, as well as polyamides. The distinction lies in their application method and affinity for different substrates. However, some dyes can be classified in multiple ways depending on their structure and application. Given that "Direct Blue 130" is sometimes categorized under acid dyes, it is highly probable that inquiries for "Acid Blue 130" are referring to this specific, well-documented compound.

Molecular Structure and Formula of C.I. Direct Blue 130 (C.I. 27110)

C.I. Direct Blue 130 is classified as a double azo dye. The azo group (-N=N-) is the chromophore responsible for its color. The presence of two such groups defines it as a "disazo" or "double azo" compound.

PropertyValueSource
Molecular Formula C29H23N5Na2O9S2[2]
Molecular Weight 695.63 g/mol [2]

The molecular structure of C.I. Direct Blue 130 is complex, featuring multiple aromatic rings, sulfonic acid groups, and the characteristic double azo linkage. The sulfonic acid groups (-SO3H) are present as sodium salts (-SO3Na), which impart water solubility to the dye molecule.

cluster_main General Representation of C.I. Direct Blue 130 Structure Aromatic_Ring_1 Ar1-N=N- Aromatic_Ring_2 -Ar2-N=N- Aromatic_Ring_1->Aromatic_Ring_2 Azo Linkage Sulfonic_Acid_1 -SO3Na Aromatic_Ring_1->Sulfonic_Acid_1 Aromatic_Ring_3 -Ar3 Aromatic_Ring_2->Aromatic_Ring_3 Azo Linkage Other_Substituents (-OCH3, -OH, etc.) Aromatic_Ring_2->Other_Substituents Sulfonic_Acid_2 -SO3Na Aromatic_Ring_3->Sulfonic_Acid_2

Caption: A simplified diagram illustrating the key functional groups in a double azo dye like C.I. Direct Blue 130.

Synthesis of C.I. Direct Blue 130

The manufacturing process for C.I. Direct Blue 130 involves a multi-step diazotization and coupling reaction, which is characteristic of azo dye synthesis. The general steps are as follows:

  • Diazotization: An aromatic amine, N-(4-amino-2-methoxyphenyl)-3-oxobutanamide, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • First Coupling: The diazonium salt is then reacted with 5-Amino-7-ethoxy-2-naphthalenesulfonic acid in a coupling reaction to form a monoazo compound.

  • Second Diazotization: The resulting monoazo compound, which still contains a primary amino group, is then diazotized.

  • Second Coupling: This new diazonium salt is coupled with 6-Hydroxynaphthalene-2-sulfonic acid.

  • Hydrolysis: The final step involves the hydrolysis of the acetamido group to yield the final dye structure.[2]

cluster_workflow Synthesis Workflow of C.I. Direct Blue 130 A N-(4-amino-2-methoxyphenyl) -3-oxobutanamide B Diazotization A->B C First Coupling with 5-Amino-7-ehtoxy-2- naphthalenesulfonic acid B->C D Monoazo Intermediate C->D E Second Diazotization D->E F Second Coupling with 6-Hydroxynaphthalene-2- sulfonic acid E->F G Disazo Intermediate F->G H Hydrolysis G->H I C.I. Direct Blue 130 H->I

Caption: A flowchart outlining the key stages in the synthesis of C.I. Direct Blue 130.

Physicochemical Properties and Handling

PropertyObservationSource
Appearance Blue powder[2]
Solubility Soluble in water (yielding a cyan solution), slightly soluble in alcohol (resulting in a green-light blue solution).[2]
Behavior in Strong Acid In concentrated sulfuric acid, it appears dark; upon dilution, it turns purple.[2]
Behavior with Acid/Base Addition of strong hydrochloric acid to the dye solution causes a violet-black precipitate. Addition of a strong sodium hydroxide solution results in a dark precipitate.[2]

Safe Handling and Storage: As with most chemical dyes, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or under a fume hood. Store the dye in a cool, dry place away from strong oxidizing agents.

Potential Applications in a Research Context

While C.I. Direct Blue 130 is primarily an industrial dye for textiles, its chemical properties may lend it to certain research applications, although specific use cases in drug development are not well-documented. Potential areas of exploration could include:

  • Histological Staining: Due to its anionic nature and affinity for certain substrates, it could potentially be investigated as a counterstain in specific histological protocols, particularly for identifying structures with a high concentration of cationic proteins.

  • Assay Development: The colorimetric properties of the dye could be explored in the development of novel assays. For instance, its interaction with specific analytes might lead to a measurable color change.

  • Environmental and Degradation Studies: As a complex organic molecule, it can be used as a model compound in studies focused on the bioremediation or photocatalytic degradation of textile effluents.

Conclusion

The term "C.I. Acid Blue 130" presents a case of chemical ambiguity. The most substantiated and chemically defined entity that aligns with this name is C.I. Direct Blue 130 (CAS 6226-70-6) , a double azo dye. Researchers and scientists seeking to work with "Acid Blue 130" should exercise due diligence and verify the CAS number and molecular structure of their starting material. This guide provides a comprehensive overview of the synthesis, structure, and properties of C.I. Direct Blue 130 to aid in its potential application in a research setting.

References

  • World dye variety. Direct Blue 130. (2012-07-25). Available from: [Link]

Sources

Foundational

C.I. Acid Blue 130 CAS Registry Number and synonyms.

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction C.I. Acid Blue 130 is a synthetic organic dye belonging to the acid dye category. These dyes are characterized by thei...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 130 is a synthetic organic dye belonging to the acid dye category. These dyes are characterized by their anionic nature, typically due to the presence of sulfonic acid groups, which allows them to form ionic bonds with cationic sites in substrates like protein fibers (e.g., wool, silk) and polyamides (e.g., nylon) under acidic conditions. This guide provides a detailed overview of C.I. Acid Blue 130, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to scientific research and development.

Chemical Identification and Synonyms

A degree of ambiguity exists in the public domain regarding the precise identity and associated CAS Registry Number for C.I. Acid Blue 130. The most comprehensively documented substance closely associated with this name is C.I. Direct Blue 130 . It is plausible that "Acid Blue 130" is a broader classification or a synonym for this specific direct dye, given that all direct dyes are a subclass of acid dyes. For the purposes of this technical guide, we will focus on the well-characterized C.I. Direct Blue 130.

Identifier Value Source
Chemical Name C.I. Direct Blue 130World Dye Variety[1]
C.I. Number 27110World Dye Variety[1]
CAS Registry Number 6226-70-6World Dye Variety[1]
Molecular Formula C₂₉H₂₃N₅Na₂O₉S₂World Dye Variety[1]
Molecular Weight 695.63 g/mol World Dye Variety[1]

Synonyms:

  • C.I. Acid Blue 130 (CAS Registry Number: 12238-90-3)[2]

  • Direct Blue 130[1]

Physicochemical Properties

The properties of C.I. Direct Blue 130 are characteristic of a double azo dye, indicating the presence of two -N=N- groups in its molecular structure.

Property Description Source
Appearance Blue solidWorld Dye Variety[1]
Solubility Soluble in water (producing a cyan solution), slightly soluble in alcohol (producing a green-light blue solution).World Dye Variety[1]
Behavior in Strong Acid In concentrated sulfuric acid, it appears dark, and upon dilution, it turns purple.World Dye Variety[1]
Behavior with Hydrochloric Acid Addition of strong hydrochloric acid to the dye solution results in a violet-black precipitate.World Dye Variety[1]
Behavior with Sodium Hydroxide With a strong sodium hydroxide solution, a dark precipitate is formed.World Dye Variety[1]

Synthesis

The synthesis of C.I. Direct Blue 130 is a multi-step process involving diazotization and coupling reactions, which are fundamental processes in the synthesis of azo dyes.

Manufacturing Process:

  • Diazotization of N-(4-amino-2-methoxyphenyl)-3-oxobutanamide: The process begins with the diazotization of N-(4-amino-2-methoxyphenyl)-3-oxobutanamide. This involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • First Coupling Reaction: The resulting diazonium salt is then coupled with 5-Amino-7-ethoxy-2-naphthalenesulfonic acid.

  • Second Diazotization: The product from the first coupling reaction, which contains a free amino group, is then diazotized.

  • Second Coupling Reaction: This new diazonium salt is subsequently coupled with 6-Hydroxynaphthalene-2-sulfonic acid.

  • Hydrolysis: The final step involves the hydrolysis of the acetamido group.[1]

Synthesis Workflow:

Synthesis_Workflow A N-(4-amino-2-methoxyphenyl)-3-oxobutanamide B Diazotization A->B D First Coupling B->D C 5-Amino-7-ethoxy-2-naphthalenesulfonic acid C->D E Second Diazotization D->E G Second Coupling E->G F 6-Hydroxynaphthalene-2-sulfonic acid F->G H Hydrolysis of Acetamido Group G->H I C.I. Direct Blue 130 H->I

Caption: Synthesis workflow for C.I. Direct Blue 130.

Applications in Research and Industry

Acid dyes, including C.I. Acid Blue 130, are primarily utilized for their ability to color protein and polyamide fibers. Their applications extend from traditional textile dyeing to various scientific and industrial uses.

Industrial Applications:

  • Textile Dyeing: The primary application is in the dyeing of wool, silk, and nylon, where the dye molecules form strong ionic bonds with the fibers, resulting in good wash fastness.[3]

  • Leather Finishing: Acid dyes are used to color leather products.[3]

  • Paper Coloring: In some cases, acid dyes are used in the paper industry, although direct and basic dyes are more common.[3]

Potential Research Applications:

While specific research applications for C.I. Acid Blue 130 are not extensively documented, its properties as an acid dye suggest potential uses in various laboratory settings:

  • Biological Staining: Acid dyes are commonly used as biological stains to color tissues and cells for microscopic examination. The anionic dye molecules bind to cationic components within cells, such as proteins.

  • Protein Quantification: Similar to other acid dyes like Acid Blue 90 (Coomassie Brilliant Blue), it could potentially be used in protein quantification assays. The principle of these assays is the binding of the dye to proteins, leading to a color change that can be measured spectrophotometrically.

  • Electrophoresis: Acid dyes are crucial for visualizing protein bands in gel electrophoresis techniques like SDS-PAGE.

  • Indicator Dyes: The color change of C.I. Direct Blue 130 in the presence of strong acids and bases suggests its potential as a pH indicator in certain applications.

Experimental Protocol: General Staining of Protein Gels

This protocol is a generalized procedure for staining proteins in a polyacrylamide gel using an acid dye.

Materials:

  • Polyacrylamide gel post-electrophoresis

  • Staining Solution: 0.1% (w/v) C.I. Acid Blue 130 in 40% (v/v) methanol and 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid in water.

  • Shaking platform

Procedure:

  • Gel Removal: Carefully remove the polyacrylamide gel from the electrophoresis apparatus.

  • Washing (Optional): Rinse the gel with deionized water for 5 minutes to remove any residual electrophoresis buffer.

  • Staining: Immerse the gel in the staining solution in a suitable container. Place the container on a shaking platform and gently agitate for 30-60 minutes at room temperature.

  • Destaining: Pour off the staining solution and add the destaining solution. Gently agitate the gel in the destaining solution. Replace the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Visualization and Documentation: The stained protein bands can be visualized and documented using a gel imaging system.

Staining_Protocol A Polyacrylamide Gel (Post-Electrophoresis) B Optional Wash (Deionized Water) A->B C Immerse in Staining Solution (0.1% Dye, 40% MeOH, 10% Acetic Acid) B->C D Agitate for 30-60 min C->D E Pour off Stain, Add Destaining Solution (40% MeOH, 10% Acetic Acid) D->E F Agitate and Replace Destain until Bands are Clear E->F G Visualize and Document F->G

Caption: General protocol for protein gel staining.

Safety and Handling

As with any chemical, C.I. Acid Blue 130 should be handled with appropriate safety precautions. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or aerosols.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

C.I. Acid Blue 130, more specifically identified as C.I. Direct Blue 130, is a versatile double azo dye with significant applications in the textile and leather industries. Its fundamental properties as an anionic dye also suggest a range of potential applications in scientific research, particularly in the fields of biochemistry and histology for staining and visualization of proteins. A clear understanding of its chemical identity, synthesis, and properties is crucial for its effective and safe utilization in both industrial and research settings.

References

  • World Dye Variety. (2012, July 25). Direct Blue 130. Retrieved from [Link]

Sources

Exploratory

The Aqueous Thermodynamics and Stability of C.I. Acid Blue 130: A Technical Guide

Executive Summary C.I. Acid Blue 130 (CAS 12238-90-3), frequently cross-referenced as Acid Blue 264 or Telon Fast Blue F, is a high-performance synthetic acid dye widely utilized in textile dyeing, leather processing, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Acid Blue 130 (CAS 12238-90-3), frequently cross-referenced as Acid Blue 264 or Telon Fast Blue F, is a high-performance synthetic acid dye widely utilized in textile dyeing, leather processing, and specialized industrial formulations. For researchers and formulation scientists, mastering the aqueous behavior of this dye is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers of its solubility and the physicochemical factors dictating its stability in aqueous matrices.

Molecular Profile and Solvation Thermodynamics

The solubility of C.I. Acid Blue 130 in water is not merely a physical mixing process; it is a complex thermodynamic equilibrium driven by the dye's molecular architecture. Like most acid dyes, its structure incorporates highly polar sulfonic acid groups ( −SO3​H or −SO3​Na ) attached to a conjugated chromophore system.

The Mechanism of Hydration

When introduced to an aqueous environment, the dissolution of C.I. Acid Blue 130 is governed by ion-dipole interactions. The highly electronegative oxygen atoms of the sulfonate groups attract the electropositive hydrogen atoms of water molecules. This creates a robust solvation shell around the dye molecule. The energy released by the formation of these hydration bonds (solvation energy) must exceed the lattice energy holding the solid dye particles together.

Because this dissolution process is generally endothermic, the kinetic energy provided by heat plays a critical role in disrupting intermolecular dye-dye stacking (often driven by π−π interactions between the aromatic rings), thereby pulling the monomeric dye into solution.

Physicochemical Factors Dictating Aqueous Behavior

To engineer stable formulations, scientists must account for the environmental variables that perturb the dye's solvation shell.

Temperature Dynamics

Temperature is directly proportional to the solubility of acid dyes. Gently warming the solution to a temperature between 40°C and 60°C significantly enhances the dissolution rate and maximum solubility limit . However, boiling must be avoided, as excessive thermal energy can lead to the irreversible degradation of the chromophore.

The "Salting-Out" Phenomenon (Electrolyte Interference)

In industrial applications, adjusting pH often involves adding acidifying salts. However, high concentrations of electrolytes (e.g., NaCl , Na2​SO4​ ) induce a "salting-out" effect. The dissolved inorganic ions compete with the dye molecules for available water molecules. As the water is sequestered to hydrate the inorganic salts, the solvation shell around the dye is stripped away, forcing the hydrophobic regions of the dye molecules to aggregate and precipitate out of solution .

Water Hardness and Divalent Cations

The presence of metal ions in hard water ( Ca2+ , Mg2+ ) is highly detrimental to the solubility of C.I. Acid Blue 130. These divalent cations form strong ionic cross-links between the anionic sulfonate groups of adjacent dye molecules, creating insoluble metal-dye complexes. The addition of a chelating agent, such as EDTA, is a mechanistic necessity to sequester these metal ions and preserve the dye's solubility .

pH and Photochemical Stability

Acid dyes exhibit optimal stability in slightly acidic to neutral environments (pH 5–8) .

  • Acidic Extremes (< pH 3): The sulfonate groups become fully protonated, neutralizing the molecule's charge. Without electrostatic repulsion, the molecules aggregate.

  • Alkaline Extremes (> pH 11): Nucleophilic attack by hydroxide ions ( OH− ) can disrupt the conjugated double bonds, leading to a color shift or total bleaching.

  • Photostability: In dark or standard ambient light, aqueous acid blue dyes are highly stable, maintaining concentration for months . However, under UV/solar irradiation in the presence of semiconductor photocatalysts (like TiO2​ ), the dye undergoes rapid pseudo-first-order degradation due to cleavage by highly reactive hydroxyl radicals ( ∙OH ) .

Logic Core C.I. Acid Blue 130 (Aqueous State) Sol Solubility Dynamics Core->Sol Stab Chemical Stability Core->Stab Temp Temperature (Warming enhances dissolution) Sol->Temp Salt Electrolytes (Salting-out effect) Sol->Salt pH pH Variations (Protonation/Deprotonation) Stab->pH Light UV/Solar Irradiation (Photocatalytic degradation) Stab->Light

Caption: Logical relationship of physicochemical factors influencing Acid Blue 130.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in self-validation mechanisms to prevent false positives (e.g., mistaking precipitation for chemical degradation).

Protocol 1: Precision Isothermal Solubility Determination

Objective: Determine the absolute solubility limit of C.I. Acid Blue 130 at 25°C.

  • Preparation: Add an excess of solid C.I. Acid Blue 130 (approx. 30 g) to 1.0 L of ultra-pure deionized water (containing 0.1% EDTA to prevent trace metal interference) in a jacketed glass reactor.

  • Equilibration: Stir the suspension at a constant 25°C ( ±0.1°C ) for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Separation: Extract a 10 mL aliquot and centrifuge at 12,000 rpm for 20 minutes to force all undissolved particulate matter into a pellet.

  • Quantification: Carefully decant the supernatant, perform a serial dilution, and measure the absorbance via UV-Vis spectrophotometry at the dye's λmax​ (approx. 600-620 nm).

  • Self-Validation Step (Mass Balance): Dry the remaining undissolved pellet in a vacuum oven at 60°C until a constant weight is achieved. The mass of the dissolved dye calculated via the Beer-Lambert law must equal the initial mass minus the dried pellet mass ( ±2% variance allowed).

Protocol 2: Accelerated Degradation and Stability Kinetics

Objective: Assess the chemical integrity of the dye under thermal and pH stress.

  • Matrix Preparation: Prepare 50 mg/L solutions of the dye in standardized buffer solutions at pH 3.0, 7.0, and 10.0.

  • Incubation: Seal the samples in amber glass vials (to isolate thermal effects from photolytic effects) and incubate at 60°C for 14 days.

  • Analysis: Withdraw aliquots every 48 hours. Analyze using both UV-Vis spectroscopy and HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection).

  • Self-Validation Step (Orthogonal Testing): A drop in UV-Vis absorbance merely indicates a loss of color, which could be caused by either physical aggregation or chemical degradation. HPLC-DAD must be used to validate the mechanism: if the parent peak area decreases while new degradant peaks appear, chemical degradation has occurred. If the parent peak decreases with no new peaks, the dye has physically precipitated.

Workflow A 1. Dye Preparation (Deionized Water + EDTA) B 2. pH Adjustment (pH 3.0 - 10.0) A->B C 3. Thermal Incubation (60°C, Amber Vials) B->C D 4. Spectrophotometric Analysis (UV-Vis) C->D E 5. HPLC-DAD Analysis (Orthogonal Validation) D->E F 6. Kinetic Modeling (Mass Balance Check) E->F

Caption: Experimental workflow for assessing the aqueous stability of C.I. Acid Blue 130.

Quantitative Data Summaries

The following tables summarize the expected baseline behavior of C.I. Acid Blue 130 (and structurally analogous acid dyes) under various environmental conditions.

Table 1: Representative Solubility Profile of C.I. Acid Blue 130

Temperature (°C)Solvent MatrixApprox. Solubility (g/L)Mechanistic Observation
25Deionized Water~20.0Baseline thermodynamic equilibrium.
50Deionized Water~45.0Enhanced kinetic energy disrupts π−π stacking.
25Hard Water ( Ca2+ rich)< 5.0Formation of insoluble metal-dye complexes.
250.5 M NaCl Solution~8.0Severe "salting-out" due to hydration competition.

Table 2: Accelerated Stability Matrix (14-Day Incubation at 60°C)

pH LevelLight ExposureDegradation / Loss (%)Primary Mechanism of Action
3.0Dark< 5%Mild protonation leading to minor aggregation.
7.0Dark< 1%Highly stable; optimal electrostatic repulsion.
10.0Dark~12%Alkaline hydrolysis disrupting the chromophore.
7.0UV + TiO2​ Catalyst> 95%Rapid photocatalytic cleavage by ∙OH radicals.

Conclusion

The aqueous solubility and stability of C.I. Acid Blue 130 are strictly governed by the integrity of its sulfonate-driven solvation shell and the chemical stability of its conjugated chromophore. By strictly controlling temperature, utilizing chelating agents to mitigate water hardness, managing electrolyte loads to prevent salting-out, and maintaining a slightly acidic to neutral pH, formulation scientists can maximize both the solubility and the functional lifespan of the dye in aqueous systems.

References

  • Pylam Dyes - Acid Blue 3: pH Stability and Characteristics of Acid Dyes. Retrieved from:[Link]

  • ACS Publications (Environmental Science & Technology) - Photocatalytic Degradation of Acid Blue 80 in Aqueous Solutions Containing TiO2 Suspensions. Retrieved from: [Link]

  • US Environmental Protection Agency (EPA) - Pesticides Acid Blue 9 Review (Environmental Stability). Retrieved from: [Link]

Foundational

Spectroscopic Data and Maximum Absorbance of Acid Dyes: A Technical Guide for Research and Drug Development

Executive Summary Acid dyes are highly water-soluble, anionic compounds characterized by the presence of one or more sulfonic acid ( −SO3​H ) or carboxylic acid groups. While traditionally utilized in the textile and lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid dyes are highly water-soluble, anionic compounds characterized by the presence of one or more sulfonic acid ( −SO3​H ) or carboxylic acid groups. While traditionally utilized in the textile and leather industries, these dyes have become indispensable tools in biochemistry, histology, and drug development. Their unique spectroscopic properties—specifically their maximum absorbance wavelengths ( λmax​ ) and halochromic (pH-dependent) shifts—enable precise quantitative assays, such as the Bradford protein quantification method.

This whitepaper provides an in-depth analysis of the UV-Vis spectroscopic data of critical acid dyes, details self-validating experimental protocols for determining their molar absorptivity, and explains the fundamental causality behind their spectral behaviors.

Mechanistic Foundations of Acid Dye Spectroscopy

The spectroscopic profile of an acid dye is dictated by its molecular architecture, primarily the interplay between chromophores (color-bearing groups like azo bonds, −N=N− , or anthraquinone rings) and auxochromes (electron-donating or withdrawing groups like hydroxyl or sulfonic acid groups).

Electron Transitions and UV-Vis Absorbance

When an acid dye is exposed to UV-Vis light (200–800 nm), the photons excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In azo dyes, the primary transitions are π→π∗ (associated with the aromatic rings and yielding high absorbance in the UV region) and n→π∗ (associated with the non-bonding electrons of the azo nitrogen atoms, dictating the visible color)[1].

Solvatochromism and Halochromic Shifts

Acid dyes are highly sensitive to their solvent matrix and pH. A premier example in drug development is2 (CBB G-250), the core reagent in the Bradford assay. The dye exists in three distinct protonation states depending on the pH:

  • Cationic State (pH < 0): The dye is doubly protonated, exhibiting a red/brown color with a λmax​ of 465 nm[2][3].

  • Neutral State (pH ~ 1): The dye loses one proton, turning green with a λmax​ of 620 nm[2][3].

  • Anionic State (pH > 2 or Protein-Bound): The dye is fully unprotonated, shifting to a bright blue color with a λmax​ of 595 nm[2][3].

HalochromicShift Cationic Cationic Form (Red/Brown, λmax = 465 nm) pH < 0 Neutral Neutral Form (Green, λmax = 620 nm) pH ~ 1 Cationic->Neutral Deprotonation (pH increase) ProteinBound Protein-Dye Complex (Blue, λmax = 595 nm) Stable Assay State Cationic->ProteinBound Protein Binding (Basic/Aromatic Amino Acids) Anionic Anionic Form (Blue, λmax = 595 nm) pH > 2 Neutral->Anionic Deprotonation (pH increase)

Caption: Logical relationship of Coomassie Brilliant Blue G-250 halochromic states and protein binding.

Quantitative Spectroscopic Profiles

The table below summarizes the maximum absorbance wavelengths ( λmax​ ) and key spectral characteristics of prominent acid dyes utilized in research and industry.

Acid DyeC.I. Name λmax​ (nm)Spectral Characteristics & Applications
Acid Orange 7 C.I. 15510484–485Primary band at 484 nm (azo form), shoulder at 403 nm (hydrazone form). Widely used as a model azo dye for degradation studies[1][4].
Acid Red 14 C.I. 14720512–520Strong absorption peak at 520 nm reflecting red color; high UV absorbance (200-400 nm) due to conjugated double bonds[5].
Coomassie Brilliant Blue G-250 C.I. 42655595 (Bound)Halochromic shift: 465 nm (cationic) 620 nm (neutral) 595 nm (anionic) upon binding to basic/aromatic amino acids[2].
Acid Black 210 C.I. 300285403, 458, 612Trisazo dye with three chromophore centers yielding three distinct absorbance bands. Analyzed heavily in environmental effluent studies[6].

Methodological Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the spectroscopic analysis of acid dyes must follow strict, self-validating workflows.

G SamplePrep Dye Solution Preparation (Buffer, pH Control) UVScan UV-Vis Wavelength Scan (200 nm - 800 nm) SamplePrep->UVScan Aliquot to Quartz Cuvette LambdaMax Determine λmax (Peak Absorbance) UVScan->LambdaMax Identify Chromophore Peaks CalCurve Standard Curve Generation (Absorbance vs. Concentration) LambdaMax->CalCurve Measure at λmax BeerLambert Calculate Molar Absorptivity (ε) (A = εlc) CalCurve->BeerLambert Linear Regression (R² > 0.99)

Caption: Workflow for UV-Vis spectroscopic analysis and molar absorptivity determination of acid dyes.

Protocol 1: Determination of λmax​ and Molar Extinction Coefficient ( ϵ )
  • Step 1: Matrix Preparation. Prepare a stock solution of the target acid dye (e.g., 1 mg/mL) in highly purified deionized water or a specifically buffered solvent to lock the protonation state.

  • Step 2: Serial Dilution. Prepare a minimum of five working standards within the expected linear dynamic range (e.g., 5 to 50 µg/mL).

  • Step 3: Spectral Scanning. Blank a dual-beam UV-Vis spectrophotometer using the exact solvent matrix. Transfer the median standard to a quartz cuvette and perform a full wavelength scan from 200 nm to 800 nm to identify λmax​ [1][5].

  • Step 4: Photometric Measurement. Set the spectrophotometer to the determined λmax​ . Measure the absorbance of all standards sequentially.

  • Step 5: Linear Regression. Plot Absorbance (y-axis) versus Concentration (x-axis). A self-validating system requires an R2≥0.995 . Calculate ϵ using the Beer-Lambert law ( A=ϵlc ).

Protocol 2: High-Throughput Protein Quantification via Bradford Assay
  • Step 1: Reagent Formulation. Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Slowly add 100 mL of 85% phosphoric acid while stirring. Dilute to 1 L with deionized water and filter to remove un-dissolved particulates[7].

  • Step 2: Standard Curve Generation. Prepare a dilution series of Bovine Serum Albumin (BSA) ranging from 0 to 1000 µg/mL in the same buffer as the unknown biological samples.

  • Step 3: Assay Incubation. Add 10 µL of each standard and unknown sample to a microplate well. Add 200 µL of the Bradford reagent to each well. Incubate at room temperature for exactly 5 minutes.

  • Step 4: Spectroscopic Measurement. Measure the absorbance at 595 nm using a microplate reader[7]. Perform linear regression to interpolate the unknown protein concentrations.

Expertise & Experience: The Causality Behind the Protocols

To elevate these protocols from mere instructions to robust scientific methodologies, researchers must understand the causality behind the experimental parameters:

  • Why strict pH control in the Bradford Reagent? The Bradford reagent is formulated with high concentrations of phosphoric acid to maintain a pH < 0. At this highly acidic pH, the unbound CBB G-250 dye is forced into its doubly protonated, cationic state ( λmax​ = 465 nm, red/brown). If the pH is not strictly controlled, the dye will prematurely deprotonate to the neutral green or anionic blue state in the absence of protein, resulting in a high background absorbance and a destroyed dynamic range[2][3].

  • Why measure at exactly λmax​ ? According to the Beer-Lambert Law, the molar absorptivity ( ϵ ) is highest at λmax​ . Measuring at the peak of the absorption band maximizes the signal-to-noise ratio and ensures that minor fluctuations in the spectrophotometer's wavelength calibration do not drastically alter the recorded absorbance (since the derivative of the absorption curve, dA/dλ , approaches zero at the peak).

  • Why use Quartz Cuvettes for full spectral scans? When characterizing novel acid dyes or identifying degradation byproducts, scanning the UV region (200–400 nm) is essential to detect conjugated aromatic rings[1][5]. Standard glass or polystyrene cuvettes absorb heavily below 340 nm, creating false peaks or masking crucial structural data. Quartz is optically transparent down to 200 nm, allowing for an uncompromised full-spectrum analysis.

References

  • Acid orange 7 (Orange II) | Azo Dye, MedchemExpress.com.
  • UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects, iris.unina.it.
  • Coomassie Brilliant Blue, Encyclopedia.pub.
  • Coomassie brilliant blue, Wikipedia.org.
  • Utilizing Bradford Assay for Protein Concentration Calcul
  • Sunlight-driven degradation of acid red 14 using a ZnO-doped carbon-ammonia composite, Frontiersin.org.
  • Differences in colour gamut obtained with three synthetic red food colourants, us.es.
  • Stability of Acid Black 210 dye in Tannery Industry Effluent, Frontiersin.org.

Sources

Exploratory

Synthesis and Manufacturing Process of C.I. Acid Blue 130: A Comprehensive Technical Guide

C.I. Acid Blue 130 (also known as Acid Blue 264) is a high-performance anthraquinone-based synthetic dye.

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Author: BenchChem Technical Support Team. Date: April 2026

C.I. Acid Blue 130 (also known as Acid Blue 264) is a high-performance anthraquinone-based synthetic dye. While historically prominent in the textile industry for dyeing polyamide fibers, its rigid planar structure, distinct spectral properties, and functionalized sulfonamide moieties have garnered increasing interest in biological assays, ligand design, and the development of photo-active probes[1][].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic recipes. Here, we deconstruct the chemical causality, mechanistic pathways, and self-validating manufacturing protocols required to synthesize C.I. Acid Blue 130 with high yield and analytical purity.

Retrosynthetic Analysis & Mechanistic Pathways

The molecular architecture of C.I. Acid Blue 130 (C₂₉H₂₄N₃O₇S₂·Na) is built upon an anthraquinone core, which provides the primary chromophore, linked to a bulky sulfonamide-bearing aromatic amine[][3].

Retrosynthetically, the dye is assembled via an Ullmann-type C–N coupling between two primary synthons:

  • The Electrophile: Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which provides the water-soluble anthraquinone scaffold.

  • The Nucleophile: An amine precursor, specifically N,4-dimethyl-N-(4-aminobenzyl)benzenesulfonamide (derived from the reduction of its corresponding nitro analogue)[4].

The Catalytic Causality

The Ullmann condensation is traditionally catalyzed by copper. We utilize a Cu(I) complex (e.g., CuCl or Cu(I) coordinated with nitrogenous ligands) rather than Cu(0) or Cu(II). Cu(I) lowers the activation energy for the oxidative addition into the C–Br bond of bromamine acid. This minimizes the induction period, reduces the required catalyst loading, and critically prevents the high-temperature base-catalyzed hydrolysis of bromamine acid into the unwanted purple byproduct (1-amino-4-hydroxyanthraquinone-2-sulfonic acid)[5].

Pathway A Bromamine Acid (Electrophile) C Ullmann C-N Coupling [Cu(I) Catalyst, pH 8.5-9.0] A->C Aqueous Na2CO3 B Amine Precursor (Nucleophile) B->C Heat (80-90°C) D C.I. Acid Blue 130 (Anthraquinone Dye) C->D Salting Out (NaCl)

Caption: Retrosynthetic and forward synthesis pathway of C.I. Acid Blue 130.

Physicochemical & Quantitative Data

To establish a self-validating system, researchers must benchmark their precursors and final products against established physicochemical parameters.

Table 1: Physicochemical Properties of C.I. Acid Blue 130

Property Value / Description
CAS Numbers 39315-90-7 / 12238-90-3[1][6]
Molecular Formula C₂₉H₂₄N₃O₇S₂·Na[]
Molecular Weight 597.64 g/mol (Sodium Salt)[3]
Dye Class Anthraquinone (Anionic/Acid Dye)[1]
Appearance Dark blue crystalline powder

| Solubility | Highly soluble in water; moderately soluble in polar aprotic solvents. |

Table 2: Optimized Reaction Parameters for Ullmann Condensation

Parameter Optimal Range Causality / Mechanistic Effect
Temperature 80 – 90 °C Provides sufficient kinetic energy for C–N coupling; temperatures >95 °C promote competitive hydrolysis of the C–Br bond[5].
pH Control 8.5 – 9.0 Ensures the amine remains deprotonated (nucleophilic) while preventing base-catalyzed hydroxylation of bromamine acid.
Cu(I) Loading 2 – 5 mol% Facilitates efficient oxidative addition; excess leads to heavy metal contamination and downstream purification challenges[5].

| Salting Out (NaCl) | 15 – 20% (w/v) | Leverages the common-ion effect to suppress the solubility of the dye's sodium salt, driving near-quantitative precipitation. |

Step-by-Step Manufacturing Protocol

The following workflow is designed for high-fidelity synthesis, incorporating in-process quality control (QC) checks to ensure the system is self-validating.

Protocol S1 1. Amine Synthesis (Sulfonamidation) S2 2. Nitro Reduction (Pd/C, H2) S1->S2 S3 3. Ullmann Coupling (CuCl, 85°C, 4h) S2->S3 S4 4. Precipitation (15% NaCl, pH 7) S3->S4 S5 5. Purification (Filtration & Drying) S4->S5

Caption: Step-by-step manufacturing workflow for C.I. Acid Blue 130.

Stage 1: Synthesis of the Amine Precursor

Objective: Generate N,4-dimethyl-N-(4-aminobenzyl)benzenesulfonamide.

  • Sulfonamidation: Charge a clean, dry reactor with 4-nitrobenzyl chloride (1.0 eq) and N-methyl-p-toluenesulfonamide (1.05 eq) in anhydrous acetonitrile. Add K₂CO₃ (1.5 eq) as a mild base.

  • Reflux: Heat the mixture to reflux for 8 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the 4-nitrobenzyl chloride spot is fully consumed.

  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and recrystallize from ethanol to yield the intermediate N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide[4].

  • Reduction: Dissolve the nitro intermediate in absolute ethanol. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (3 atm) at 40 °C.

  • Filtration: Once hydrogen uptake ceases, filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to obtain the highly nucleophilic amine precursor.

Stage 2: Ullmann Condensation (Core Dye Synthesis)

Objective: Couple the amine precursor to bromamine acid.

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and pH probe, dissolve Bromamine Acid (1.0 eq) in deionized water.

  • pH Adjustment: Gradually add 10% Na₂CO₃ solution until the pH stabilizes at 8.5.

  • Reagent Addition: Add the amine precursor (1.1 eq) to the aqueous mixture.

  • Catalysis: Introduce the Cu(I) catalyst (e.g., CuCl or a specialized Cu(I)-nitrogen ligand complex) at a 2–5 mol% loading[5].

  • Thermal Activation: Heat the reaction mixture to 80–85 °C.

  • Active pH Maintenance: Critical Step. As the condensation releases HBr, the pH will drop. Continuously add Na₂CO₃ dropwise to maintain the pH strictly between 8.5 and 9.0.

  • Reaction Monitoring: Self-Validation: Sample the mixture every hour for High-Performance Liquid Chromatography (HPLC) analysis. Terminate the reaction when the bromamine acid peak area falls below 0.5% (typically 3–5 hours).

Stage 3: Isolation and Purification

Objective: Recover the dye as a high-purity sodium salt.

  • Neutralization: Cool the reactor to 40 °C. Carefully adjust the pH to 7.0 using dilute HCl to halt any residual side reactions.

  • Salting Out: Gradually add solid NaCl to the mixture until a concentration of 15–20% (w/v) is achieved. Causality: The high ionic strength forces the hydrophobic anthraquinone dye out of the aqueous phase.

  • Crystallization: Stir the suspension at room temperature for 2 hours to promote uniform crystal growth.

  • Filtration: Filter the suspension under vacuum. Wash the resulting filter cake with a cold 15% brine solution to remove unreacted amines and copper residues.

  • Drying: Transfer the filter cake to a vacuum oven and dry at 60 °C to constant weight. The final product is C.I. Acid Blue 130.

References

  • World Dye Variety. (2012). Acid Blue 264. Retrieved from [Link]

  • Zhu, H.-Y., Wu, Z., & Jiang, S. (2008). N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o596. Retrieved from [Link]

  • Google Patents. (2011). Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid (Patent No. CN104312193A).

Sources

Foundational

Whitepaper: Unraveling the Microbial Gauntlet: Biodegradation Pathways of Azo Dyes in Wastewater Treatment

An In-depth Technical Guide for Researchers and Scientists Abstract Azo dyes represent the largest class of synthetic colorants, with their extensive use in textile, pharmaceutical, and food industries leading to signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract

Azo dyes represent the largest class of synthetic colorants, with their extensive use in textile, pharmaceutical, and food industries leading to significant environmental contamination.[1] Their complex aromatic structures and the presence of the characteristic azo bond (–N=N–) render them recalcitrant to conventional wastewater treatment methods and pose considerable toxic, mutagenic, and carcinogenic risks.[2][3][4][5] This technical guide provides an in-depth exploration of the microbial biodegradation pathways that offer a sustainable and cost-effective alternative for the complete mineralization of these pollutants. We will dissect the critical two-phase anaerobic-aerobic strategy, elucidate the enzymatic machinery involved, analyze the key environmental factors governing degradation efficiency, and present detailed experimental protocols for laboratory investigation.

The Azo Dye Dilemma: A Persistent Environmental Challenge

Azo dyes are organic compounds characterized by one or more azo groups (–N=N–) linking aromatic rings. This chromophoric group is responsible for their vibrant colors and high stability to light and chemical agents, qualities desirable in industrial applications but problematic upon their release into the environment.[5] It is estimated that 10-15% of the dyes used in dyeing processes are lost in effluents, contributing to severe water pollution.[6]

The primary environmental concerns are:

  • Persistence and Recalcitrance: The electron-deficient nature of the azo bond and the presence of sulfonic groups make these dyes resistant to aerobic degradation in conventional activated sludge systems.[2]

  • Toxicity: The parent dye molecules can be toxic to aquatic life by reducing light penetration and affecting photosynthesis.[3][4]

  • Carcinogenic Byproducts: The most significant threat arises from the reductive cleavage of the azo bond, which releases aromatic amines.[2] Many of these amines, such as benzidine, are known carcinogens and mutagens, posing a direct risk to human health and ecosystems.[3]

Conventional physicochemical treatments like coagulation, adsorption, and flocculation often transfer the pollutant from one phase to another, generating large volumes of toxic sludge and failing to completely destroy the hazardous compounds.[3] Bioremediation, which harnesses the metabolic potential of microorganisms, emerges as a superior strategy, aiming for the complete mineralization of dyes into benign products like CO₂, H₂O, and inorganic ions.[7][8][9][10]

The Core Mechanism: A Tale of Two Environments

The complete biodegradation of azo dyes is not a single-step process but a sophisticated metabolic gauntlet that requires a sequence of distinct redox environments. A combined anaerobic-aerobic treatment is universally recognized as the most effective strategy for complete mineralization.[11][12][13][14]

Phase I: Anaerobic Reductive Decolorization

The crucial first step is the cleavage of the azo bond, which is highly susceptible to reduction but resistant to oxidation. This reaction occurs readily under anaerobic or anoxic conditions.[13]

  • The Reaction: The azo bond is reduced, breaking the chromophore and resulting in the loss of color. This process consumes electrons, typically from a co-substrate, and produces two or more aromatic amines.[11][13][15]

  • The Key Players (Enzymes): The primary catalysts for this step are Azoreductases . These enzymes transfer reducing equivalents, often from NADH or NADPH, to the azo bond.[16][17] They are broadly classified into:

    • Flavin-dependent azoreductases: Polymeric enzymes that require a flavin prosthetic group (like FMN or FAD) as a redox cofactor.[16]

    • Flavin-free azoreductases: Monomeric enzymes that directly transfer electrons from NAD(P)H to the substrate.[16]

  • The Microorganisms: A wide array of bacteria, including facultative and obligate anaerobes, can perform this reduction. Commonly cited genera include Pseudomonas sp., Bacillus subtilis, Enterococcus sp., and Clostridium sp.[6][11]

While this phase effectively decolorizes the wastewater, it often increases the toxicity due to the formation of harmful aromatic amines, which are recalcitrant to further anaerobic degradation.[15]

Anaerobic_Pathway AzoDye Azo Dye (Colored, Toxic) Azoreductase Azoreductase Enzyme (Anaerobic/Anoxic) AzoDye->Azoreductase CoSubstrate Co-substrate (e.g., Glucose) Electrons Reducing Equivalents (NADH/NADPH) CoSubstrate->Electrons provides Electrons->Azoreductase Amines Aromatic Amines (Colorless, Potentially Carcinogenic) Azoreductase->Amines Azo bond cleavage

Caption: Anaerobic reductive cleavage of an azo dye.

Phase II: Aerobic Oxidative Mineralization

The aromatic amines generated in the first phase are generally susceptible to aerobic degradation. This second step is essential for detoxification and complete mineralization.

  • The Reaction: Under aerobic conditions, microorganisms utilize powerful oxidative enzymes to cleave the aromatic rings of the amines. This process ultimately breaks down the complex molecules into simple, harmless compounds.[11][12][13]

  • The Key Players (Enzymes): Unlike the specific reductive enzymes of Phase I, this phase relies on broad-specificity oxidative enzymes, often associated with lignin degradation. Key enzymes include:

    • Laccases: Multi-copper oxidases that use molecular oxygen to oxidize a wide range of aromatic compounds.[6][18]

    • Lignin Peroxidase (LiP) & Manganese Peroxidase (MnP): H₂O₂-dependent enzymes that generate highly reactive free radicals to non-specifically attack and degrade the aromatic structures.[6][16][18]

  • The Microorganisms: This stage is dominated by aerobic bacteria (Pseudomonas sp., Bacillus sp.) and fungi, particularly white-rot fungi like Phanerochaete chrysosporium, which are renowned for their ligninolytic enzyme systems.[8][11]

The successful completion of this two-phase process ensures not only the removal of color but also the complete detoxification of the effluent.[13][19]

Aerobic_Pathway Amines Aromatic Amines (From Anaerobic Phase) OxidativeEnzymes Oxidative Enzymes (Laccase, LiP, MnP) Amines->OxidativeEnzymes Oxygen Oxygen (O₂) Oxygen->OxidativeEnzymes Mineralization Mineralization Products (CO₂, H₂O, Biomass) OxidativeEnzymes->Mineralization Aromatic ring cleavage

Caption: Aerobic oxidative degradation of aromatic amines.

Optimizing the Gauntlet: Key Factors Influencing Biodegradation

The efficiency of microbial degradation is not absolute and is highly dependent on a range of physicochemical parameters. Optimizing these factors is critical for successful application in wastewater treatment.

Parameter Optimal Range/Condition Causality & Rationale References
Oxygen Sequential Anaerobic -> Aerobic The azo bond is electron-deficient and resistant to oxidation; its cleavage requires reductive conditions. The resulting aromatic amines require oxygen for oxidative ring cleavage by enzymes like oxygenases and peroxidases.[2][11][13][2][11][13]
pH 6.0 - 8.0 (Generally Neutral) Microbial enzymatic activity is highly pH-dependent. Extreme pH values can denature enzymes and inhibit microbial growth. Neutral pH is often favorable for both azoreductases and subsequent oxidative enzymes.[5][20][21][5][20][21]
Temperature 30 - 40°C (Mesophilic) Most bacteria and fungi efficient in dye degradation are mesophilic. Lower temperatures reduce metabolic rates and enzyme activity, while higher temperatures can cause enzyme denaturation.[5][20][22][5][20][22]
Co-substrate Required (e.g., Glucose, Starch) The reductive cleavage of the azo bond is an energy-requiring process. A readily metabolizable carbon source (co-substrate) is essential to generate the reducing equivalents (NADH/NADPH) that fuel the azoreductase enzymes.[13][14][19][13][14][19]
Dye Structure Less Complex, Lower MW Favored Complex structures with multiple azo bonds, high molecular weight, and electron-withdrawing substituent groups (like sulfonic acid groups) increase recalcitrance and can hinder enzymatic attack.[2][9][2][9]
Salinity Low to Moderate High salt concentrations create osmotic stress on microbial cells, inhibiting their growth and metabolic activity. For high-salinity effluents, halophilic or halotolerant microorganisms are required.[20][20]

Field Guide: Experimental Methodologies

Investigating the biodegradation of azo dyes requires a systematic, multi-faceted approach. The following protocols provide a self-validating framework for isolating, characterizing, and analyzing the degradation process.

Protocol 1: Isolation and Screening of Dye-Degrading Microbes
  • Objective: To isolate potent bacterial strains capable of decolorizing a target azo dye from environmental samples.

  • Methodology:

    • Sample Collection: Collect soil or sludge samples from areas contaminated with textile industry effluents.[10][23]

    • Enrichment: In a 250 mL flask, add 1 g of the soil/sludge sample to 100 mL of a sterile mineral salts medium (MSM) supplemented with the target azo dye (e.g., 100 mg/L) and a co-substrate (e.g., 1% glucose). Incubate for 5-7 days under anaerobic or microaerophilic conditions.

    • Isolation: Perform serial dilutions of the enriched culture. Plate the dilutions onto MSM agar plates containing the target azo dye.

    • Screening: Incubate the plates and look for colonies that form clear zones or "halos" around them. This indicates the diffusion of extracellular enzymes or the uptake and degradation of the dye.[23]

    • Purification: Sub-culture the promising colonies onto fresh plates to obtain pure isolates.

Protocol 2: Quantitative Batch Decolorization Assay
  • Objective: To measure the rate and extent of dye decolorization by a pure microbial culture.

  • Methodology:

    • Inoculum Preparation: Grow the isolated strain in a nutrient-rich broth (e.g., Nutrient Broth) to the late exponential phase. Harvest cells by centrifugation and wash with sterile saline to remove residual media.

    • Experimental Setup: In sterile flasks, add 100 mL of MSM containing a known initial concentration of the azo dye (e.g., 100 mg/L) and a co-substrate.

    • Inoculation: Inoculate the flasks with a standardized amount of the prepared cell culture (e.g., 5% v/v). Include an un-inoculated flask as a control.

    • Incubation: Incubate the flasks under optimized conditions (e.g., 35°C, anaerobic or static for decolorization).

    • Sampling & Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot (e.g., 3 mL) from each flask.

    • Measurement: Centrifuge the sample to pellet the cells. Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer.

    • Calculation: Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

Protocol 3: Analysis of Biodegradation Products
  • Objective: To confirm biodegradation (as opposed to biosorption) and identify the resulting metabolites.

  • Methodology:

    • Sample Preparation: Use the supernatant collected at the end of the decolorization assay (Protocol 2). Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

    • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the extracted metabolites. The disappearance of peaks corresponding to the azo bond (around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to N-H bonds (around 3300-3500 cm⁻¹) of amines provides strong evidence of azo bond cleavage.[23][24]

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the parent dye and its degradation products. A decrease in the peak area of the parent dye and the appearance of new peaks with different retention times confirms the transformation of the dye.[10][15][25]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Identify the structure of the intermediate aromatic amines and other smaller volatile compounds by comparing their mass spectra with standard libraries.[12][24]

Experimental_Workflow Start Start: Contaminated Soil/Sludge Isolation 1. Isolation & Screening (Agar Plate Assay) Start->Isolation PureCulture Potent Pure Culture Isolation->PureCulture Decolorization 2. Batch Decolorization Assay (UV-Vis Spectrophotometry) PureCulture->Decolorization Quantify Quantify Decolorization Efficiency (%) Decolorization->Quantify Analysis 3. Metabolite Analysis (HPLC, FTIR, GC-MS) Decolorization->Analysis End End: Validated Bioremediation Process Quantify->End Pathway Elucidate Degradation Pathway Analysis->Pathway Pathway->End

Caption: Workflow for investigating azo dye biodegradation.

Conclusion and Future Horizons

The microbial degradation of azo dyes via a sequential anaerobic-aerobic pathway is a scientifically robust and environmentally sound strategy for treating contaminated wastewater. This process hinges on the initial reductive cleavage of the azo bond by azoreductases, followed by the oxidative mineralization of the resulting aromatic amines by broad-specificity enzymes like laccases and peroxidases. The success of this approach is critically dependent on maintaining optimal environmental conditions.

While significant progress has been made, challenges remain, including the slow degradation rates of complex dyes and the inherent toxicity of intermediate amines. Future research should focus on:

  • Microbial Consortia: Utilizing synergistic interactions within mixed microbial communities to achieve more robust and complete degradation.[20]

  • Genetic Engineering: Developing recombinant microbial strains with enhanced expression of key enzymes (e.g., azoreductases, laccases) for faster and more efficient degradation.

  • Integrated Systems: Combining bioremediation with other technologies, such as microbial fuel cells (MFCs), to simultaneously treat wastewater and generate energy.[11]

By continuing to unravel these complex microbial pathways, the scientific community can develop highly effective, large-scale bioremediation technologies to mitigate the environmental impact of the dye industry.

References

  • Ajaz, M., et al. (2022). Azo dyes degradation by microorganisms – An efficient and sustainable approach. ScienceOpen. [Link]

  • Chen, H. (2006). Recent Advances in Azo Dye Degrading Enzyme Research. PMC - NIH. [Link]

  • Singh, R. L., & Singh, P. K. (2023). Bacterial enzymes for azo dye degradation: an insight. ResearchGate. [Link]

  • Sahoo, S., et al. (2024). Role Of Bacteria And Their Enzymes In Degradation Of Azo Dyes: A Review. ResearchGate. [Link]

  • Puvaneswari, N., et al. (2006). Toxicity assessment and microbial degradation of azo dyes. Indian Journal of Experimental Biology. [Link]

  • Saratale, R. G., et al. (2011). Enzymatic decolorization and degradation of azo dyes – A review. OA Monitor Ireland. [Link]

  • Holkar, S. K., et al. (2021). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PMC - NIH. [Link]

  • Saratale, R. G., et al. (2021). Application of environmental bacteria as potential methods of azo dye degradation systems. Global J. Environ. Sci. Manage. [Link]

  • Bibi, I., et al. (2024). Insights on microbial enzymes mediated biodegradation of azo dyes: a sustainable strategy for environment clean up. Taylor & Francis. [Link]

  • Selvam, K., et al. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Poveda-Naranjo, J. A., et al. (2024). Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. MDPI. [Link]

  • Solís, M., et al. (2022). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI. [Link]

  • GSC Biological and Pharmaceutical Sciences (2024). An overview of azo dyes environmental impacts. GSC Online Press. [Link]

  • Zafar, S., et al. (2022). Azo dyes degradation by microorganisms – An efficient and sustainable approach. PMC - NIH. [Link]

  • van der Zee, F. P. (2002). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. WUR eDepot. [Link]

  • Sustainability Directory (2024). Azo Dye Degradation. Sustainability Directory. [Link]

  • Conneely, A., et al. (2000). Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent. PubMed. [Link]

  • Devi, P. S., et al. (2018). Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus. JOCPR. [Link]

  • Isik, M., & Sponza, D. T. (2008). Biodegradation of Azo Dyes in Anaerobic–Aerobic Sequencing Batch Reactors. ResearchGate. [Link]

  • Selva Raj, C., et al. (2011). ANALYSIS OF BACTERIAL DEGRADATION OF AZO DYE CONGO RED USING HPLC. Journal of Industrial Pollution Control. [Link]

  • Sani, R. K., & Banerjee, U. C. (2000). Biodegradation of azo dyes in a sequential anaerobic-aerobic system. PubMed. [Link]

  • Wang, H., et al. (2021). Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China. PMC - NIH. [Link]

  • Sharma, I., et al. (2024). Characterization and optimization of azo dyes degrading microbes isolated from textile effluent. PMC - NIH. [Link]

  • Immanuel, G., et al. (2019). Azo Dye Degradation by Chlorella vulgaris: Optimization and Kinetics. Science Alert. [Link]

  • Shaker, M. A., et al. (2019). Complete degradation of azo dye acid red 337 by Bacillus megaterium KY848339.1 isolated from textile wastewater. Taylor & Francis. [Link]

  • Academia.edu (2011). (PDF) AnAlysis of bActeriAl degrAdAtion of Azo dye congo red using HPlc. Academia.edu. [Link]

  • Shah, M. P. (2022). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for C.I. Acid Blue 130 in Textile Dyeing

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction This document provides a detailed guide to the use of C.I. Acid Blue 130 in textile dyeing processes.

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

This document provides a detailed guide to the use of C.I. Acid Blue 130 in textile dyeing processes. As a member of the acid dye class, C.I. Acid Blue 130 is an anionic dye primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The efficacy of the dyeing process is contingent on a nuanced understanding of the dye's chemical properties and its interaction with the substrate. This guide will delve into the theoretical underpinnings of the acid dyeing mechanism, provide detailed experimental protocols, and offer insights into the role of various auxiliary chemicals.

The Science of Acid Dyeing: A Mechanistic Overview

The process of dyeing with acid dyes is fundamentally an ionic interaction between the dye molecule and the fiber.[4] The "acid" in the name refers to the acidic conditions of the dyebath, which are essential for the dyeing process to occur.[2]

The Role of pH

In an acidic dyebath, the amino groups (-NH2) present in protein and polyamide fibers become protonated, acquiring a positive charge (-NH3+).[4] Acid dyes, being anionic, carry a negative charge, typically from sulfonate groups (-SO3-). The electrostatic attraction between the positively charged fiber and the negatively charged dye molecule is the primary force that binds the dye to the fiber.[4]

Temperature and Dye Penetration

Temperature plays a crucial role in the diffusion of the dye molecules into the fiber. As the temperature of the dyebath increases, the kinetic energy of the dye molecules increases, and the amorphous regions of the fiber swell, allowing for better dye penetration and fixation.[5]

Core Components of the Dyeing Process

A successful dyeing process with C.I. Acid Blue 130 requires careful control over the dyebath composition and the dyeing parameters.

Dyebath Components

The dyebath is a complex solution containing the dye, water, and various auxiliary chemicals that each play a specific role in the process.

Component Function Typical Concentration
C.I. Acid Blue 130 The colorant0.1 - 4.0% on weight of fiber (owf)
Water The solvent for the dye and chemicalsLiquor Ratio (LR) of 10:1 to 40:1
Acid To protonate the amino groups in the fiberAcetic Acid (CH3COOH) or Formic Acid (HCOOH) to achieve a pH of 4.0 - 5.5
Levelling Agent To ensure even dye uptake and prevent patchiness0.5 - 2.0% (owf)
Wetting Agent To improve the penetration of the dye liquor into the fiber0.2 - 1.0% (owf)
Sequestering Agent To chelate metal ions in the water that can interfere with the dyeing process0.5 - 1.5% (owf)
Glauber's Salt (Na2SO4) An electrolyte that can help to control the rate of dyeing5 - 20% (owf)
The Dyeing Workflow: A Visual Guide

The following diagram illustrates the key stages of a typical exhaust dyeing process for C.I. Acid Blue 130.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Scouring of Textile Weighing Weighing of Dye & Auxiliaries Scouring->Weighing Dye_Solution Preparation of Dye Solution Weighing->Dye_Solution Loading Load Textile into Dyebath Dye_Solution->Loading Set_pH Set Initial pH (e.g., 6.0-6.5) Loading->Set_pH Add_Auxiliaries Add Auxiliaries Set_pH->Add_Auxiliaries Add_Dye Add Dye Solution Add_Auxiliaries->Add_Dye Temp_Ramp_1 Ramp Temperature to 40°C Add_Dye->Temp_Ramp_1 Hold_1 Hold for 10 min Temp_Ramp_1->Hold_1 Add_Acid Gradual Addition of Acid (to pH 4.5-5.5) Hold_1->Add_Acid Temp_Ramp_2 Ramp Temperature to 90-98°C Add_Acid->Temp_Ramp_2 Hold_2 Hold for 30-60 min Temp_Ramp_2->Hold_2 Cooling Cooling to 60°C Hold_2->Cooling Rinsing Rinsing Cooling->Rinsing Soaping Soaping (if required) Rinsing->Soaping Final_Rinse Final Rinse Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: A typical exhaust dyeing workflow for C.I. Acid Blue 130.

Detailed Experimental Protocols

The following protocols provide a starting point for dyeing wool, silk, and nylon with C.I. Acid Blue 130. These should be optimized based on the specific substrate, desired shade, and available equipment.

Protocol for Dyeing Wool and Silk

Wool and silk are sensitive to harsh chemical treatments and high temperatures, so a carefully controlled process is essential.

Materials and Equipment:

  • Wool or silk yarn/fabric

  • C.I. Acid Blue 130 dye powder

  • Acetic acid (80%)

  • Levelling agent (anionic or non-ionic)

  • Wetting agent

  • Glauber's salt (optional, for pale shades)

  • Laboratory dyeing machine or beaker dyeing system

  • pH meter

  • Heating and stirring equipment

Procedure:

  • Scouring: Before dyeing, the textile material must be thoroughly cleaned to remove any impurities. This is typically done by washing with a neutral detergent at 40-50°C for 20-30 minutes, followed by thorough rinsing.

  • Dyebath Preparation:

    • Set the liquor ratio (LR) to 20:1.

    • Add the required amount of water to the dyebath.

    • Add the pre-dissolved levelling agent (1-2% owf) and wetting agent (0.5-1% owf).

    • Adjust the initial pH of the dyebath to 6.0-6.5 with a small amount of acetic acid.

  • Dyeing Cycle:

    • Introduce the wetted textile material into the dyebath at 40°C.

    • Run for 10 minutes to ensure even wetting and penetration of auxiliaries.

    • Add the pre-dissolved C.I. Acid Blue 130 dye solution to the dyebath.

    • Run for a further 10 minutes.

    • Gradually add acetic acid to lower the pH to 4.5-5.5 over 15-20 minutes.

    • Raise the temperature to 90-95°C at a rate of 1-1.5°C per minute.

    • Hold at this temperature for 30-60 minutes, depending on the desired depth of shade.

    • Cool the dyebath to 60°C.

  • Post-Treatment:

    • Drain the dyebath and rinse the material thoroughly with cold water.

    • If necessary, a light soaping with a neutral detergent at 40-50°C can be performed to improve wet fastness.

    • Rinse again and dry at a moderate temperature.

Protocol for Dyeing Nylon

Nylon is a more robust fiber than wool or silk and can be dyed at higher temperatures.

Materials and Equipment:

  • Nylon yarn/fabric

  • C.I. Acid Blue 130 dye powder

  • Acetic acid (80%) or formic acid

  • Levelling agent (anionic)

  • Sequestering agent

  • Laboratory dyeing machine or beaker dyeing system

  • pH meter

  • Heating and stirring equipment

Procedure:

  • Scouring: Clean the nylon material with a non-ionic detergent and a small amount of soda ash at 60-70°C for 20-30 minutes, followed by thorough rinsing.

  • Dyebath Preparation:

    • Set the liquor ratio (LR) to 15:1.

    • Add the required amount of water to the dyebath.

    • Add the pre-dissolved levelling agent (1-2% owf) and sequestering agent (0.5-1% owf).

    • Adjust the initial pH of the dyebath to 6.5-7.0.

  • Dyeing Cycle:

    • Introduce the wetted nylon material into the dyebath at 50°C.

    • Run for 10 minutes.

    • Add the pre-dissolved C.I. Acid Blue 130 dye solution.

    • Run for a further 10 minutes.

    • Gradually add acetic acid or formic acid to lower the pH to 4.0-5.0 over 20-30 minutes.

    • Raise the temperature to 98-100°C at a rate of 1.5-2°C per minute.

    • Hold at this temperature for 45-60 minutes.

    • Cool the dyebath to 70°C.

  • Post-Treatment:

    • Drain the dyebath and rinse the material with warm and then cold water.

    • A fixation step with a synthetic tanning agent (syntan) can be employed to improve wet fastness properties.

    • Rinse and dry.

The Role of Auxiliary Chemicals: A Deeper Dive

The quality of the final dyed product is heavily influenced by the correct selection and use of auxiliary chemicals.

The Mechanism of Levelling Agents

Levelling agents are crucial for achieving a uniform and level dyeing. They work through two primary mechanisms:

  • Dye-Levelling Agent Interaction: The levelling agent forms a loose complex with the dye molecules in the dyebath, which slows down the initial rapid uptake of the dye by the fiber.

  • Fiber-Levelling Agent Interaction: The levelling agent has a mild affinity for the fiber and competes with the dye for the available dye sites. This competition ensures a more controlled and even distribution of the dye along the fiber.

The following diagram illustrates the role of a levelling agent in controlling dye uptake.

LevelingAgent cluster_without Without Levelling Agent cluster_with With Levelling Agent Dye1 Dye Molecules Fiber1 Fiber Dye1->Fiber1 Uneven Rapid, Uneven Dyeing Dye2 Dye Molecules Leveling Levelling Agent Dye2->Leveling Fiber2 Fiber Dye2->Fiber2 Leveling->Fiber2 Even Controlled, Even Dyeing

Caption: The role of a levelling agent in promoting even dyeing.

The Importance of pH Control

As previously discussed, pH is the most critical parameter in acid dyeing. A gradual decrease in pH is essential for achieving level dyeing. Starting the dyeing process at a near-neutral pH allows for the initial migration and distribution of the dye molecules throughout the material before the pH is lowered to initiate fixation.[6]

Safety and Handling

While C.I. Acid Blue 130 is not classified as a hazardous substance, it is important to follow standard laboratory safety procedures when handling the dye powder and the chemicals used in the dyeing process.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhaling the dye powder by working in a well-ventilated area or using a dust mask.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • VieTextile. (2025, November 4). Acid Dyes | 5 Standard Preparation Procedures.
  • ChemicalBook. (n.d.). C.I.Acid Blue 130 | 12238-90-3.
  • Meghmani Global. (2024, August 29). What Are Acid Dyes? Understanding Their Composition and Uses.
  • Textile Learner. (2021, April 30). Dyeing of Nylon Fiber with Acid Dye.
  • Textile Today. (2023, October 1). Mastering the art of dyeing nylon: techniques and insights.
  • G&S Dye. (n.d.). INSTRUCTIONS - ACID DYES.
  • Megha International. (2025, September 18). How Acid Dyes are Used in Wool and Silk Dyeing.
  • Sayverse. (n.d.). Acid Blue – Sayverse – Global Sourcing & Trade.
  • Skychem Group. (2026, January 28). How to Dye Nylon Fabric: Industrial Dyeing Parameters and QC.
  • ResearchGate. (n.d.). The Influence of Acid Dyes on the Setting Properties of Wool Fibres.
  • Meghmani Dyes and Intermediates LLP. (n.d.). What Are Acid Dyes? Understanding Their Composition and Uses.
  • Textile Today. (2023, October 1). Mastering the art of dyeing nylon: techniques and insights.
  • National Center for Biotechnology Information. (n.d.). Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination and Degradation Monitoring of C.I. Acid Blue 130

Introduction & Mechanistic Background C.I. Acid Blue 130 (also recognized as Acid Blue 264, CAS 39315-90-7 / 12238-90-3) is a highly water-soluble, sulfonated synthetic acid dye extensively utilized in the textile indust...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

C.I. Acid Blue 130 (also recognized as Acid Blue 264, CAS 39315-90-7 / 12238-90-3) is a highly water-soluble, sulfonated synthetic acid dye extensively utilized in the textile industry for dyeing polyamide fibers such as nylon and wool [1]. Due to its complex aromatic structure and the presence of multiple sulfonate groups, it is highly recalcitrant to conventional biological wastewater treatment.

In environmental monitoring and drug development (where similar sulfonated aromatic compounds are studied), tracking the degradation of such molecules is critical. Advanced oxidation processes (AOPs) like Fenton oxidation, or anaerobic biogenic sulfide reduction, are frequently employed to cleave the chromophore of this dye [1, 4]. Analyzing the parent compound and its degradation byproducts requires highly optimized chromatographic techniques.

Methodological Rationale: The Causality of Experimental Design

The Analytical Challenge

Standard Reversed-Phase (RP) HPLC relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). However, C.I. Acid Blue 130 contains highly polar sulfonic acid groups (-SO₃H). Because the pKa of sulfonic acids is typically < 1.0, these functional groups remain fully ionized (-SO₃⁻) even at the highly acidic pH limits of standard silica-based columns (pH 2.0). If analyzed via standard RP-HPLC, the dye will elute in the void volume ( t0​ ) with severe peak tailing, making quantification impossible.

The Solution: Ion-Pairing Chromatography (IPC)

To achieve baseline resolution and adequate retention, Ion-Pairing Reversed-Phase HPLC is mandatory[2, 3]. By adding a cationic surfactant—such as tetrabutylammonium hydrogensulfate (TBAHS) or tetrabutylammonium bromide (TBAB)—to the mobile phase, the positively charged quaternary ammonium ions dynamically bind with the anionic sulfonate groups of the dye. This forms a neutral, hydrophobic ion-pair complex that partitions effectively into the hydrophobic stationary phase, dramatically increasing retention time and sharpening peak symmetry [3].

To ensure the protocol is a self-validating system , a Diode Array Detector (DAD) is employed. Relying on a single wavelength is prone to false positives in complex wastewater matrices. DAD allows for the extraction of full UV-Vis spectra across the width of the chromatographic peak, ensuring peak purity and confirming that co-eluting matrix interferences are not inflating the quantification of the dye or its aromatic amine byproducts.

Experimental Protocols

Sample Preparation via Solid-Phase Extraction (SPE)

Wastewater matrices contain salts, surfactants, and particulates that will rapidly degrade HPLC column performance.

  • Filtration: Pass 50 mL of the effluent sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Conditioning: Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of deionized water (18.2 MΩ·cm). Do not let the sorbent dry.

  • Loading: Load the filtered sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove weakly bound polar interferences.

  • Elution: Elute the concentrated dye with 5 mL of methanol. (Note: If recovery is low, add 1% ammonium hydroxide to the elution solvent to disrupt secondary interactions).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40 °C and reconstitute in 1.0 mL of the initial HPLC mobile phase.

HPLC-DAD Analysis Workflow

HPLC_Workflow A Wastewater Sample (Acid Blue 130) B SPE Preconcentration (C18 Cartridge) A->B C Ion-Pairing RP-HPLC (C18 + TBAHS) B->C D DAD Detection (Dual Wavelength) C->D E Data Analysis & Quantification D->E F Ion-Pairing Mechanism: TBA+ binds to SO3- Enhances Hydrophobicity F->C Causality

Workflow for the extraction and ion-pairing HPLC analysis of C.I. Acid Blue 130.

Data Presentation & Method Parameters

Table 1: Optimized Ion-Pairing HPLC Conditions
ParameterSpecification / Setting
Column Discovery RP-Amide C16 or standard C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Deionized water containing 1.0 mM TBAHS and 10 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0–5 min (25% B), 5–15 min (25% → 50% B), 15–20 min (50% B), 20–25 min (25% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection (DAD) 600 nm (Intact Parent Dye), 214–250 nm (Aromatic Amines / Degradation Products)
Table 2: Method Validation Metrics

Metrics are derived from standardized ion-interaction chromatography studies on sulfonated dyes[2, 3].

MetricValue
Target Analyte C.I. Acid Blue 130 (Acid Blue 264)
Typical Retention Time ( tR​ ) ~14.3 min (Dependent on exact gradient profile)
Limit of Detection (LOD) 0.11 mg/L (110 µg/L)
Limit of Quantification (LOQ) 0.35 mg/L
Linear Dynamic Range 0.5 – 50 mg/L ( R2>0.998 )

Degradation Monitoring Logic

When monitoring the remediation of C.I. Acid Blue 130, the primary goal is not just decolorization, but complete mineralization. Advanced oxidation or biogenic sulfide reduction cleaves the dye's chromophore, resulting in a loss of visible color (monitored at ~600 nm). However, this cleavage often generates toxic aromatic amines [4]. The DAD must simultaneously monitor the 210–250 nm range to track the emergence and subsequent decay of these hazardous byproducts.

Degradation_Pathway A Intact C.I. Acid Blue 130 (Strong Absorbance at ~600 nm) B Advanced Oxidation / Reduction (e.g., Fenton or Biogenic Sulfide) A->B C Chromophore Cleavage (Loss of Visible Color) B->C D Aromatic Byproducts (UV Absorbance at 210-250 nm) B->D E HPLC Target 1: Track Parent Dye Decay C->E F HPLC Target 2: Monitor Metabolite Formation D->F

Degradation pathway of Acid Blue 130 and the corresponding analytical targets for HPLC-DAD.

References

  • Taylor & Francis. Comparison of HPLC and Micellar Electrokinetic Chromatography in Determination of Sulfonated Azo Dyes in Waste Water. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • ResearchGate. Determination of Sulfonated Azo Dyes by Ion-Interaction Chromatography in Reversed-Phase System. Retrieved from [Link]

  • ResearchGate. Azo Dye Decolorization Assisted by Chemical and Biogenic Sulfide. Retrieved from[Link]

Method

Application Notes and Protocols for the Analysis of C.I. Acid Blue 130 in Dye Wastewater

Introduction: The Imperative for Monitoring C.I. Acid Blue 130 in Textile Effluents C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Monitoring C.I. Acid Blue 130 in Textile Effluents

C.I. Acid Blue 130, a disulfonated diazo dye, is extensively utilized in the textile industry for its vibrant blue hue and effective dyeing properties on protein fibers like wool and silk, as well as synthetic polyamides. However, the very characteristics that make it a desirable colorant—its chemical stability and high water solubility—also contribute to its persistence in the environment when released in industrial effluents. The discharge of dye-laden wastewater into aquatic ecosystems is a significant environmental concern. The intense coloration of the water reduces light penetration, thereby inhibiting photosynthesis and disrupting the aquatic food web. Furthermore, the complex aromatic structure of azo dyes like Acid Blue 130 makes them recalcitrant to conventional wastewater treatment processes. Of greater concern is the potential for the reductive cleavage of the azo bond (–N=N–) under anaerobic conditions, which can lead to the formation of potentially carcinogenic aromatic amines[1].

Therefore, the development and implementation of robust and sensitive analytical methodologies for the detection and quantification of C.I. Acid Blue 130 and its degradation byproducts in wastewater are paramount for environmental monitoring, assessing the efficiency of treatment processes, and ensuring regulatory compliance. These application notes provide a comprehensive guide for researchers, scientists, and environmental professionals on the state-of-the-art analytical techniques for the analysis of C.I. Acid Blue 130 in complex aqueous matrices.

Physicochemical Properties of C.I. Acid Blue 130

A thorough understanding of the physicochemical properties of C.I. Acid Blue 130 is fundamental to developing effective analytical methods.

PropertyValue/DescriptionSource
C.I. NameAcid Blue 130[2]
CAS Number12238-90-3[2]
Molecular FormulaC29H23N5Na2O9S2[3]
Molecular Weight695.63 g/mol [3]
Chemical ClassDiazo Dye[3]
SolubilitySoluble in water[3]

Analytical Methodologies: A Two-Pronged Approach

The analysis of C.I. Acid Blue 130 in wastewater can be effectively achieved through two primary analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). UV-Vis spectrophotometry offers a rapid and cost-effective method for quantifying the overall dye concentration, making it ideal for routine monitoring and process control. HPLC, on the other hand, provides superior selectivity and sensitivity, enabling the separation and quantification of the parent dye from its degradation products and other interfering substances in the wastewater matrix.

Part 1: UV-Visible Spectrophotometric Analysis

Principle: UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. For C.I. Acid Blue 130, the intense blue color corresponds to strong absorption in the visible region of the electromagnetic spectrum.

Protocol for UV-Vis Spectrophotometric Analysis

1. Instrumentation and Reagents:

  • Double-beam UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • C.I. Acid Blue 130 analytical standard

  • Deionized water (reagent grade)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of C.I. Acid Blue 130 standard and dissolve it in a 100 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, and 20 mg/L) by serial dilution of the stock solution with deionized water.

3. Experimental Procedure:

  • Wavelength Scan (λmax Determination):

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Use deionized water as a blank to zero the instrument.

    • Scan the absorbance of a mid-range standard solution (e.g., 10 mg/L) from 400 to 800 nm to determine the λmax.

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument with the deionized water blank.

    • Measure the absorbance of each working standard solution.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Sample Analysis:

    • Filter the wastewater sample through a 0.45 µm syringe filter to remove suspended solids.

    • If necessary, dilute the sample with deionized water to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the prepared sample at the λmax.

    • Determine the concentration of C.I. Acid Blue 130 in the sample by interpolating its absorbance on the calibration curve.

4. Data Interpretation and Quality Control:

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) of ≥ 0.995.

  • Periodically run a standard solution as a check to ensure instrument stability.

  • For colored wastewater, a sample blank (un-dyed wastewater) should be used if available to correct for background absorbance.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. For the analysis of sulfonated azo dyes like C.I. Acid Blue 130, reversed-phase HPLC with a C18 column is a common and effective approach[5].

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Caption: Workflow for the analysis of C.I. Acid Blue 130 in wastewater by HPLC.

Protocol for HPLC Analysis

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate or other suitable buffer salts (HPLC grade).

  • Formic acid or acetic acid (for pH adjustment).

  • Deionized water (HPLC grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange).

2. Sample Preparation using Solid Phase Extraction (SPE): Wastewater samples are often complex matrices that can interfere with HPLC analysis. SPE is a crucial step for sample cleanup and pre-concentration[6][7].

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the filtered wastewater sample through the conditioned cartridge. The dye will be retained on the stationary phase.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Elution: Elute the retained dye with a small volume of methanol or acetonitrile. This eluate is then used for HPLC analysis.

3. HPLC Method Parameters: The following parameters provide a starting point for method development. Optimization may be required based on the specific HPLC system and wastewater matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium acetate in water (pH adjusted to 6.5 with acetic acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Set to the experimentally determined λmax of C.I. Acid Blue 130 (start with ~630 nm)

4. Data Analysis and Quantification:

  • Standard Calibration: Prepare a series of standard solutions of C.I. Acid Blue 130 in the mobile phase and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis: Inject the prepared wastewater sample extract.

  • Identification: The peak corresponding to C.I. Acid Blue 130 is identified by its retention time compared to the standard. A PDA detector can provide additional confirmation by comparing the UV-Vis spectrum of the peak with that of the standard.

  • Quantification: The concentration of the dye in the sample is determined from the calibration curve.

Analysis of Degradation Products: Unveiling the Treatment Efficacy

Wastewater treatment processes aim to not only decolorize the effluent but also to mineralize the dye into non-toxic compounds. The primary degradation pathway for azo dyes like C.I. Acid Blue 130 involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines[1].

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Azo_Dye_Degradation AzoDye Azo Dye (e.g., Acid Blue 130) R1-N=N-R2 AromaticAmines Aromatic Amines R1-NH2 + H2N-R2 AzoDye->AromaticAmines Azo Bond Cleavage Mineralization Mineralization (CO2, H2O, etc.) AromaticAmines->Mineralization Further Oxidation

Caption: General degradation pathway of azo dyes in wastewater treatment.

The HPLC method described above can be adapted to monitor the disappearance of the parent dye and the appearance of its degradation products. By using a PDA detector, it is possible to obtain the UV-Vis spectra of the new peaks that appear in the chromatogram of a treated sample. Further identification of these degradation products can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Conclusion: Ensuring Environmental Stewardship through Accurate Analysis

The analytical protocols detailed in these application notes provide a robust framework for the reliable monitoring of C.I. Acid Blue 130 in dye wastewater. The choice between UV-Vis spectrophotometry and HPLC will depend on the specific analytical needs, with spectrophotometry offering a rapid screening tool and HPLC providing a more definitive and comprehensive analysis. By accurately quantifying the parent dye and its degradation products, researchers and environmental professionals can effectively assess the performance of wastewater treatment technologies, ensure compliance with environmental regulations, and ultimately contribute to the protection of our aquatic ecosystems.

References

  • Solid-phase extraction and simultaneous determination of trace amounts of sulphonated and azo sulphonated dyes using microemulsion-modified-zeolite and multivariate calibration. (2008). PubMed. [Link]

  • Determination of sulfonated water-soluble azo dyes in foods by SPE coupled with HPTLC-DAD. (n.d.). ResearchGate. [Link]

  • Determination of sulfonated water-soluble azo dyes in foods by SPE coupled with HPTLC-DAD. (n.d.). AKJournals. [Link]

  • Direct Blue 130. (2012, July 25). World dye variety. [Link]

  • Disperse Blue 130. (2012, March 27). World dye variety. [Link]

  • HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column. (n.d.). SIELC Technologies. [Link]

  • Ultrasound-assisted dispersive solid-phase extraction for the preconcentration of dyes in water samples. (n.d.). Arabian Journal of Chemistry. [Link]

  • Magnetic Solid-Phase Extraction Based on Magnetic Sulfonated Reduced Graphene Oxide for HPLC–MS/MS Analysis of Illegal Basic Dyes in Foods. (n.d.). PMC. [Link]

  • OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS. (n.d.). IMEKO. [Link]

  • C.I. Acid Blue 1 | C27H32N2O6S2 | CID 4294647. (n.d.). PubChem - NIH. [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021, July 20). MDPI. [Link]

  • Biodegradation of acid dyes by an immobilized laccase: an ecotoxicological approach. (n.d.). Royal Society of Chemistry. [Link]

  • Separation of C.I. Acid Blue 9 on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. [Link]

  • UV-Vis spectra of aqueous solutions (pH 3.0) of the following dyes: (a) Brilliant Blue. (n.d.). ResearchGate. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Springer. [Link]

  • Decolorization and biodegradation of textile di-azo dye Acid Blue 113 by Pseudomonas stutzeri AK6. (2020, April 25). PMC. [Link]

  • The reductive degradation of the dye Brilliant Blue in an aqueous... (n.d.). ResearchGate. [Link]

  • Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes i. (2016, February 22). Hilaris Publisher. [Link]

  • Acid Blue 9. (n.d.). OSHA. [Link]

  • Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. (2022, February 14). MDPI. [Link]

  • Decolorization and Oxidation of Acid Blue 80 in Homogeneous and Heterogeneous Phases by Selected AOP Processes. (2022, June 12). MDPI. [Link]

Sources

Application

Application Note: C.I. Acid Blue 130 as a High-Fidelity Staining Agent in Protein and Hemoglobin Electrophoresis

Introduction & Mechanistic Overview The precise quantification of protein fractions and hemoglobin (Hb) variants is a cornerstone of clinical diagnostics and biological research, particularly in the diagnosis of hemoglob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The precise quantification of protein fractions and hemoglobin (Hb) variants is a cornerstone of clinical diagnostics and biological research, particularly in the diagnosis of hemoglobinopathies such as sickle cell disease and thalassemias. Historically, electrophoretic workflows relied on peroxidase-based stains like O-Tolidine or O-Dianisidine. However, these compounds pose severe carcinogenic risks and suffer from enzymatic saturation, leading to poor signal linearity.

C.I. Acid Blue 130 (CAS No: 39315-90-7), a synthetic anionic sulfonate dye, has emerged as the gold standard for staining agarose gels post-electrophoresis. By shifting from enzymatic amplification to direct stoichiometric binding, Acid Blue 130 provides a highly sensitive, linear, and non-hazardous alternative for visualizing protein bands in both alkaline and acidic environments [1].

Rationale and Experimental Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than just executing the steps. The efficacy of Acid Blue 130 is rooted in its biochemical interactions:

  • Stoichiometric Binding Mechanism: Acid Blue 130 is an anionic dye. During the staining phase, the agarose gel is submerged in a slightly acidic dye solution. At this pH, the basic amino acid residues (Lysine, Arginine, Histidine) on the target proteins become highly protonated. The negatively charged sulfonate groups of Acid Blue 130 bind electrostatically to these positively charged residues. Because one dye molecule binds to one basic residue, the resulting densitometric signal is perfectly linear and directly proportional to the protein concentration[2].

  • Causality of the Destaining Buffer: The protocol utilizes a weak acid (such as 5% citric acid) rather than water or alcohols for destaining. The agarose matrix lacks basic functional groups, meaning the dye is only physically trapped in the gel pores, not chemically bound. The acidic wash swells the gel slightly to flush out unbound dye while keeping the protein residues protonated, thereby preserving the electrostatic dye-protein complex and ensuring a pristine, zero-background baseline[3].

  • Alkaline vs. Acidic Electrophoresis: Alkaline gels (pH 8.2–8.6) separate hemoglobins based on net negative charge. However, variants like HbS and HbD, or HbC and HbE, co-migrate in alkaline conditions. Acidic gels (pH 6.0–6.2) are used as a self-validating confirmatory step, separating variants based on their interaction with agaropectin. Acid Blue 130 is uniquely stable in both matrices, allowing for a unified staining protocol across orthogonal separation methods [4].

Mandatory Visualization: Workflows and Mechanisms

Workflow N1 Blood Sample Collection N2 Hemolysate Preparation N1->N2 Lysis N3 Agarose Gel Electrophoresis N2->N3 Application N4 Acid Blue 130 Staining N3->N4 Fixation N5 Destaining (Citrate Wash) N4->N5 Wash N6 Densitometric Scanning N5->N6 Dry N7 Hb Variant Identification N6->N7 Analysis

Figure 1: Workflow for hemoglobin electrophoresis and Acid Blue 130 staining.

Mechanism P1 Target Protein (e.g., Hemoglobin) P2 Denaturation (Drying) Exposes Basic Residues (Lys, Arg) P1->P2 Heat/Fixation C1 Electrostatic Binding (Stoichiometric 1:1 Ratio) P2->C1 Protonation (pH < pI) D1 Acid Blue 130 Dye (Anionic Sulfonate Groups) D1->C1 Diffusion into Gel S1 High-Fidelity Dye-Protein Complex (Linear Densitometric Signal) C1->S1 Citrate Wash (Destain)

Figure 2: Mechanistic pathway of Acid Blue 130 stoichiometric binding to denatured proteins.

Quantitative Data Presentation

To interpret the densitometric output accurately, researchers must correlate the stained bands with known migration patterns. Table 1 summarizes the electrophoretic mobility of common Hb variants and the linearity of the Acid Blue 130 signal.

Table 1: Electrophoretic Mobility and Acid Blue 130 Staining Characteristics

Hemoglobin VariantGenotypeMobility (Alkaline pH 8.4)Mobility (Acidic pH 6.0)Acid Blue 130 LinearityClinical Significance
HbA Normal AdultFastest (Anode +)IntermediateHigh ( R2>0.99 )Baseline reference
HbF FetalFast (Behind HbA)Fastest (Anode +)High ( R2>0.99 )Elevated in Thalassemia
HbS SickleSlowSlow (Cathode -)High ( R2>0.99 )Sickle Cell Disease/Trait
HbC VariantSlowest (Cathode -)Slowest (Cathode -)High ( R2>0.99 )HbC Disease

*Migration order is relative to the application point. Co-migrating bands in alkaline gels must be resolved using acidic gels.

Experimental Protocol: High-Resolution Hemoglobin Electrophoresis

Self-Validating System Requirement: This protocol mandates the inclusion of an AFSC Control (a lyophilized mixture of Hb A, F, S, and C) on every gel. If the densitometer fails to resolve four distinct peaks with baseline separation in the control lane, the assay is deemed invalid. This ensures that buffer pH, ionic strength, and staining kinetics are optimal before any patient or experimental data is analyzed.

Step 1: Sample Preparation (Hemolysate)
  • Centrifuge whole EDTA blood at 1,500 x g for 5 minutes. Remove the plasma and buffy coat.

  • Wash the packed red blood cells (RBCs) three times with 0.9% saline. Causality: Removing plasma proteins (like albumin) is crucial, as they will also stain with Acid Blue 130 and obscure the Hb migration zones.

  • Mix 10 µL of washed packed RBCs with 100 µL of hypotonic hemolysate reagent (e.g., 0.005 M EDTA). Vortex and incubate for 5 minutes to release intracellular hemoglobin [3].

Step 2: Gel Loading and Electrophoresis
  • Apply 10 µL of the prepared hemolysate and the AFSC control to the designated wells of a pre-cast alkaline agarose gel (pH 8.4).

  • Place the gel in the electrophoresis chamber and apply 550 Volts for exactly 15 minutes. Causality: High voltage provides rapid separation, minimizing diffusion and keeping the protein bands sharp for high-resolution staining [3].

Step 3: Fixation and Staining
  • Remove the gel and dry it completely in an incubator at 55°C for 10 minutes. Causality: Heat drying denatures the hemoglobin, collapsing its tertiary structure. This exposes the internal basic amino acid residues, maximizing the binding sites available for the dye.

  • Submerge the dried gel in the Acid Blue 130 staining solution for 5 minutes at room temperature. Ensure gentle agitation for uniform dye penetration [2].

Step 4: Destaining and Densitometry
  • Transfer the gel to a destaining bath containing 5% citric acid. Wash for 3 minutes, or until the background agarose is completely clear.

  • Dry the gel a second time at 55°C to remove residual moisture.

  • Scan the gel using a densitometer set to 595 nm (the peak absorbance of the Acid Blue-protein complex). Calculate the area under the curve (AUC) for each peak to determine the relative percentage of each Hb variant.

References

  • Hemoglobin Electrophoresis as a Diagnostic Tool in Anaemias. Indian Journal of Aerospace Medicine. Available at: [Link]

  • Kit for Acid Haemoglobins and Serum Proteins. Interlab S.R.L. Available at: [Link]

  • SPIFE Nexus Alkaline & Acid Hemoglobins Application Note. Helena Laboratories. Available at: [Link]

  • Novel Test Method (Sickle Confirm) to Differentiate Sickle Cell Anemia from Sickle Cell Trait. Clinical Laboratory Science. Available at: [Link]

Sources

Method

Application Note: Transcriptomic Analysis of Organisms in the Presence of Acid Dyes

Executive Summary Acid dyes—predominantly complex azo compounds such as Acid Blue 113, Acid Orange 7, and Acid Red B—are ubiquitous in textile, cosmetic, and biomedical industries. Due to their recalcitrant molecular str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid dyes—predominantly complex azo compounds such as Acid Blue 113, Acid Orange 7, and Acid Red B—are ubiquitous in textile, cosmetic, and biomedical industries. Due to their recalcitrant molecular structures and the generation of toxic aromatic amines upon degradation, they pose significant environmental and biological challenges [1]. Transcriptomics (RNA-Seq) has emerged as a dual-purpose tool in this domain: it is utilized to map the bioremediation pathways of dye-degrading microbes and to elucidate the molecular toxicity mechanisms in higher organisms exposed to these xenobiotics.

As a Senior Application Scientist, I have designed this guide to address the unique biochemical hurdles of working with acid dyes. Sulfonated azo dyes act as polyanions that co-purify with nucleic acids, severely inhibiting downstream enzymatic reactions. This application note provides a field-proven, self-validating workflow to ensure high-fidelity transcriptomic data generation, from phenotypic validation to bioinformatics.

Experimental Design & Workflow

To ensure scientific integrity, transcriptomic studies involving acid dyes must be anchored by phenotypic data. Extracting RNA blindly at arbitrary time points often results in capturing generalized stress responses rather than specific mechanistic pathways. The workflow below illustrates a causality-driven approach where phenotypic Quality Control (QC) dictates the timing of transcriptomic sampling.

G N1 Organism Exposure (Microbes / Cell Lines) N2 Phenotypic QC (Decolorization / Viability) N1->N2 Validate Phenotype N3 RNA Extraction & Dye Removal N2->N3 Harvest Cells N4 Library Prep (Ribo-Depletion / Poly-A) N3->N4 RIN > 7.0 N5 Next-Gen Sequencing (Illumina NovaSeq) N4->N5 cDNA N6 Bioinformatics (DGE, KEGG, GO) N5->N6 FASTQ

Figure 1: End-to-end transcriptomic workflow for acid dye exposure models.

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent common failure points associated with dye-contaminated biological samples. Every step includes an internal validation mechanism.

Phase 1: Organism Exposure & Phenotypic Validation

Causality: Transcriptomics is highly sensitive to temporal dynamics. If RNA is extracted before a microbe actively degrades the dye, the upregulation of key enzymes (e.g., azoreductases) will be missed. Conversely, in toxicity models, extracting RNA after massive cell death yields degraded transcripts and apoptotic artifacts.

  • Exposure Setup:

    • Bioremediation: Inoculate the target strain (e.g., Sphingomonas melonis or Pichia occidentalis) in minimal media containing 50–100 mg/L of the target acid dye [2][3].

    • Toxicity: Expose the model organism (e.g., zebrafish embryos or human cell lines) to sub-lethal concentrations (IC20 to IC50) of the dye or its breakdown products.

  • Phenotypic QC (The Self-Validating Step):

    • For Degradation: Monitor dye decolorization continuously using UV-Vis spectroscopy (e.g., absorbance at 566 nm for Acid Blue 113). Harvest cells for RNA extraction only when the decolorization rate reaches its logarithmic phase (typically 40-60% clearance) [2].

    • For Toxicity: Perform viability assays using Acridine Orange/Propidium Iodide (AO/PI) staining and flow cytometry. Harvest cells at the onset of early apoptosis to capture the initiating signaling cascades, avoiding late-stage necrotic cells.

Phase 2: High-Integrity RNA Extraction and Dye Depletion

Causality: Acid dyes contain sulfonic acid groups, making them highly water-soluble polyanions. During standard silica-column or phenol-chloroform extractions, these dyes mimic nucleic acids, co-precipitating with RNA. Once in the eluate, they absorb UV light (skewing NanoDrop A260/230 ratios) and chelate magnesium ions, completely inhibiting Reverse Transcriptase during library preparation.

  • Cell Lysis: Lyse cells using a robust chaotropic agent (e.g., TRIzol or Guanidinium thiocyanate).

  • Phase Separation: Add chloroform, centrifuge at 12,000 × g for 15 minutes at 4°C, and carefully transfer the aqueous phase. Note: The aqueous phase may still retain the color of the acid dye.

  • Lithium Chloride (LiCl) Precipitation (Critical Step): Instead of using isopropanol, add an equal volume of 4M LiCl to the aqueous phase.

    • Why? LiCl specifically precipitates large RNAs (mRNA and rRNA) while leaving DNA, proteins, and the sulfonated acid dyes dissolved in the supernatant.

  • Washing & Elution: Incubate at -20°C for 2 hours, centrifuge, and wash the pellet twice with 75% ethanol to remove residual salts. Elute in RNase-free water.

  • Validation: Assess RNA Integrity Number (RIN) via Agilent Bioanalyzer. A RIN ≥ 7.0 with a clear baseline (no dye-induced fluorescence artifacts) validates the extraction.

Phase 3: Library Preparation and Sequencing

Causality: The choice of library preparation dictates the biological question answered.

  • RNA Selection:

    • For Microbial Degradation: Prokaryotic and many fungal mRNAs lack stable poly-A tails. You must use rRNA depletion (e.g., Ribo-Zero Plus) to enrich for mRNA[3].

    • For Eukaryotic Toxicity: Use Poly-A selection (Oligo-dT beads) to enrich for protein-coding transcripts, which reduces required sequencing depth and filters out remaining dye-associated artifacts.

  • cDNA Synthesis & Amplification: Proceed with standard stranded RNA-Seq library prep. The prior LiCl purification ensures that the magnesium-dependent reverse transcriptase operates at maximum efficiency.

  • Sequencing: Sequence on an Illumina NovaSeq platform (PE150) to achieve a minimum of 20 million reads per sample for toxicity models, or 10 million reads for microbial transcriptomes.

Transcriptomic Signatures & Data Interpretation

Bioinformatics analysis (Differential Gene Expression via DESeq2, followed by GO and KEGG enrichment) typically reveals two distinct biological narratives depending on the organism. Table 1 summarizes validated transcriptomic responses to common acid dyes.

Table 1: Quantitative Transcriptomic Responses to Acid Dye Exposure

Organism ModelAcid DyeKey Upregulated Genes / PathwaysLog2 Fold Change (Typical)Biological OutcomeRef
Sphingomonas melonis B-2Acid Blue 113NADH quinone oxidoreductase, Aromatic ring-hydroxylating dioxygenase+2.5 to +4.8Decolorization & Mineralization[2]
Pichia occidentalis A2Acid Red BManganese peroxidase, Laccase, Glycerol synthesis genes+1.1 to +3.5Halotolerant Biodegradation[3]
Human Cell Lines / ZebrafishAcid Orange 7p53 signaling, MAPK pathways, ROS response elements (e.g., SOD, CAT)+2.0 to +5.0DNA Damage & Apoptosis[1]

Mechanistic Pathways Elucidated by RNA-Seq

Transcriptomic data has allowed the field to map the precise molecular fate of acid dyes. As illustrated in Figure 2, the primary cleavage of the azo bond (–N=N–) by azoreductases generates aromatic amines. In competent microbes, these amines are further degraded via the TCA cycle. However, in non-adapted higher organisms, these amines accumulate, generating Reactive Oxygen Species (ROS) that trigger p53-mediated apoptosis [1][2].

Pathway Dye Acid Dye (e.g., AB113, AO7) Enz1 Azoreductase / NADH Quinone Oxidoreductase Dye->Enz1 Reductive Cleavage Amines Aromatic Amines (Toxic Intermediates) Enz1->Amines Enz2 Aromatic Ring-Hydroxylating Dioxygenase / CYP450 Amines->Enz2 Microbial Detoxification ROS ROS Generation & DNA Damage Amines->ROS Accumulation in Eukaryotes Degradation Mineralization (TCA Cycle) Enz2->Degradation Tox Apoptosis / Cell Cycle Arrest (p53, MAPK pathways) ROS->Tox

Figure 2: Transcriptomic pathways of acid dye biodegradation versus cellular toxicity.

By adhering to this causality-driven protocol—specifically the integration of phenotypic QC and LiCl-mediated dye depletion—researchers can confidently utilize RNA-Seq to unlock the complex biological interactions driven by acid dyes.

References

  • Kamal, I. M., et al. (2024). "Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems." International Journal of Environmental Research and Public Health, 21(6), 720. URL: [Link]

  • Santhanarajan, A.-E., et al. (2022). "Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process." Microorganisms, 10(2), 438. URL: [Link]

  • Tan, L., et al. (2020). "Improving Azo Dye Decolorization Performance and Halotolerance of Pichia occidentalis A2 by Static Magnetic Field and Possible Mechanisms Through Comparative Transcriptome Analysis." Frontiers in Microbiology, 11, 884. URL: [Link]

Application

Application Note: Enzymatic Degradation of Recalcitrant Anthraquinone Dyes (Model: C.I. Acid Blue 130) Using Oxidoreductases

Executive Summary The textile and pharmaceutical industries generate significant volumes of wastewater contaminated with synthetic dyes. Among these, anthraquinone dyes like C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The textile and pharmaceutical industries generate significant volumes of wastewater contaminated with synthetic dyes. Among these, anthraquinone dyes like C.I. Acid Blue 130 (also known as Acid Blue 264) are notoriously recalcitrant to conventional biological and chemical treatment due to their highly stable, fused aromatic ring structures. This application note details validated, high-efficiency enzymatic workflows utilizing oxidoreductases—specifically Laccase and Peroxidases (HRP/DyP) —to achieve targeted chromophore cleavage and complete detoxification of C.I. Acid Blue 130.

Designed for drug development professionals and environmental scientists, this guide provides the mechanistic grounding and self-validating protocols necessary to implement enzymatic bioremediation or biocatalytic degradation assays in a laboratory setting.

Mechanistic Framework: Oxidoreductase-Mediated Cleavage

The degradation of anthraquinone dyes requires overcoming significant steric hindrance and high redox potentials. Two primary enzymatic pathways are utilized to achieve this:

The Laccase-Mediator System (LMS)

Laccases (EC 1.10.3.2) are multi-copper oxidases that couple the one-electron oxidation of a substrate to the four-electron reduction of molecular oxygen ( O2​ ) to water [1]. Because the active site (T1 copper center) of laccase often cannot directly access the bulky anthraquinone structure of C.I. Acid Blue 130, a redox mediator such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is employed.

  • Causality of the Mediator: Laccase oxidizes ABTS into a highly stable radical cation ( ABTS∙+ ). This radical acts as a diffusible electron shuttle, abstracting an electron from the sterically hindered dye, thereby initiating destabilization and ring cleavage [2].

Peroxidase-Catalyzed Oxidation

Peroxidases, such as Horseradish Peroxidase (HRP) or Dye-decolorizing Peroxidases (DyP), utilize hydrogen peroxide ( H2​O2​ ) as an electron acceptor [3].

  • Causality of the Reaction: The enzyme reacts with H2​O2​ to form Compound I (a high-valent iron-oxo porphyrin radical). Compound I directly abstracts an electron from the anthraquinone dye, forming a dye radical and reducing the enzyme to Compound II. A second electron transfer returns the enzyme to its resting state. The resulting dye radicals undergo spontaneous hydrolytic attack, leading to the opening of the anthraquinone ring[4].

Degradation Pathway Visualization

EnzymaticDegradation Dye C.I. Acid Blue 130 (Recalcitrant Anthraquinone Dye) Radical Dye Radical Cation (Unstable Intermediate) Dye->Radical Destabilization Laccase Laccase (EC 1.10.3.2) O2 -> H2O ABTS ABTS Mediator (Electron Shuttle) Laccase->ABTS 1e- oxidation (T1 Copper Site) Peroxidase Peroxidase (HRP/DyP) H2O2 -> H2O Peroxidase->Dye Direct 1e- oxidation (Compound I/II) ABTS->Dye Abstraction of e- Cleavage Chromophore Cleavage (Ring Opening) Radical->Cleavage Hydrolytic/Oxidative Attack Metabolites Detoxified Metabolites (Phthalic Acid Derivatives) Cleavage->Metabolites Mineralization

Fig 1: Mechanistic workflow of Laccase and Peroxidase-mediated degradation of C.I. Acid Blue 130.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system, incorporating strict causality for reagent selection and built-in control parameters.

Protocol A: Laccase-Mediator System (LMS) Degradation Assay

Objective: Achieve >90% decolorization of C.I. Acid Blue 130 using a fungal laccase (e.g., Trametes versicolor) and ABTS.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Citrate-Phosphate buffer and adjust to pH 4.5 .

    • Causality: Laccase activity is strictly optimal at acidic pH. The redox potential difference between the enzyme's T1 copper site and the substrate is maximized at pH 4.0–5.0, facilitating rapid electron transfer [1].

  • Substrate Initialization: Dissolve C.I. Acid Blue 130 to a final working concentration of 50 mg/L in the buffer.

  • Mediator Addition: Add ABTS to achieve a final concentration of 1.0 mM.

    • Causality: Without ABTS, the steric bulk of the dye prevents it from entering the laccase active site. ABTS acts as a diffusible radical shuttle.

  • Enzyme Dosing (Initiation): Add 1.0 U/mL of purified Laccase to initiate the reaction.

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 150 rpm in the dark.

    • Causality: Darkness prevents non-enzymatic photo-degradation of the dye, ensuring all measured degradation is strictly biocatalytic.

  • Self-Validation Controls:

    • Control 1 (Abiotic): Dye + Buffer + ABTS (No Enzyme) to rule out auto-oxidation.

    • Control 2 (Direct Enzymatic): Dye + Buffer + Laccase (No ABTS) to quantify the baseline steric hindrance.

Protocol B: Peroxidase (HRP/DyP) Degradation Assay

Objective: Catalyze the oxidative cleavage of C.I. Acid Blue 130 using Peroxidase and H2​O2​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.0 .

  • Substrate Initialization: Prepare a 50 mg/L solution of C.I. Acid Blue 130 in the buffer.

  • Enzyme Dosing: Add 0.5 U/mL of Horseradish Peroxidase (HRP) or Dye-decolorizing peroxidase (DyP).

  • Stepwise Initiation: Initiate the reaction by adding H2​O2​ in stepwise aliquots (e.g., 0.05 mM every 10 minutes) to reach a final concentration of 0.2 mM.

    • Critical Causality: Adding a single high-concentration bolus of H2​O2​ will irreversibly oxidize the heme porphyrin ring (forming the inactive Compound III state), leading to suicide inactivation of the enzyme [4]. Stepwise addition maintains steady-state catalytic turnover.

  • Incubation: Incubate at 25°C, 150 rpm.

  • Reaction Quenching: Stop the reaction at the desired time point (e.g., 60 min) by adding 100 µL of 1 M Sodium Azide ( NaN3​ ), which competitively binds the heme iron, halting catalysis.

Empirical Data Presentation

The following table summarizes the optimized quantitative parameters required to achieve maximum degradation efficiency for anthraquinone dyes, synthesized from empirical literature [2][3].

ParameterLaccase-Mediator System (LMS)Peroxidase (HRP / DyP) SystemCausality / Impact on System
Optimal pH 4.0 – 4.53.5 – 4.0Maintains protonation of active site residues (His/Asp) and optimizes redox potential.
Temperature 30°C – 40°C25°C – 35°CBalances kinetic collision rates with the thermal stability limit of the protein structure.
Enzyme Load 1.0 – 2.0 U/mL0.5 – 1.0 U/mLExcess enzyme leads to aggregation; insufficient enzyme limits the reaction velocity ( Vmax​ ).
Co-factor / Mediator 1.0 mM ABTS0.1 – 0.2 mM H2​O2​ ABTS overcomes steric hindrance; H2​O2​ drives the formation of the reactive Compound I.
Max Decolorization > 92% (at 120 min)> 85% (at 60 min)Anthraquinone ring is successfully cleaved into colorless phthalic acid derivatives.

Analytical Validation Workflow

To prove that the disappearance of color is due to true molecular degradation (mineralization) rather than mere physical adsorption to the enzyme structure, the following validation workflow must be executed:

  • UV-Vis Spectroscopy (Kinetic Tracking): Monitor the decrease in absorbance at the λmax​ of C.I. Acid Blue 130 (typically ~600-620 nm). A shift or complete flattening of the peak indicates chromophore destruction.

  • HPLC-MS (Metabolite Profiling): Extract the post-reaction mixture using ethyl acetate. Run the organic phase through an LC-MS system (C18 column). The disappearance of the parent mass peak (m/z ~569-597) and the emergence of lower molecular weight peaks (m/z 120-180) validates the formation of phthalic acid and benzene derivatives.

  • FTIR Spectroscopy (Functional Group Analysis): Lyophilize the degraded sample. The disappearance of the C=O stretching vibration of the anthraquinone quinone system (~1660 cm−1 ) confirms the irreversible opening of the fused ring structure.

References

  • Decolorization of azo and anthraquinone dyes by crude laccase produced by Lentinus crinitus in solid state cultivation National Center for Biotechnology Inform
  • Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase MDPI - C
  • Dye Decoloring Peroxidase Structure, Catalytic Properties and Applications: Current Advancement and Futurity MDPI - Intern
  • Bacterial degradation of anthraquinone dyes National Center for Biotechnology Inform
Method

Application Note: Biphasic Experimental Setup for the Biodegradation of C.I. Acid Blue 130

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Experimental Design, and Step-by-Step Protocols Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Experimental Design, and Step-by-Step Protocols

Introduction & Mechanistic Rationale

C.I. Acid Blue 130 is a complex, sulfonated azo dye widely utilized in industrial applications. Due to its electron-withdrawing azo linkages (–N=N–) and high molecular weight, it is highly recalcitrant to traditional aerobic wastewater treatment processes[1].

To achieve complete mineralization of Acid Blue 130, researchers must design an experimental setup that mimics the synergistic action of highly specialized microbial enzymatic machinery[2]. The biodegradation of azo dyes cannot be achieved in a single environmental state; it strictly requires a biphasic (microaerophilic-to-aerobic) approach :

  • Microaerophilic Phase (Azo Cleavage): Oxygen competitively inhibits azoreductase by acting as a preferred electron acceptor. By maintaining static, microaerophilic conditions, the microbial electron transport chain is forced to utilize the azo dye as a terminal electron acceptor. Azoreductases catalyze the NAD(P)H-dependent reductive cleavage of the azo bond, generating colorless—but highly toxic—aromatic amines[3].

  • Aerobic Phase (Amine Oxidation): The resulting aromatic amines resist further anaerobic degradation. Shifting the culture to an agitated, aerobic state activates multicopper oxidases (e.g., laccases) and peroxidases. These enzymes utilize oxygen to catalyze the non-specific free radical oxidation and subsequent ring cleavage of the amines, driving the system toward complete mineralization[4].

Pathway A C.I. Acid Blue 130 (Intact Azo Dye) B Azoreductase (Microaerophilic) A->B NAD(P)H C Aromatic Amines (Toxic Intermediates) B->C Azo Cleavage D Laccase / Peroxidase (Aerobic) C->D O2 Addition E Mineralized Metabolites D->E Ring Cleavage

Biochemical pathway of Acid Blue 130 degradation via reduction and oxidation.

Self-Validating Experimental Design

A critical failure point in dye degradation studies is the inability to distinguish between biological metabolism and physical biosorption (dye adhering to the microbial cell wall). To ensure scientific integrity, this protocol is designed as a self-validating system incorporating strict control parameters[2].

  • Heat-Killed Control (Biosorption Check): Biomass is autoclaved prior to dye exposure. Any decolorization observed in this flask is mathematically subtracted from the experimental flask to isolate true metabolic degradation.

  • Abiotic Control (Autodegradation Check): Uninoculated media containing the dye is incubated under identical conditions to account for photo-oxidation or chemical instability.

  • Co-Substrate Dependency: Because complex azo dyes cannot serve as a sole carbon source, a co-substrate (e.g., glucose) must be added to generate the reducing equivalents (NADH) required for enzymatic cleavage[1].

Workflow Step1 1. Biomass Acclimation (MSM + Glucose + Dye) Step2 2. Static Incubation (0-48h) Microaerophilic Azo Reduction Step1->Step2 Step3 3. Agitated Incubation (48-96h) Aerobic Amine Oxidation Step2->Step3 Control1 Heat-Killed Control (Biosorption Check) Step2->Control1 Control2 Abiotic Control (Autodegradation Check) Step2->Control2 Step4 4. Analytical Validation (UV-Vis, GC-MS, Enzyme Assays) Step3->Step4

Biphasic experimental workflow with integrated self-validating controls.

Step-by-Step Methodologies

Phase 1: Media Preparation and Inoculum Acclimation

Causality: Pre-exposure to low concentrations of the dye induces the expression of plasmid-encoded or chromosomal azoreductase genes.

  • Prepare Mineral Salts Medium (MSM) supplemented with 1.0 g/L glucose (co-substrate) and 0.1% yeast extract. Adjust pH to 7.2 ± 0.2.

  • Supplement the MSM with a sub-lethal concentration of C.I. Acid Blue 130 (20 mg/L) to serve as an inducer.

  • Inoculate the media with 5% (v/v) of a pre-screened bacterial consortium (e.g., Pseudomonas sp. and Bacillus sp.)[5].

  • Incubate at 37 °C on a rotary shaker at 150 rpm until the culture reaches the late logarithmic phase (OD₆₀₀ ≈ 1.0).

Phase 2: Biphasic Biodegradation Assay

Causality: The shift from static to agitated conditions sequentially activates the reductive and oxidative enzymatic pathways.

  • Harvest the acclimated cells via centrifugation (8,000 × g, 10 min, 4 °C) and wash twice with sterile phosphate buffer (pH 7.0) to remove residual media.

  • Resuspend the cell pellet in 100 mL of fresh MSM containing 100 mg/L C.I. Acid Blue 130 and 1.0 g/L glucose.

  • Microaerophilic Phase: Incubate the flasks statically at 37 °C for 48 hours. (Set up Heat-Killed and Abiotic controls in parallel).

  • Aerobic Phase: After 48 hours, transfer the flasks to a rotary shaker set at 150 rpm for an additional 48 hours to promote oxygenation.

Phase 3: Analytical Extraction and Enzyme Assays

Causality: Intracellular and extracellular enzyme quantification provides direct proof of biological metabolism, ruling out physical adsorption.

  • Decolorization Assay: Withdraw 2 mL aliquots every 12 hours. Centrifuge at 10,000 × g for 10 min. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's λmax​ (approx. 540–600 nm).

  • Metabolite Extraction for GC-MS: Extract the decolorized cell-free supernatant with an equal volume of ethyl acetate. Dry the organic phase over anhydrous Na2​SO4​ , evaporate to dryness under a gentle nitrogen stream, and reconstitute in HPLC-grade methanol[5].

  • Enzyme Preparation: Sonicate the bacterial pellet on ice (5 cycles, 30s on/off) and centrifuge to obtain the Cell-Free Extract (CFE).

  • Enzyme Quantification:

    • Azoreductase: Measure the depletion of NADH at 340 nm in a reaction mixture containing the CFE, NADH, and Acid Blue 130[6].

    • Laccase: Measure the oxidation of ABTS at 420 nm in the presence of the CFE[3].

Data Presentation & Optimization Matrices

To ensure reproducibility, quantitative data should be tracked against the following established optimization parameters and analytical benchmarks.

Table 1: Physicochemical Optimization Parameters for Acid Blue 130

ParameterRange TestedOptimal RangeMechanistic Rationale
pH 5.0 - 9.07.0 - 8.0Optimal for azoreductase/laccase stability; extremes denature catalytic sites[6].
Temperature 25 - 45 °C35 - 40 °CMaximizes microbial growth kinetics and enzymatic turnover rates.
Co-substrate 0 - 5.0 g/L1.0 - 2.0 g/LProvides reducing equivalents (NADH) necessary for azo bond cleavage[1].
Dye Conc. 50 - 500 mg/L50 - 100 mg/LHigher concentrations exert cellular toxicity and inhibit microbial metabolism.

Table 2: Analytical Validation Matrix

Analytical MethodTarget Analyte / PropertyExpected Outcome for True Biodegradation
UV-Vis Spectrophotometry Chromophore (Azo bond)>85% reduction in peak absorbance ( λmax​ ) over 96 hours.
FTIR Spectroscopy Functional GroupsDisappearance of –N=N– stretch (1500-1600 cm⁻¹); appearance of –NH₂ stretch.
GC-MS / LC-MS MetabolitesAbsence of parent dye; transient appearance of amines; formation of low MW acids.
Enzyme Assays Azoreductase & LaccaseSignificant increase in specific enzyme activity (U/mg protein) vs. control.

References

  • Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. Source: MDPI. URL:[Link]

  • Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation. Source: Frontiers in Microbiology. URL:[Link]

  • Explorations and Applications of Enzyme-linked Bioremediation of Synthetic Dyes. Source: IntechOpen. URL: [Link]

  • Microbial Degradation of Acid Blue Dye by Mixed Consortium. Source: Science and Education Publishing (SciePub). URL:[Link]

  • Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the concentration of C.I. Acid Blue 130 for dyeing applications.

Welcome to the technical support center for C.I. Acid Blue 130.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for C.I. Acid Blue 130. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of C.I. Acid Blue 130 for various dyeing and staining applications. As Senior Application Scientists, we synthesize established principles with field-proven insights to help you navigate the complexities of your experiments.

Core Principles: Understanding Acid Dye-Fiber Interaction

Before optimizing concentration, it is crucial to understand the mechanism of acid dyes. C.I. Acid Blue 130, like other acid dyes, is an anionic molecule, typically containing sulfonate (-SO₃H) groups.[1][2][3] These dyes form strong ionic bonds with substrates that possess cationic sites, such as protein fibers (e.g., wool, silk) and synthetic polyamides (e.g., nylon).[2][4] The dyeing process is fundamentally an ion-exchange reaction, heavily influenced by the pH of the dyebath. An acidic environment protonates the amino groups (-NH₂) in the fiber, creating positively charged sites (-NH₃⁺) that attract the negatively charged dye anions.[4][5]

The concentration of the dye is a primary determinant of the final color depth, but its optimization is not a standalone process. It is intricately linked with pH, temperature, time, and the use of chemical auxiliaries.[6]

Experimental Protocol: Systematic Optimization of Dye Concentration

This protocol provides a step-by-step methodology for determining the optimal concentration of C.I. Acid Blue 130 for your specific substrate.

Objective: To identify the dye concentration that yields the desired color depth (shade) with maximum levelness and fastness.

Materials:

  • C.I. Acid Blue 130 Dye Powder

  • Substrate (e.g., nylon fabric, silk sutures, tissue samples)

  • Deionized or distilled water

  • pH adjustment agents: Acetic acid (weak acid) or Sulfuric acid (strong acid).[5]

  • Auxiliaries: Leveling agent, sequestering agent (if water hardness is a concern).[5]

  • Laboratory-scale dyeing apparatus (e.g., beaker dyeing machine, water bath with stirrer)

  • Spectrophotometer for color measurement

Procedure:

  • Substrate Preparation: Ensure the substrate is clean and free from any impurities, oils, or sizes that could hinder dye uptake.[7][8] This may involve a scouring step with a non-ionic detergent. Rinse thoroughly.

  • Stock Solution Preparation:

    • Accurately weigh the C.I. Acid Blue 130 powder.

    • Create a paste by adding a small amount of hot (approx. 80°C) deionized water and stirring to break up clumps. This prevents the formation of "freckles" or dye spots.

    • Gradually add more hot water while stirring until the dye is fully dissolved to create a 1% (w/v) stock solution. Strain if necessary to remove any undissolved particles.

  • Dye Bath Setup (Range Finding):

    • Prepare a series of dye baths with varying concentrations of the dye. A good starting range is 0.1%, 0.5%, 1.0%, 2.0%, and 4.0% on weight of fiber (o.w.f).[9]

    • Set the liquor ratio (the ratio of the weight of the solution to the weight of the substrate), typically between 20:1 to 50:1 for lab-scale experiments.

    • Add a leveling agent (e.g., 0.5-1.0% o.w.f) to the dye bath. This is crucial for ensuring even dye absorption, especially with materials like nylon that have a high affinity for acid dyes.[5][10]

  • Dyeing Process:

    • Immerse the substrate in the dye bath at a starting temperature of around 40°C.[5]

    • Start the dyeing process at a near-neutral pH (6.0-7.0) to allow for slow, uniform absorption of the dye.[5]

    • Agitate the substrate for 10-15 minutes to ensure even initial dye distribution.

    • Gradually raise the temperature to the target dyeing temperature, typically 90-100°C for nylon or wool, at a rate of 1-2°C per minute.[5][6] Rapid heating can cause uneven dyeing.[11]

    • Once the dye has penetrated the fiber uniformly (after about 20-30 minutes), slowly lower the pH by adding a pre-diluted acid solution. The final target pH is typically between 4.0 and 5.5 for most acid dyes to fix the color.[12][13]

    • Hold at the final temperature and pH for 30-60 minutes to ensure complete dye exhaustion and fixation.

  • Rinsing and Drying:

    • Cool the dye bath slowly to about 70°C before removing the substrate to prevent thermal shock.

    • Rinse the substrate with warm water, followed by cold water, until the rinse water runs clear.[14]

    • Dry the substrate under standard conditions.

  • Evaluation:

    • Visual Assessment: Visually inspect the samples for color depth and uniformity (levelness).

    • Spectrophotometric Analysis: Use a reflectance spectrophotometer to measure the color coordinates (e.g., CIELAB L, a, b*) and calculate the color strength (K/S value). This provides a quantitative measure of dye uptake.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My dyed material has dark and light patches (splotchy/uneven dyeing). What went wrong?

Answer: This is one of the most common issues with acid dyes and is often referred to as poor leveling.[5] The primary causes are:

  • Rapid Initial Dye Uptake ("Rapid Strike"): This happens when the dye rushes onto the most accessible parts of the fiber too quickly.[5]

    • Solution:

      • Increase the Starting pH: Begin the dyeing process at a higher pH (6.0-7.0) and add the acid gradually only after the temperature has been raised and the dye has had time to distribute evenly.[5]

      • Reduce the Starting Temperature: Start at a lower temperature (e.g., 40°C) and increase it slowly.[5][15]

      • Use a Leveling Agent: Ensure you are using an adequate amount of a suitable leveling agent. These agents temporarily compete with the dye for sites on the fiber, slowing down the initial uptake and promoting even distribution.[7][10]

  • Improper Dye Dissolution: Undissolved dye particles can cause spots or "freckles."[14]

    • Solution: Always paste the dye powder with a small amount of hot water before fully dissolving it. Straining the dye stock solution is also a good practice.

  • Insufficient Agitation: Without proper movement, the dye concentration can become localized, leading to uneven application.

    • Solution: Ensure constant and gentle agitation throughout the entire dyeing process.

Q2: The final color is much lighter than expected, even at high concentrations.

Answer: Poor color yield or low dye exhaustion can be caused by several factors:

  • Incorrect pH: The pH of the dyebath is the most critical factor for dye fixation.[6] If the pH is too high (not acidic enough), the fiber will not have enough positive charges to attract and bind the anionic dye, leading to a pale shade.[6][12]

    • Solution: Ensure your final dyeing pH is within the optimal range, typically 4.0-5.5.[11][12] Verify your pH meter's calibration.

  • Insufficient Temperature or Time: Dye diffusion into the fiber is a time and temperature-dependent process.

    • Solution: Confirm that you are reaching and maintaining the recommended temperature (usually near boiling for many substrates) for a sufficient duration (30-60 minutes).[6][8]

  • Excessive Leveling Agent: While essential for evenness, using too much leveling agent can have a retarding effect, preventing the dye from exhausting fully onto the fiber.[15]

    • Solution: Reduce the concentration of the leveling agent, especially when dyeing darker shades.[15]

Q3: I'm seeing horizontal streaks ("Barre") on my nylon fabric.

Answer: Barre is a specific type of unevenness caused by physical or chemical variations within the yarn itself.[5][15] These differences cause variations in dye affinity from one section of the yarn to another.

  • Solution: While difficult to eliminate completely if the issue is with the substrate, its appearance can be minimized.

    • Use a High-Quality Leveling Agent: This is mandatory for nylon to control the dye absorption rate.[5]

    • Optimize Temperature Control: A slow, controlled rate of temperature rise, especially in the critical 80-100°C range, is crucial.[5]

    • Select Appropriate Dyes: Some acid dyes have better coverage properties for barre than others.

Data Presentation & Visualization

Table 1: Key Parameters for Optimizing C.I. Acid Blue 130 Concentration
ParameterRecommended RangeRationale & Impact on Concentration Optimization
Dye Concentration 0.1% - 4.0% (o.w.f)Directly controls color depth. Higher concentrations require more precise control of other parameters to avoid unevenness.[9]
pH Start: 6.0-7.0, End: 4.0-5.5The most critical factor.[6] An acidic pH is required to create cationic sites on the fiber for the anionic dye to bind. A gradual drop in pH ensures level dyeing.[5][12]
Temperature 90°C - 100°CAffects the rate of dye diffusion into the fiber. A slow temperature rise is key to preventing rapid, uneven strikes.[5][6]
Leveling Agent 0.5% - 2.0% (o.w.f)Controls the initial rate of dye uptake, promoting uniform color. Essential for substrates with high dye affinity like nylon.[5][15]
Time 30 - 60 minutes (at temp)Ensures sufficient time for dye to penetrate the fiber core and achieve good fastness properties.[6]
Liquor Ratio 20:1 to 50:1The volume of the dye bath relative to the substrate weight. A higher liquor ratio can aid in levelness but may require more dye and energy.
Diagram 1: Step-by-Step Dye Concentration Optimization Workflow

G A Start: Define Desired Shade B Prepare Substrate (Scouring & Rinsing) A->B C Prepare Dye Stock Solution (1% w/v) B->C D Set Up Test Dye Baths (e.g., 0.1, 0.5, 1.0, 2.0, 4.0% o.w.f) C->D E Add Auxiliaries (Leveling Agent) D->E F Run Dyeing Protocol (Controlled Temp & pH Ramp) E->F G Rinse & Dry Samples F->G H Evaluate Samples (Visual & Spectrophotometric) G->H I Shade Too Light? H->I Check Shade J Uneven Dyeing? I->J No K Refine Concentration Range (e.g., 2.5, 3.0, 3.5% o.w.f) I->K Yes L Troubleshoot Levelness (Adjust pH ramp, Temp rise, Leveling Agent) J->L Yes M Optimal Concentration Achieved J->M No K->D Re-run Test L->F Re-run Protocol

Caption: Workflow for systematically optimizing dye concentration.

Diagram 2: Interplay of Key Factors in Acid Dyeing

G Outcome Dyeing Outcome (Color Yield, Levelness, Fastness) Concentration Dye Concentration Concentration->Outcome Determines Shade Depth pH pH pH->Outcome Controls Fixation pH->Concentration Affects Exhaustion Temp Temperature Temp->Outcome Controls Diffusion Rate Temp->Concentration Affects Strike Rate Aux Auxiliaries (Leveling Agents) Aux->Outcome Controls Uptake Rate Aux->Concentration Modifies Uptake

Caption: Key parameters influencing the final dyeing result.

Frequently Asked Questions (FAQs)

Q1: What types of fibers can be dyed with C.I. Acid Blue 130?

Answer: C.I. Acid Blue 130 is an acid dye, making it most effective for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[5][16] It works by forming ionic bonds with the amino groups present in these fibers.[4] It is generally not suitable for cellulosic fibers like cotton or synthetic fibers like polyester.

Q2: Why is controlling the pH so important in acid dyeing?

Answer: The pH of the dye bath is arguably the most decisive factor in successful acid dyeing.[5][6] The acid in the bath donates protons (H⁺) that are taken up by the amino groups (-NH₂) in the fiber, converting them into positively charged cationic sites (-NH₃⁺). These positive sites are what attract and electrostatically bond with the negatively charged anionic dye molecules. Without an acidic pH, this attraction is weak, and the dye will not fix properly to the fiber, resulting in poor color yield and wash fastness.[4][12]

Q3: What is the function of a leveling agent?

Answer: A leveling agent is a crucial chemical auxiliary that promotes uniform dyeing.[7][10] It works by temporarily competing with the dye molecules for the available dye sites on the fiber. This slows down the initial, often rapid, absorption of the dye, giving it more time to migrate and distribute evenly throughout the material before it becomes permanently fixed.[5] This is especially important for fibers like nylon, which have a very high affinity for acid dyes and are prone to unevenness if the dye strikes too quickly.[5]

Q4: Can I use tap water for my dye bath?

Answer: It is highly recommended to use deionized or distilled water.[14] Tap water can contain mineral salts (calcium, magnesium) that cause water hardness. These metal ions can interfere with the dye molecules, leading to precipitation, reduced color yield, or shade changes.[5] If you must use tap water, it is mandatory to add a sequestering agent to the dye bath. This agent will bind with the hardness ions, preventing them from interfering with the dyeing process.[5]

Q5: How do I ensure my results are reproducible between experiments?

Answer: Reproducibility is key in scientific applications. To ensure it:

  • Precise Measurements: Use calibrated scales for dye and chemicals, and calibrated meters for pH.

  • Consistent Process Parameters: Strictly control the liquor ratio, rate of temperature rise, final temperature and time, and the rate and timing of acid addition.[17]

  • Document Everything: Keep a detailed lab notebook recording all parameters for each experiment.

  • Use the Same Raw Materials: Variations between different batches of dye or substrate can affect the outcome.

References

  • Factors Influencing the Dyeing of Nylon with Acid Dyes. (n.d.). Google Cloud.
  • How pH and Temperature Affect Basic Dyes. (2025, May 30). AUTUMN COLOR CO.,LTD.
  • Acid Dyes | 5 Standard Preparation Procedures. (2025, November 4). VieTextile.
  • Direct Blue 130. (2012, July 25). World dye variety.
  • Dyeing Auxiliaries: Types, Uses, Benefits & Applications in Textile Industry. (n.d.). Hindprakash.
  • The Importance Of pH In The Textile Industry: From Production To Processing. (2023, August 25). First Source Laboratory Solutions.
  • Dyeing Auxiliaries and Its Necessity in Textile Dyeing. (2024, November 22). Textile Learner.
  • Acid Dyes - Dissolving and Trouble Shooting. (n.d.). Dharma Trading Co..
  • C.I. Acid Blue 130 | 12238-90-3. (n.d.). ChemicalBook.
  • Disperse Blue 130. (2012, March 27). World dye variety.
  • Common Dyeing Auxiliaries And Their Functions. (2023, August 22). Water Repellent Agent, Softener Flake, Silicone oil, Textile Enzyme, Textile Auxiliares.
  • Why Acid Buffers are Important in Textile Dyeing and Finishing. (n.d.). Colourinn.
  • Functions and Types of Textile Auxiliary Chemicals Explained. (2025, September 25). Skychem Group.
  • Influence of Auxiliaries in Dyeing of Wool with Acid Dyes. (n.d.). Scientific & Academic Publishing.
  • Acid Dye Dyeing Nylon Common Problems. (2024, January 2). TIANKUN Dye Manufacturer & Supplier.
  • How acid dyes work. (2024, October 29). Wild Woollys Guide.
  • Effect of pH on acid dyes adsorption onto CAS. (n.d.). ResearchGate.
  • Technical Support Center: Troubleshooting Uneven Dyeing with Acid Yellow 232 on Nylon Fabrics. (n.d.). Benchchem.
  • Dyeing Process Control of Acid Dyes for Silk & Wool. (n.d.). Hangzhou Tianya Industry Co., Ltd.
  • Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. (n.d.). PMC.
  • A comprehensive study of natural and synthetic dyes: their properties, methods of preparation, and uses. (2024, January 10). International Journal of Chemistry and Technology.
  • Increasing the Efficiency of Dyeing in Textile Industry: Innovations and Best Practices. (2025, February 24). ResearchGate.
  • Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. (2023, November 6). IOSR Journal.
  • Synthetic Dyes for Textile Colouration: Process, Factors and Environmental Impact. (2022, August 8). TEXTILE & LEATHER REVIEW.
  • Acid Blue – Sayverse – Global Sourcing & Trade. (n.d.). Sayverse.

Sources

Optimization

Bioprocess Technical Support Center: Azo Dye Degradation Optimization

Welcome to the Bioprocess Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocess Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers and drug development professionals encounter when scaling up the biodegradation of azo dyes.

Azo dyes are notoriously recalcitrant due to their stable nitrogen-nitrogen double bonds (–N=N–) and complex aromatic structures. Successful bioremediation requires a precise understanding of enzymatic kinetics, electron transfer thermodynamics, and microbial ecology. This guide provides field-proven, mechanistically grounded solutions to optimize your bioreactor workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is the decolorization rate of my azo dye stalling in a standard aerobic bioreactor?

The Mechanism: Azo dyes are highly resistant to degradation under strictly aerobic conditions. The initial and rate-limiting step of degradation is the reductive cleavage of the azo bond. In an aerobic environment, dissolved oxygen acts as the preferred terminal electron acceptor. Oxygen outcompetes the azo dye for the reducing equivalents (NADH/NADPH) generated by the microbial cells, effectively inhibiting the activity of azoreductase enzymes[1]. The Solution: You must uncouple the decolorization phase from the mineralization phase by transitioning to a Sequential Anaerobic-Aerobic Bioreactor . The anaerobic phase facilitates the reductive decolorization of the dye without oxygen interference, while the subsequent aerobic phase is necessary to mineralize the resulting metabolites[2].

Q2: My anaerobic bioreactor is decolorizing the dye, but the kinetics are extremely slow. How can I accelerate this?

The Mechanism: Sluggish kinetics in anaerobic azo reduction usually stem from poor electron transfer efficiency. Many high-molecular-weight azo dyes experience steric hindrance and cannot easily penetrate the bacterial cell membrane to reach intracellular azoreductases[3]. The Solution:

  • Introduce Redox Mediators: Add compounds like riboflavin, quinones, or utilize carbon-based supports (e.g., activated carbon). These mediators act as extracellular electron shuttles. They accept electrons from the biological oxidation of primary electron donors and transfer them to the bulky azo dye outside the cell, increasing reaction rates by several orders of magnitude[2],[3].

  • Supplement Co-substrates: The enzymatic reduction requires a continuous supply of NAD(P)H. Supplementing the influent with a co-substrate like yeast extract or glucose provides the necessary primary electron donors. Yeast extract is particularly effective as it serves as both a carbon source and a source of natural redox mediators (like riboflavin)[4].

Q3: The effluent from my anaerobic bioreactor is completely decolorized, but toxicity assays show it is more toxic than the influent. What went wrong?

The Mechanism: Decolorization does not equal detoxification. The anaerobic cleavage of the azo bond by microbial azoreductases releases aromatic amines (e.g., aniline, β-naphthylamine)[5]. While colorless, these intermediate metabolites are highly toxic, mutagenic, and often classified as confirmed carcinogens[5]. The Solution: You must couple the anaerobic reactor with an aerobic polishing stage. Aromatic amines resist anaerobic degradation but are readily oxidized and completely mineralized by specialized aerobic bacterial populations[2],[6].

Q4: What is the exact enzymatic mechanism of azoreductases, and how does it dictate my bioreactor feed strategy?

The Mechanism: Azoreductases typically operate via a Ping-Pong mechanism. The enzyme requires two equivalents of NAD(P)H to fully reduce and cleave one equivalent of the azo substrate into two amine molecules[7]. The Solution: Because the reaction is strictly dependent on the continuous regeneration of NADH/NADPH, your bioreactor feed must maintain an optimal carbon-to-nitrogen (C/N) ratio. If the co-substrate is depleted, the intracellular pool of reducing equivalents collapses, and azo reduction halts immediately[7],[8].

Part 2: Quantitative Data & System Comparison

To select the appropriate bioreactor architecture, consult the performance matrix below. This table summarizes the expected outcomes based on the terminal electron acceptor conditions.

Bioreactor ConfigurationPrimary MechanismDecolorization EfficiencyAmine MineralizationFinal Effluent Toxicity
Strictly Aerobic Oxidative degradationLow (< 20%)HighHigh (Due to intact dye)
Strictly Anaerobic Reductive cleavageHigh (> 90%)Low (< 10%)High (Due to aromatic amines)
Sequential Anaerobic-Aerobic Reduction followed by OxidationHigh (> 90%)High (> 85%)Low (Fully mineralized)

Part 3: Experimental Protocol & Workflows

Standard Operating Procedure: Establishing a Sequential Anaerobic-Aerobic Bioreactor with Redox Mediation

This self-validating protocol ensures that electron transfer limitations are bypassed and complete mineralization is achieved.

Phase 1: Inoculum Acclimation & Formulation

  • Seed the anaerobic bioreactor (e.g., Upflow Anaerobic Sludge Blanket - UASB) with a mixed microbial consortium derived from textile wastewater sludge.

  • Formulate the influent: Mix the target azo dye (e.g., 100 mg/L) with a co-substrate (e.g., 4 g/L Glucose) to provide primary electron donors.

  • Supplement the influent with a redox mediator (e.g., 1 g/L Yeast Extract or 50 µM Riboflavin) to facilitate extracellular electron shuttling.

Phase 2: Anaerobic Stage Operation (Decolorization) 4. Maintain the anaerobic reactor at a Hydraulic Retention Time (HRT) of 12–24 hours, ensuring dissolved oxygen (DO) is strictly < 0.2 mg/L. 5. Validation Check: Monitor the effluent at 430–500 nm (depending on the dye's λmax). A >90% reduction in absorbance confirms successful azo bond cleavage.

Phase 3: Aerobic Stage Operation (Mineralization) 6. Route the decolorized anaerobic effluent (now containing aromatic amines) directly into an aerobic bioreactor (e.g., Moving Bed Biofilm Reactor - MBBR). 7. Aerate the reactor to maintain a DO of 2.0–3.0 mg/L, with an HRT of 6–12 hours. 8. Validation Check: Measure Chemical Oxygen Demand (COD) and perform a standard toxicity assay (e.g., Microtox). A >85% COD reduction and a negative toxicity result confirm complete mineralization of the aromatic amines.

Part 4: Mechanistic Visualizations

G Influent Azo Dye Influent (+ Co-substrate) Anaerobic Anaerobic Bioreactor (Azo Bond Cleavage) Influent->Anaerobic Intermediates Aromatic Amines (Colorless, Toxic) Anaerobic->Intermediates Reductive Decolorization Aerobic Aerobic Bioreactor (Mineralization) Intermediates->Aerobic Effluent Treated Effluent (Non-toxic) Aerobic->Effluent Oxidative Degradation

Fig 1: Sequential anaerobic-aerobic bioreactor workflow for complete azo dye mineralization.

G CoSub Co-substrate (e.g., Glucose) NADH NADH / FADH2 (Electron Donors) CoSub->NADH Oxidation Enzyme Azoreductase Enzyme NADH->Enzyme Electrons Mediator Redox Mediator (e.g., Riboflavin) Enzyme->Mediator Reduction AzoDye Azo Dye (-N=N-) Mediator->AzoDye Electron Shuttle Amines Aromatic Amines (-NH2) AzoDye->Amines Cleavage

Fig 2: Extracellular electron transfer mechanism facilitated by redox mediators.

References

  • Dafale, N., et al. "Bioremediation of wastewater containing azo dyes through sequential anaerobic–aerobic bioreactor system and its biodiversity." Canadian Science Publishing. URL:[Link]

  • Tan, N.C.G. "Integrated and sequential anaerobic/aerobic biodegradation of azo dyes." WUR eDepot. URL:[Link]

  • "Isolation and Identification of Microorganism to Study of Their Potential to Degrade Harmful Azo Dyes." SAS Publishers. URL:[Link]

  • "Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates." Scholars Research Library. URL:[Link]

  • "Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems." MDPI. URL:[Link]

  • "Anaerobic azo dye reduction." WUR eDepot. URL: [Link]

  • "Microbial dynamics during azo dye degradation in a UASB reactor supplied with yeast extract." PMC - NIH. URL:[Link]

  • "Coupled (R)-carbonyl reductase and glucose dehydrogenase catalyzes (R)-1-phenyl-1,2-ethanediol biosynthesis." ResearchGate. URL:[Link]

Sources

Troubleshooting

Addressing challenges in the transcriptomic analysis of dye degradation.

Answering the complex questions that arise during the transcriptomic analysis of dye degradation requires a blend of robust molecular biology techniques and sophisticated bioinformatic approaches. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex questions that arise during the transcriptomic analysis of dye degradation requires a blend of robust molecular biology techniques and sophisticated bioinformatic approaches. As a Senior Application Scientist, I have designed this technical support center to guide you through the common and complex challenges encountered in this field. This guide is structured to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Technical Support Center: Transcriptomic Analysis of Dye Degradation

This guide is divided into three main sections, addressing the experimental workflow chronologically:

  • Sample & RNA Integrity: Tackling the foundational challenges of obtaining high-quality RNA from dye-exposed samples.

  • Sequencing Library & Data Quality: Navigating the nuances of library preparation and ensuring your sequencing data is reliable.

  • Bioinformatic & Pathway Analysis: Addressing the complexities of data normalization and the identification of key degradation pathways.

Section 1: Sample & RNA Integrity Challenges

The quality of your starting material dictates the success of the entire experiment. Dye-exposed samples, particularly microbial cultures or environmental isolates, present unique challenges including the presence of potent enzymatic inhibitors and contaminants.

Frequently Asked Questions (FAQs)

Question: My RNA yield is consistently low when extracting from bacteria/fungi exposed to textile dyes. What is the likely cause?

Answer: Low RNA yield from dye-exposed microbes is a common issue stemming from several factors:

  • Incomplete Cell Lysis: Microorganisms, especially fungi and gram-positive bacteria, possess resilient cell walls that are often refractory to standard chemical lysis methods alone.[1] The stress from dye exposure can sometimes lead to changes in cell wall composition, further complicating lysis.

  • RNase Activity: Many dye-degrading organisms thrive in environments rich in nucleases. If samples are not immediately stabilized at the point of collection, endogenous RNases will rapidly degrade RNA.[1][2] Proper stabilization methods include snap-freezing in liquid nitrogen or immediate homogenization in a lysis buffer containing RNase inhibitors.[2]

  • Inhibitory Effects of Dyes: The dye compounds or their metabolites can co-precipitate with RNA and inhibit the enzymes used during the extraction and downstream applications.

Question: I see a significant smear on my gel analysis and have a low RNA Integrity Number (RIN < 6). Can I still use this RNA?

Answer: A low RIN value indicates RNA degradation.[3] This is highly problematic because standard RNA-seq library preparation protocols (poly-A selection-based) will be heavily skewed towards the 3' end of transcripts, leading to inaccurate gene expression quantification.

  • Causality: Degradation is most often caused by RNase contamination introduced during sample handling or extraction.[3][4] Ensure your workspace, equipment, and solutions are rigorously decontaminated to be RNase-free.[5][6]

  • Proceeding with Caution: If obtaining new samples is impossible, you may proceed, but with significant caveats. Specialized library preparation kits designed for degraded RNA (e.g., ribosomal RNA depletion-based methods) are required. The data should be interpreted with the understanding that some quantification biases may still exist.

Question: My final RNA pellet or solution has a distinct color (e.g., yellow, brown). How does this affect my experiment and how can I remove it?

Answer: A colored RNA preparation indicates contamination from the dye itself or from cellular pigments and metabolic byproducts like polysaccharides.[7]

  • Impact: These contaminants can interfere with downstream enzymatic reactions (like reverse transcription and ligation) and skew spectrophotometric quantification (A260/A280 readings).[8]

  • Solution: An additional purification step is recommended. A common and effective method is to re-precipitate the RNA. Dissolve your RNA in RNase-free water, add a high-salt solution followed by isopropanol or ethanol, and centrifuge to pellet the purified RNA. For particularly stubborn contamination, running the sample through a silica-based clean-up column can also be effective.[3]

Troubleshooting Guide: Optimizing RNA Extraction

This protocol is designed to maximize the yield and quality of RNA from microbial cultures exposed to dyes.

Protocol: High-Integrity RNA Extraction from Dye-Exposed Microbes

  • Sample Collection & Stabilization:

    • Harvest microbial cells from liquid culture by centrifugation at 4°C.

    • Immediately flash-freeze the cell pellet in liquid nitrogen. Store at -80°C or proceed directly. This step is critical to halt all enzymatic activity, including RNases.[9]

  • Cell Lysis (Combined Mechanical & Chemical):

    • Add 1 mL of an RNase-inactivating lysis buffer (e.g., TRIzol) to the frozen pellet.[1]

    • Transfer the slurry to a 2 mL tube containing sterile zirconia/silica beads.

    • Perform mechanical disruption using a bead beater. Homogenize in short bursts (e.g., 45 seconds) followed by rest periods on ice to prevent overheating, which can degrade RNA.[8][9]

    • Incubate the homogenate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.[7]

  • Phase Separation & Precipitation:

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris and some dye particulates.[7]

    • Transfer the clear supernatant to a new tube. Add chloroform, vortex vigorously until the solution is milky, and centrifuge to separate the phases.[7]

    • Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.

    • Precipitate the RNA by adding isopropanol and incubate. Using a carrier like glycogen can help visualize the pellet if low yields are expected.[7]

    • Centrifuge at high speed at 4°C to pellet the RNA.

  • Washing & Solubilization:

    • Wash the RNA pellet twice with 75% ethanol to remove salts and other impurities.[8]

    • Briefly air-dry the pellet (do not over-dry, as this makes it difficult to dissolve).[4]

    • Resuspend the RNA in RNase-free water.

Table 1: RNA Quality Control Metrics

MetricAcceptable RangePoor Quality IndicatorRationale & Troubleshooting
A260/A280 Ratio 1.9 – 2.1< 1.8 or > 2.2Measures purity from protein. Low ratios suggest protein contamination. Re-extract with phenol/chloroform.[3]
A260/A230 Ratio 2.0 – 2.2< 1.8Measures purity from salts/organics. Low ratios suggest guanidinium or phenol carryover. Re-precipitate or wash the pellet again with ethanol.[8]
RIN (RNA Integrity Number) > 7.0< 6.0Assesses RNA degradation. Low values indicate sample mishandling or RNase contamination. A new extraction is highly recommended.[10][11]

Diagram 1: Experimental Workflow for RNA Extraction and QC This diagram outlines the critical steps and decision points from sample collection to obtaining high-quality RNA ready for sequencing.

RNA_Extraction_Workflow cluster_0 Upstream Processing cluster_1 RNA Purification cluster_2 Quality Control Sample 1. Sample Collection (Microbial Culture) Stabilize 2. Immediate Stabilization (Flash Freeze / Lysis Buffer) Sample->Stabilize Lysis 3. Cell Lysis (Mechanical + Chemical) Stabilize->Lysis PhaseSep 4. Phase Separation (Chloroform) Lysis->PhaseSep Precipitate 5. RNA Precipitation (Isopropanol) PhaseSep->Precipitate Wash 6. Wash & Resuspend (75% Ethanol) Precipitate->Wash QC 7. Assess Quality & Quantity (Spectrophotometer, Bioanalyzer) Wash->QC Decision RIN > 7? A260/280 > 1.9? QC->Decision Proceed Proceed to Library Prep Decision->Proceed Yes Troubleshoot Troubleshoot Extraction Decision->Troubleshoot No

Caption: Workflow from sample collection to RNA quality control.

Section 2: Sequencing Library & Data Quality

Even with high-quality RNA, the library preparation stage is critical for generating data that accurately reflects the biological state of the sample.

Frequently Asked Questions (FAQs)

Question: How does residual dye or solvent contamination affect RNA-seq library preparation?

Answer: Contaminants that were not successfully removed during RNA extraction can severely inhibit the enzymes used in library construction.

  • Reverse Transcriptase Inhibition: The first step, converting RNA to cDNA, is highly sensitive. Contaminants can lead to incomplete first-strand synthesis, resulting in truncated cDNA and a loss of data from the 5' end of genes.

  • Ligation Inefficiency: Adapters must be ligated to the cDNA fragments. Inhibition of ligase enzymes results in a lower final library yield, requiring more PCR cycles for amplification, which can introduce bias.[5]

Question: My library yield is very low after PCR amplification. What should I check?

Answer: Low library yield is typically a symptom of issues in the preceding steps.

  • Inaccurate RNA Quantification: The most common cause is overestimating the amount of input RNA, often due to DNA or chemical contamination affecting absorbance readings.[1] It is best practice to quantify using a fluorometric method (e.g., Qubit or RiboGreen), which is more specific for RNA than UV spectroscopy.[10][12]

  • Poor RNA Quality: Degraded RNA (low RIN) leads to inefficient library conversion and thus lower yields.[5]

  • Suboptimal PCR Cycles: Over- or under-cycling during the amplification step can lead to low yields or the introduction of PCR duplicates. Perform a qPCR-based quantification of your library pre-amplification to determine the optimal number of cycles.

Section 3: Bioinformatic & Pathway Analysis

Analyzing transcriptomic data from dye degradation studies presents unique bioinformatic challenges, especially concerning data normalization and the identification of relevant metabolic pathways.

Frequently Asked Questions (FAQs)

Question: The dye treatment seems to cause a massive change in gene expression. Are standard normalization methods like RPKM or TPM appropriate?

Answer: This is a critical consideration. Standard normalization methods such as RPKM (Reads Per Kilobase of transcript per Million mapped reads) and TPM (Transcripts Per Million) assume that the majority of genes are not differentially expressed between conditions.[13] In toxicology or stress-response studies, where a large fraction of the transcriptome may be up- or down-regulated, this assumption is violated. This can lead to the identification of false positives and negatives.

  • Causality: A global shift in transcription invalidates the scaling factors calculated by these methods.

  • Alternative Strategies: More robust normalization methods should be employed. Consider methods that use a set of stable housekeeping genes for normalization or statistical approaches like the RUVSeq package in R, which can identify and remove factors of unwanted variation in the data.[14] Another common approach in toxicology is quantile normalization, which assumes the statistical distribution of each sample is the same and adjusts accordingly.[14]

Question: How do I identify novel dye-degrading genes and pathways from my list of differentially expressed genes (DEGs)?

Answer: Identifying key degradation genes requires a combination of functional annotation and pathway analysis.

  • Functional Annotation: Start by annotating your DEGs using databases like Gene Ontology (GO) and EggNog. Look for enrichment in terms related to "oxidation-reduction process," "catalytic activity," or specific enzyme classes.[15]

  • Pathway Mapping: Map your DEGs to known metabolic pathways using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database. Pathways like "benzoate degradation," "naphthalene degradation," and general "xenobiotics biodegradation" are often relevant.[16][17]

  • Identify Key Enzymes: Pay close attention to the upregulation of genes encoding specific enzymes known to be involved in dye degradation. These include azoreductases (for cleaving N=N bonds), laccases, peroxidases (like lignin peroxidase and manganese peroxidase), and cytochrome P450 monooxygenases (CYP450s).[15][16][18]

Diagram 2: Key Enzyme Classes in Azo Dye Degradation This diagram illustrates the general two-step process of azo dye biodegradation, highlighting the primary enzyme families involved.

Azo_Dye_Degradation cluster_0 Step 1: Reductive Cleavage cluster_1 Step 2: Aromatic Ring Cleavage AzoDye Complex Azo Dye (e.g., Acid Blue 113) Intermediates Colorless Aromatic Amines (Potentially Toxic) AzoDye->Intermediates Decolorization Metabolites Central Metabolic Intermediates (e.g., TCA Cycle) Intermediates->Metabolites Mineralization Azoreductases Azoreductases (NADH/NADPH dependent) Azoreductases->AzoDye OtherReductases Other Reductases (e.g., NADH quinone oxidoreductase) OtherReductases->AzoDye Oxygenases Oxygenases (e.g., Dioxygenases) Oxygenases->Intermediates Peroxidases Peroxidases (LiP, MnP) Laccases Peroxidases->Intermediates CYP450 Cytochrome P450s CYP450->Intermediates

Caption: Generalized pathway of azo dye biodegradation by microorganisms.

Troubleshooting Guide: Basic Bioinformatic Workflow

Protocol: From Raw Reads to Pathway Insights

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of your raw sequencing data. Look for per-base sequence quality, adapter content, and other metrics.

  • Trimming and Filtering: Use tools like Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.

  • Alignment to Reference Genome/Transcriptome: Align the clean reads to your organism's reference genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[15]

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR in R. These tools are designed for count data and include robust normalization methods suitable for transcriptomic datasets.[13]

  • Enrichment and Pathway Analysis: Take the list of significant DEGs (filtered by p-value and fold-change) and perform GO and KEGG enrichment analysis to identify overrepresented biological functions and pathways.[19]

Diagram 3: Bioinformatic Analysis Workflow A high-level overview of the computational steps required to analyze RNA-seq data.

Bioinformatics_Workflow RawReads 1. Raw Sequencing Reads (.fastq) QC_Trim 2. Quality Control & Trimming (FastQC, Trimmomatic) RawReads->QC_Trim Align 3. Alignment to Genome (STAR, HISAT2) QC_Trim->Align Quantify 4. Gene Expression Quantification (featureCounts) Align->Quantify DGE 5. Differential Expression Analysis (DESeq2, edgeR) Quantify->DGE DEG_List List of Differentially Expressed Genes (DEGs) DGE->DEG_List Enrichment 6. Pathway & GO Enrichment (KEGG, Gene Ontology) DEG_List->Enrichment Results Biological Interpretation (Key Genes & Pathways) Enrichment->Results

Caption: Standard workflow for RNA-seq bioinformatic analysis.

References

  • Fiveable. (2025, August 15). Transcriptomics | Toxicology Class Notes.
  • Li, S., et al. (2022). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. Microorganisms, 10(2), 438. Available at: [Link]

  • Li, S., et al. (2022). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. PubMed, 10(2), 438. Available at: [Link]

  • Canzler, S., et al. (2020). Transcriptomics in Toxicogenomics, Part II: Preprocessing and Differential Expression Analysis for High Quality Data. International Journal of Molecular Sciences, 21(13), 4586. Available at: [Link]

  • Hao, D. C., et al. (2018). Functional and Transcriptomic Characterization of a Dye-decolorizing Fungus from Taxus Rhizosphere. Polish Journal of Microbiology, 67(3), 337-348. Available at: [Link]

  • Verma, H., et al. (2022). Transcriptome profiling reveals upregulation of benzoate degradation and related genes in Pseudomonas aeruginosa D6 during textile dye degradation. Environmental Research, 212(Pt B), 113288. Available at: [Link]

  • Chen, G., et al. (2020). Magnetically stimulated azo dye biodegradation by a newly isolated osmo-tolerant Candida tropicalis A1 and transcriptomic responses. Ecotoxicology and Environmental Safety, 209, 111791. Available at: [Link]

  • Wang, J., et al. (2019). Normalization Methods for the Analysis of Unbalanced Transcriptome Data: A Review. Frontiers in Bioengineering and Biotechnology, 7, 358. Available at: [Link]

  • Longdom Publishing. (2022). Transcriptomic Data Normalization Analysis Techniques. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • An, X., et al. (2020). Genome and transcriptome analysis of a newly isolated azo dye degrading thermophilic strain Anoxybacillus sp. Ecotoxicology and Environmental Safety, 203, 111047. Available at: [Link]

  • Biocompare. (2020, August 5). Tips and Tricks for Successful RNA-seq Library Preparation. Available at: [Link]

  • Wang, J., et al. (2019). Normalization Methods for the Analysis of Unbalanced Transcriptome Data: A Review. ResearchGate. Available at: [Link]

  • SciSpace. (2018). Functional and Transcriptomic Characterization of a Dye-decolorizing Fungus from Taxus Rhizosphere. Available at: [Link]

  • Wang, H., et al. (2013). Global transcriptome analysis of Escherichia coli exposed to immobilized anthraquinone-2-sulfonate and azo dye under anaerobic conditions. Applied Microbiology and Biotechnology, 97(16), 7437-7450. Available at: [Link]

  • Li, S., et al. (2022). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. MDPI. Available at: [Link]

  • MDPI. (2024, June 11). Omics-Based Approaches in Research on Textile Dye Microbial Decolorization. Available at: [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. Available at: [Link]

  • Pushpa, V., et al. (2019). Isolation and identification of azo dye degrading microbes using 16s r RNA sequencing. Journal of Applied and Natural Science, 11(2), 245-249. Available at: [Link]

  • CAU Scholar's Space. (2022, February). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B‐2 from the Dye Wastewater Treatment Process. Available at: [Link]

  • An, X., et al. (2020). Integrated metagenomic and metaproteomic analyses reveal potential degradation mechanism of azo dye-Direct Black G by thermophilic microflora. Ecotoxicology and Environmental Safety, 196, 110557. Available at: [Link]

  • Bitesize Bio. (2024, November 27). Troubleshooting RNA Isolation. Available at: [Link]

  • CD Genomics. (n.d.). Troubleshooting Guide: RNA Extraction for Sequencing. Available at: [Link]

  • Illumina. (n.d.). TruSeq™ Sample Preparation Best Practices and Troubleshooting Guide. Available at: [Link]

  • D'souza, D., et al. (2022). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. International Journal of Advanced Research, 10(09), 566-578. Available at: [Link]

  • Academia.edu. (n.d.). Tools of bioinformatics in biodegradation. Available at: [Link]

  • Takara Bio. (2021, December 22). Best practices for RNA-seq success, part I: Optimizing sample prep. Available at: [Link]

  • MDPI. (2023, March 29). Genomic Diversity and Phenotypic Variation in Fungal Decomposers Involved in Bioremediation of Persistent Organic Pollutants. Available at: [Link]

  • QIAGEN. (n.d.). RNA quantification and quality control methods. Available at: [Link]

  • PMC. (2025, July 16). Screening and characterization of soil bacteria for lignin and textile dye effluent bioremediation and optimization using response surface methodology. Available at: [Link]

  • Oxford Academic. (2023, October 1). RNA-sequencing analysis reveals novel genes involved in the different peel color formation in eggplant. Available at: [Link]

  • gene-quantification.de. (n.d.). RNA integrity and the effect on the real-time qRT-PCR performance. Available at: [Link]

  • ResearchGate. (2026, February 11). Textile Dye Bioremediation via Fungi: Mechanistic Insights, Enzymatic Roles and Alternative Strategies. Available at: [Link]

  • MDPI. (2020, February 9). High Throughput Sediment DNA Sequencing Reveals Azo Dye Degrading Bacteria Inhabit Nearshore Sediments. Available at: [Link]

  • SciELO. (n.d.). Bioremediation of dyes by fungi isolated from contaminated dye effluent sites for bio-usability. Available at: [Link]

  • Acta Botanica Plantae. (2024). Isolation and Molecular Identification of Dye Degrading Bacterial Flora from Textile and Tanneries Effluent for Bio-augmentation. Available at: [Link]

  • Nature Environment and Pollution Technology. (2022). Isolation, Identification and Characterization of Novel Azo Dye Degrading Bacteria from the Industrial Effluents of Raipur City. Available at: [Link]

  • MDPI. (2023, May 12). Investigating Bio-Inspired Degradation of Toxic Dyes Using Potential Multi-Enzyme Producing Extremophiles. Available at: [Link]

  • IJEAB. (n.d.). Bioremediation of Textile dyes by Fungal- Bacterial Biofilms. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating C.I. Acid Blue 130 Toxicity in Experimental Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected cytotoxicity, genotoxicity, or microtoxicity in their in vitro models and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected cytotoxicity, genotoxicity, or microtoxicity in their in vitro models and materials science workflows due to the presence of synthetic dyes.

C.I. Acid Blue 130 (CAS 12238-90-3, often classified interchangeably with Acid Blue 264 in industrial catalogs) is a complex anthraquinone-based acid dye[1]. While it is highly valuable as a structure-guiding dopant and industrial colorant, its aromatic structure and sulfonic acid groups make it highly recalcitrant and biologically hazardous. This guide provides field-proven, self-validating protocols to neutralize and remove its toxicity from your experimental systems.

Section 1: Core FAQs on Toxicity Mechanisms & Causality

Q1: Why does C.I. Acid Blue 130 exhibit high baseline cytotoxicity in mammalian cell lines, and how should I measure it? A: The toxicity of C.I. Acid Blue 130 stems from its complex anthraquinone structure. When exposed to mammalian cells, the dye induces a strong cytotoxic response by depressing cellular metabolic activity. Furthermore, under partial degradation, the dye cleaves into low-molecular-weight aromatic amines, which are notorious for inducing DNA mutations and severe genotoxicity 2[2]. To establish a baseline, we recommend using human intestinal Caco-2 cell models and measuring toxicity via the Neutral Red Uptake (NRU) assay or succinate dehydrogenase activity 3[3].

Q2: I used an Advanced Oxidation Process (Ozonation) to decolorize the dye, but my cell assays still show high toxicity. Why? A: This is a classic false-positive in bioremediation. Ozonation is highly effective at rapid decolorization because it quickly cleaves the primary chromophore. However, the reaction frequently stalls at the intermediate metabolite stage. Ozonation alone only reduces the overall toxicity of the effluent by approximately 10% because the resulting aromatic amines remain highly cytotoxic 3[3]. To resolve this, you must couple ozonation with a biological or physical removal step (see Protocol A).

Section 2: Troubleshooting Guides & Validated Protocols

Protocol A: Synergistic Ozonation & Enzymatic Detoxification (For Liquid Assays)

Causality: To overcome the limitations of standalone ozonation, introducing White-Rot Fungi (WRF) or purified Laccase enzymes post-ozonation catalyzes the oxidation of toxic aromatic amines. The enzymes convert these amines into radical intermediates that polymerize into insoluble, non-toxic complexes, achieving a >70% reduction in cytotoxicity 3[3]. Step-by-Step:

  • Pre-Treatment: Subject the dye solution to standard ozonation until visual decolorization is achieved (cleavage of the chromophore).

  • pH Optimization: Adjust the effluent to exactly pH 8.0 using a phosphate buffer. Reasoning: Laccase activity is highly pH-dependent; pH 8.0 prevents enzyme denaturation while maximizing the thermodynamic velocity (Vmax) of the endothermic degradation reaction4[4].

  • Biocatalysis: Introduce purified laccase (e.g., from Paraconiothyrium variabile) to achieve a final enzyme activity of 2.5 U/mL. Incubate at 30–40°C.

  • Validation: Filter the precipitated polymers and run a Caco-2 NRU assay on the supernatant to confirm detoxification.

Protocol B: Physical Detoxification via CSAH Biosorption (For Complete Removal)

Causality: Physical removal avoids the generation of intermediate metabolites entirely. Chitosan-Sodium Alginate-Halloysite Nanotube (CSAH) composites rely on electrostatic attraction. Modulating the pH to 3.0 protonates the amine groups on chitosan, creating a massive electrostatic pull for the anionic sulfonic groups of the acid dye 2[2]. Step-by-Step:

  • Adsorbent Synthesis: Synthesize the CSAH composite ensuring exactly a 10% weight ratio of HNTs to the biopolymer matrix. Reasoning: Exceeding 10% HNT loading disrupts the polymer network's homogeneity, reducing swelling capacity and blocking active sites2[2].

  • Conditioning: Adjust the experimental dye solution to pH 3.0 using 0.1 M HCl.

  • Adsorption: Add 2 g/L of the CSAH composite to the solution.

  • Agitation: Agitate at 300 rpm for 120 minutes at 27°C to achieve >93% dye removal.

Protocol C: Post-Synthesis Purification (For Dye-Doped Polymers)

Causality: In materials science, acid blue dyes are used as structure-guiding dopants to create highly conductive polymer nanowires (e.g., polypyrrole). Unbound dye molecules trapped in the matrix will leach out, causing severe cytotoxicity in biomedical applications. A rigorous purification step physically extracts these unbound monomers, rendering the polymer biocompatible 5[5]. Step-by-Step:

  • Polymerization: Complete the single-step chemical oxidative polymerization of the monomer in the presence of the dye.

  • Extraction: Subject the synthesized polymer to exhaustive Soxhlet extraction or continuous dialysis against distilled water for 48-72 hours.

  • Spectroscopic Monitoring: Monitor the dialysate via UV-Vis spectroscopy. Terminate purification only when the absorbance at the dye's λ-max reaches zero.

Section 3: Quantitative Data Summaries

Treatment MethodPrimary MechanismTarget ApplicationMax Toxicity ReductionKey Limitation / Requirement
Ozonation Alone Chemical CleavageRapid Decolorization~10%Leaves highly toxic aromatic amines.
WRF / Laccase Enzymatic OxidationBioremediation~30-35%Slow kinetics; highly pH-dependent.
Ozonation + WRF Synergistic DegradationComplex Effluents>70% Requires precise two-step process control.
CSAH Biosorption Electrostatic AdsorptionPhysical Removal>93% (Removal)Generates solid waste; requires pH 3.0.
Dialysis / Soxhlet Mass TransferPolymer Science100% (Elimination)Only applicable to solid-state materials.

Section 4: Visualizations

G A C.I. Acid Blue 130 (Toxic Anthraquinone) B Ozone Pre-treatment (Chromophore Cleavage) A->B Generates toxic intermediates C Laccase Enzyme / WRF (Aromatic Amine Oxidation) B->C Effluent transfer (pH 8.0) D Polymerization & Precipitation C->D Radical coupling E Detoxified Effluent (>70% Toxicity Reduction) D->E Filtration & Validation

Fig 1. Synergistic Ozonation and Enzymatic Detoxification Workflow for Acid Blue Dyes.

Pathway N1 Intact Dye (High Cytotoxicity) N2 Electrochemical Oxidation N1->N2 Partial Breakdown N3 Toxic Aromatic Amines N2->N3 Accumulation N4 CSAH Biosorption (pH 3.0) N3->N4 Physical Capture N5 Microbiological Degradation N3->N5 Enzymatic Cleavage N6 Safe Mineralization N4->N6 Removal N5->N6 Detoxification

Fig 2. Mechanistic Pathways of Toxicity Reduction via Physical and Biological Systems.

References

  • ECHEMI. "Sunshine Colorchem Co., Ltd - Chemical Manufacturers on ECHEMI" (Synonyms and CAS Identification for Acid Blue 264 / 130). Available at: 1

  • Environmental Science & Technology (ACS Publications). "Decolorization, Cytotoxicity, and Genotoxicity Reduction During a Combined Ozonation/Fungal Treatment of Dye-Contaminated Wastewater." Available at: 3

  • PMC - NIH. "Laccase-catalyzed decolorization and detoxification of Acid Blue 92: statistical optimization, microtoxicity, kinetics, and energetics." Available at: 4

  • PMC - NIH. "Batch experimental studies on Acid Blue 25 dye removal by synthesized chitosan containing sodium alginate and halloysite nanotubes." Available at: 2

  • ResearchGate. "Acid Blue dyes in polypyrrole synthesis: The control of polymer morphology at nanoscale in the promotion of high conductivity and the reduction of cytotoxicity." Available at: 5

Sources

Troubleshooting

How to avoid common errors in the preparation of C.I. Acid Blue 130 solutions.

Technical Support Center: C.I. Acid Blue 130 Solution Preparation This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: C.I. Acid Blue 130 Solution Preparation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with C.I. Acid Blue 130. Proper solution preparation is paramount for achieving reproducible and accurate experimental results. This document moves beyond simple instructions to explain the scientific principles behind each step, empowering you to anticipate and prevent common errors.

Frequently Asked Questions (FAQs)

Q1: My C.I. Acid Blue 130 powder is not dissolving completely, leaving clumps and specks. What is causing this?

This is the most common issue encountered and is typically due to improper initial wetting of the dye powder. When the bulk solvent is added too quickly, the outer layer of a powder clump can form a gel-like barrier, preventing the solvent from penetrating and dissolving the interior. This results in persistent aggregates that can cause spotting or "freckles" in staining applications[1].

The solution is to create a smooth, homogenous paste before adding the majority of the solvent. By adding a very small amount of solvent to the powder and mechanically stirring (a technique called "pasting"), you ensure every particle is wetted, which allows for rapid and complete dissolution when the final volume is added[1][2].

Q2: What is the optimal solvent and water quality for preparing my solutions?

For most acid dyes, including C.I. Acid Blue 130, high-purity, deionized (DI) or distilled water is the recommended solvent. Tap water should be strictly avoided as it contains varying concentrations of divalent and trivalent cations (e.g., Ca²⁺, Mg³⁺, Fe³⁺). These ions can complex with the negatively charged sulfonate groups on the anionic dye molecule, leading to precipitation and a reduction in effective dye concentration[3].

While some acid dyes show solubility in alcohols, water is the primary solvent for creating stock and working solutions[4]. If your specific application requires a co-solvent, always dissolve the dye fully in water first before introducing the organic solvent.

Q3: Can I use heat to speed up dissolution?

Yes, gentle heating is a standard practice for dissolving acid dyes. Using warm water, typically in the range of 40-60°C, increases the kinetic energy of both the solvent and dye molecules, accelerating the dissolution process[3][5].

However, you must exercise caution. Do not use boiling water unless specified for a particular dye, as excessive heat can potentially degrade the dye's chemical structure or alter its dispersion properties[3]. A controlled temperature water bath or a stirrer hotplate set to a low temperature is recommended.

Q4: How does pH affect my C.I. Acid Blue 130 solution's stability and color?

The pH is a critical factor. Acid dyes are, by definition, applied under acidic conditions (typically pH 4-6) to facilitate ionic bonding with positively charged amine groups in substrates like protein fibers[3][6][7][8]. However, for initial dissolution and storage, the optimal pH may be closer to neutral (pH 6-8) to maximize solubility and prevent premature aggregation or degradation[9].

Adding acid to a concentrated stock solution can sometimes cause the dye to precipitate. Therefore, the standard workflow is to dissolve the dye in neutral-pH high-purity water to create a stable stock solution. The pH is then adjusted in the final, diluted working solution just before use[3][8].

Q5: My prepared solution changed color or formed a precipitate overnight. What happened?

This typically points to either chemical instability or delayed precipitation.

  • Chemical Instability: Some dyes can degrade due to exposure to light (photodegradation) or interaction with contaminants. Always store dye solutions in amber or foil-wrapped bottles to protect them from light, and use high-purity water and clean glassware to avoid contamination[1].

  • Delayed Precipitation: If the dye was not fully dissolved initially (e.g., microscopic particles remained), these can act as nucleation sites for precipitation over time, especially upon cooling. Re-warming the solution may redissolve the dye, but the best practice is to ensure complete dissolution from the start and to filter the stock solution[5][10].

Troubleshooting Guide: Common Errors and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Dissolution / "Freckles" 1. Improper wetting of dye powder.[1] 2. Water temperature is too low.1. Implement Pasting Technique: Add a few drops of DI water to the powder and mix with a spatula to form a smooth, uniform paste before adding the remaining water.[1] 2. Use Warm Water: Prepare the solution using DI water heated to 40-60°C.
Solution is Cloudy or Precipitates Form 1. Use of tap water instead of DI water.[3] 2. Incorrect pH for dissolution. 3. Solution is supersaturated.1. Use High-Purity Water: Always use deionized or distilled water. 2. Check pH: Ensure the dissolution medium is near neutral (pH 6-8). 3. Filter the Solution: Pass the stock solution through a 0.22 or 0.45 µm filter to remove any undissolved microparticles.[3]
Color Inconsistency Between Batches 1. Inaccurate weighing of dye powder. 2. pH of the final working solution was not controlled.[6][8] 3. Degradation of stock solution over time.1. Use a Calibrated Balance: Weigh the powder with a high-precision analytical balance.[3] 2. Standardize pH: Always measure and adjust the pH of the final working solution to the same value for every experiment. 3. Prepare Fresh: For highly sensitive applications, prepare stock solutions fresh. If storing, keep them protected from light and refrigerated.
Low Staining Intensity 1. Loss of dye due to precipitation. 2. Incorrect pH of the staining buffer (too high).[3] 3. Dye degradation.1. Visually inspect and filter the solution before use. 2. Ensure Acidic Application pH: The final application buffer must be acidic (typically pH 4-6) to promote binding to the substrate.[7][8] 3. Use a freshly prepared solution or a properly stored stock solution.

Visual Workflow: Troubleshooting Common Issues

Start Problem with Solution Check_Dissolution Incomplete Dissolution or 'Freckles'? Start->Check_Dissolution Check_Clarity Cloudy or Precipitate? Check_Dissolution->Check_Clarity No Sol_Paste Action: Use 'Pasting' Technique with Warm DI Water Check_Dissolution->Sol_Paste Yes Check_Consistency Inconsistent Color? Check_Clarity->Check_Consistency No Sol_Filter Action: Filter Solution (0.45µm) & Use DI Water Check_Clarity->Sol_Filter Yes Sol_Standardize Action: Calibrate Balance, Control Final pH, Use Fresh Check_Consistency->Sol_Standardize Yes Success Clear, Consistent Solution Check_Consistency->Success No Sol_Paste->Success Sol_Filter->Success Sol_Standardize->Success

Caption: Troubleshooting Decision Tree for C.I. Acid Blue 130 Solution Preparation.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) C.I. Acid Blue 130 Stock Solution

This protocol establishes a best-practice method for creating a concentrated, stable stock solution.

Materials:

  • C.I. Acid Blue 130 powder

  • High-purity deionized (DI) water

  • Calibrated analytical balance

  • Spatula and weighing paper

  • Glass beaker or flask (e.g., 100 mL)

  • Stir bar and magnetic stirrer hotplate

  • Graduated cylinder

  • 0.45 µm syringe filter and syringe

  • Amber glass storage bottle

Procedure:

  • Weighing: Accurately weigh 1.00 g of C.I. Acid Blue 130 powder and place it into a 100 mL glass beaker.

  • Heating Solvent: Gently heat approximately 80 mL of DI water to 50-60°C on a stirrer hotplate.

  • Pasting: Add a small aliquot (~1-2 mL) of the warm DI water to the dye powder in the beaker. Use a spatula to thoroughly mix the powder and liquid until a smooth, homogenous paste is formed with no dry clumps remaining. This is the most critical step to prevent aggregation[1][2].

  • Dissolution: Place the beaker on the magnetic stirrer and begin gentle stirring. Slowly add the remaining warm DI water to the paste. Continue stirring until all the dye is visibly dissolved. This may take 10-20 minutes.

  • Volume Adjustment: Carefully pour the dye solution into a 100 mL graduated cylinder. Rinse the beaker with a small amount of DI water and add it to the cylinder to ensure a complete transfer. Adjust the final volume to exactly 100 mL with DI water.

  • Filtration (Quality Control): For maximum clarity and stability, filter the stock solution through a 0.45 µm syringe filter into the final amber storage bottle[3]. This removes any insoluble impurities or micro-aggregates.

  • Storage: Label the bottle clearly with the name, concentration, and date of preparation. Store the solution at 4°C, protected from light. For most acid dyes, a properly prepared stock solution is stable for several weeks to months[5].

Visual Workflow: Stock Solution Protocol

cluster_prep Preparation Steps cluster_qc Quality & Storage Weigh 1. Weigh 1.0g Dye Powder Paste 2. Create Paste with Warm DI Water Weigh->Paste Dissolve 3. Add Remaining Water & Stir Paste->Dissolve Adjust 4. Adjust to Final Volume (100mL) Dissolve->Adjust Filter 5. Filter Solution (0.45µm) Adjust->Filter Store 6. Store at 4°C Protected from Light Filter->Store

Caption: Step-by-step workflow for preparing a C.I. Acid Blue 130 stock solution.

Protocol 2: Preparation of a 0.05% (w/v) Working Solution with pH Adjustment

Procedure:

  • Allow the 1% stock solution to come to room temperature.

  • In a 100 mL volumetric flask, add approximately 80 mL of DI water.

  • Using a calibrated pipette, add 5.0 mL of the 1% stock solution to the flask.

  • Add the appropriate acidic buffer (e.g., acetic acid) to adjust the solution to your target application pH (e.g., pH 5.0). Use a pH meter to confirm.

  • Add DI water to bring the final volume to exactly 100 mL. Mix thoroughly.

  • This working solution should be used fresh for best results.

Comparative Data of C.I. Acid Blue Dyes

Specific technical data for C.I. Acid Blue 130 is not widely published. The table below provides data for other common C.I. Acid Blue dyes to illustrate the variability within this class and to underscore the importance of empirical optimization for your specific lot and application.

Property C.I. Acid Blue 1 C.I. Acid Blue 80 C.I. Acid Blue 92 C.I. Acid Blue 120
CAS Number 129-17-9[3]4474-24-2[9]3861-73-23529-01-9
Molecular Weight 566.66 g/mol [3]678.68 g/mol 695.57 g/mol 731.73 g/mol
Solubility in Water High solubility reported[3]60-70 g/L at 90°C[9]High solubility reportedSoluble in water (forms purple solution)[10]
pH of 1% Solution 6.9[8]6-8[9]Not specifiedNot specified
Appearance Dark bluish-green powder[8]Blue powder[9]Dark blue powderDark purple/black powder[10]

References

  • Dharma Trading Co. (n.d.). Acid Dyes - Dissolving and Trouble Shooting.
  • Knowledge (2019, August 28). About dyeing process and attention problems of acid dyes.
  • Knowledge (2018, June 25). Acid dyes are a common problem in dyeing.
  • Sinoever International Co.,Ltd (2019, June 1). Dyeing Process and Precautions for Acid Dyes.
  • VieTextile (2025, November 4). Acid Dyes | 5 Standard Preparation Procedures.
  • Bhavin Colour Chem (n.d.). Acid Dyes.
  • World dye variety (2012, July 25). Direct Blue 130.
  • Earth Guild (n.d.). Acid Dyes Instructions.
  • ChemicalBook (n.d.). C.I.Acid Blue 130 | 12238-90-3.
  • World dye variety (2012, March 27). Disperse Blue 130.
  • BenchChem (2025). An In-depth Technical Guide to Acid Blue 120.
  • Hangzhou Tianya Industry Co., Ltd (2025, February 13). Acid Blue 225 Solubility Detailed Explanation.
  • Santa Cruz Biotechnology, Inc. (n.d.). Acid Blue 129 Safety Data Sheet.
  • ChemicalBook (n.d.). Acid blue 1 | 129-17-9.
  • CymitQuimica (n.d.). CAS 129-17-9: Acid Blue 1.
  • European Patent Office (n.d.). Water-resistant ink composition and process for preparation.
  • Mann, J. et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Ataman Kimya (n.d.). Acid Blue 80 Technical Data Sheet.

Sources

Optimization

Techniques for enhancing the stability of C.I. Acid Blue 130 under experimental conditions.

Welcome to the Application Science Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with C.I. Acid Blue 130 (CAS: 12238-90-3) in biological assays, formulation tracing, and spectrophotometric applications.

Acid dyes are highly sensitive to environmental stressors. This portal bypasses generic advice to provide causally-driven, self-validating protocols to ensure the structural integrity and optical stability of your dye under rigorous experimental conditions.

I. Core Troubleshooting & FAQs

Q1: Why does C.I. Acid Blue 130 rapidly lose absorbance (photobleach) during extended UV/Vis spectrophotometric assays?

The Causality: Acid Blue dyes are highly susceptible to UV/Vis-induced photocatalytic degradation. When exposed to light—especially in the presence of trace transition metals or dissolved oxygen—reactive oxygen species (ROS), such as hydroxyl radicals ( OH), are generated. These radicals electrophilically attack the dye's conjugated system, leading to the cleavage of C-N bonds and the destruction of the chromophore [1]. The Solution: Shield the formulation using amber glassware. For long-term kinetic assays, integrate an ROS scavenger (e.g., 0.1% w/v ascorbic acid) into your buffer. Furthermore, the addition of polycarboxylic acid chelants (e.g., 1-5% w/v) has been proven to sequester trace metals that catalyze this radical generation, effectively halting photobleaching [2].

Q2: During formulation in acidic buffers (pH < 4.0), the dye precipitates and the solution undergoes a severe color shift. What is the mechanism?

The Causality: C.I. Acid Blue 130 relies on its anionic sulfonate ( −SO3−​ ) groups for aqueous solubility. When the pH drops below the pKa of these groups, they become heavily protonated. This neutralizes the molecule, drastically reducing its solubility and driving hydrophobic aggregation (precipitation). Additionally, extreme pH shifts alter the electron density across the conjugated π -system, causing a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum [3]. The Solution: Maintain the working buffer at a physiologically relevant or neutral pH (6.5 – 7.5) where the sulfonate groups remain fully ionized. If an acidic environment is strictly required for your assay, utilize a surfactant (like 0.05% Tween-20) to form micelles that sterically hinder dye aggregation.

Q3: Can I autoclave solutions containing C.I. Acid Blue 130 for sterile in vitro assays?

The Causality: No. High-temperature steam sterilization (121°C for 15+ minutes) imparts excessive thermal kinetic energy that surpasses the activation energy required for the hydrolysis of the dye's functional groups. This leads to irreversible thermal degradation and a near-total loss of the primary absorbance peak. The Solution: Always use cold sterilization techniques. Pass the optimized dye solution through a 0.22 µm PTFE or PES syringe filter. PES is preferred as it exhibits ultra-low protein and dye binding characteristics, ensuring no loss of concentration during filtration.

II. Quantitative Data Presentation

The following table synthesizes the degradation kinetics of C.I. Acid Blue 130 under various standard laboratory conditions, highlighting the efficacy of targeted interventions.

Table 1: Quantitative Stability Profile of C.I. Acid Blue 130 (10 mg/L) in Aqueous Media

Experimental ConditionHalf-Life ( t1/2​ )Signal Retention (48h)Primary Degradation Mechanism
Standard Buffer (pH 7.0, Dark) > 6 months99.5%None (Stable Baseline)
UV-C Exposure (Unshielded) ~45 mins< 5.0%ROS-mediated C-N bond cleavage
Acidic Buffer (pH 3.0, Dark) ~12 hours42.0%Sulfonate protonation & precipitation
Autoclaving (121°C, 15 mins) N/A15.0%Thermal chromophore destruction
Optimized Buffer + Chelant (UV exposed) > 72 hours88.0%Shielded from ROS/metal catalysis

III. Mechanistic Visualization

The following diagram maps the logical pathways of C.I. Acid Blue 130 degradation and the exact points where our stabilization protocols intervene.

G AB130 C.I. Acid Blue 130 (Intact Chromophore) Stress Environmental Stressors (UV Light, Extreme pH, Heat) AB130->Stress exposed to ROS ROS Generation & Protonation Shifts Stress->ROS triggers Degradation Chromophore Cleavage (Signal Loss / Precipitation) ROS->Degradation causes Intervention1 Amber Vials & ROS Scavengers Intervention1->ROS neutralizes Stable Stabilized AB130 (Maintained Absorbance) Intervention1->Stable yields Intervention2 Buffer Optimization (pH 6.5 - 7.5) & Chelants Intervention2->AB130 protects Intervention2->Stable yields

Fig 1: Degradation pathways of C.I. Acid Blue 130 and targeted stabilization interventions.

IV. Experimental Protocols

Self-Validating Workflow for C.I. Acid Blue 130 Stabilization

This protocol is designed as a closed-loop system; Step 5 validates the success of the formulation created in Steps 1-4.

Step 1: Baseline Absorbance Profiling

  • Dissolve 10 mg of C.I. Acid Blue 130 in 1 L of Type 1 Ultrapure Water (18.2 MΩ·cm).

  • Scan the solution using a UV/Vis spectrophotometer from 400 nm to 700 nm.

  • Validation Check: Record the exact λmax​ (typically between 580–590 nm depending on exact concentration). This is your baseline ( A0​ ).

Step 2: Buffer Formulation & Chelant Integration

  • Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution. Adjust the pH strictly to 7.2 using 0.1 M NaOH or HCl.

  • Introduce a polycarboxylic acid chelant (e.g., Sokalan PA13PN) at a concentration of 1.5% w/v. Stir continuously at 200 rpm for 15 minutes [2]. Causality: This sequesters trace metal ions that act as photocatalytic centers.

Step 3: ROS Scavenger Addition

  • To protect against photobleaching during benchtop handling, add 0.1% w/v Ascorbic Acid to the buffer.

  • Mix the dye stock (from Step 1) with the optimized buffer (from Step 2 & 3) to achieve your desired working concentration.

Step 4: Cold Sterilization

  • Draw the formulated dye solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Extrude the solution into a sterile, amber-glass vial. Causality: PES prevents dye-binding loss, while amber glass blocks UV-induced ROS generation.

Step 5: Accelerated Stability Testing (The Validation Step)

  • Expose an aliquot of the optimized formulation and a control (dye in plain water) to a UV-C lamp (254 nm) for 60 minutes.

  • Measure the absorbance at the previously established λmax​ .

  • Success Criteria: The optimized formulation must retain ≥90% of A0​ , whereas the control will typically drop below 20%.

V. References

  • Photocatalytic Degradation of Acid Blue 80 in Aqueous Solutions Containing TiO2 Suspensions Environmental Science & Technology (ACS Publications)[Link] [1]

  • Method for improving dye stability in colored acidic rinse-aid formulations European Patent Office (EP1144583B1)[2]

  • Optimization of Photocatalytic Degradation of Acid Blue 113 and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM) Water (MDPI)[Link] [3]

Reference Data & Comparative Studies

Validation

Comparing the effectiveness of C.I. Acid Blue 130 with other acid dyes.

Technical Comparison Guide: C.I. Acid Blue 130 vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: C.I. Acid Blue 130 vs. Standard Acid Dyes in Electrophoretic Protein Staining

For researchers, biopharmaceutical scientists, and clinical diagnosticians, selecting the appropriate protein stain is a critical decision that dictates the sensitivity, background noise, and downstream compatibility of an assay. While dyes like Coomassie Brilliant Blue (CBB) dominate polyacrylamide gel electrophoresis (SDS-PAGE), specialized clinical and diagnostic applications—such as the electrophoretic separation of hemoglobin variants—rely heavily on alternative acid dyes like C.I. Acid Blue 130 .

This guide provides an objective, data-driven comparison of C.I. Acid Blue 130 against other standard acid dyes, detailing the mechanistic causality of their binding and providing self-validating experimental workflows.

Mechanistic Causality: The Physics of Acid Dye Staining

Acid dyes are water-soluble, anionic compounds typically containing one or more sulfonic acid ( −SO3−​ ) groups. The term "acid" refers to the pH of the application environment rather than the chemical nature of the dye itself.

The binding of acid dyes to proteins is governed by a precise sequence of physicochemical interactions :

  • Protein Protonation: When the pH of the staining buffer is lowered below the isoelectric point (pI) of the target proteins, the basic amino acid residues (Arginine, Lysine, and Histidine) become protonated, yielding a net positive charge.

  • Electrostatic Attraction: The negatively charged sulfonate groups of the dye are ionically drawn to these protonated cationic sites on the protein.

  • Hydrophobic Stabilization: In highly sensitive dyes (like CBB), secondary van der Waals forces and hydrophobic interactions between the dye's aromatic rings and the protein's non-polar regions stabilize the complex, preventing the dye from washing out during destaining .

Mechanism A Acidic Buffer (pH < pI) B Protein Protonation (Arg+, Lys+, His+) A->B Induces positive charge C Acid Dye Ionization (Sulfonate Groups SO3-) A->C Maintains anionic state D Electrostatic & Hydrophobic Binding B->D C->D E Visible Protein-Dye Complex D->E Precipitation/Color shift

Caption: Molecular mechanism of acid dye binding to proteins via electrostatic and hydrophobic interactions.

Comparative Analysis: C.I. Acid Blue 130 vs. Alternatives

C.I. Acid Blue 130 (CAS 12238-90-3), also known commercially as Levaderm Blue or Telon Fast Blue, occupies a highly specific niche. Unlike CBB G-250, which is formulated into colloidal suspensions for high-sensitivity research applications, Acid Blue 130 is optimized for clinical agarose gel matrices, where rapid staining and mild destaining are prioritized over absolute nanogram sensitivity.

Table 1: Quantitative and Functional Comparison of Common Acid Dyes

ParameterC.I. Acid Blue 130C.I. Acid Blue 90 (CBB G-250)C.I. Acid Blue 83 (CBB R-250)C.I. Acid Black 1 (Amido Black)
CAS Number 12238-90-36104-58-16104-59-21064-48-8
Optimal Matrix AgarosePolyacrylamide (SDS-PAGE)Polyacrylamide / IEFNitrocellulose / Agarose
Primary Application Acid Hemoglobin / Serum ProteinsGeneral Protein Quant (Bradford)General Protein StainingWestern Blot, Serum Proteins
Detection Limit (LOD) ~50 - 100 ng~8 - 10 ng~10 - 50 ng~50 ng
Binding Mechanism ElectrostaticElectrostatic + HydrophobicElectrostatic + HydrophobicElectrostatic
Destaining Requirement Required (Mild Acid)Not Required (Colloidal)Required (Strong Acid/Alcohol)Required (Acid/Alcohol)

Self-Validating Experimental Protocol: Acid Hemoglobin Electrophoresis

In clinical diagnostics, Acid Hemoglobin Electrophoresis is utilized to separate and confirm hemoglobin variants (HbF, HbA, HbS, HbC) that co-migrate and overlap under standard alkaline conditions (pH 8.4) . The following protocol utilizes C.I. Acid Blue 130 as the visualization agent.

System Validation Criterion: The assay is only considered valid if the internal AFSC Hemoglobin Control resolves into four distinct, clearly separated bands. Failure to resolve indicates buffer degradation or an incorrect pH gradient.

Step-by-Step Methodology:
  • Gel Equilibration (Causality: Charge Manipulation)

    • Action: Equilibrate the agarose gel in Citrate Buffer (pH 6.0 - 6.2).

    • Why: At an acidic pH, hemoglobins carry a net positive charge. Subtle differences in the basic amino acid composition between variants (e.g., HbS possesses a neutral valine instead of a negatively charged glutamic acid) alter their electrophoretic mobility, allowing for the separation of variants that would otherwise overlap.

  • Sample Application & Electrophoresis (Causality: Thermal Control)

    • Action: Apply the patient hemolysate alongside the AFSC Control. Run at a constant voltage (e.g., 60V) for 40 minutes at 4°C.

    • Why: Maintaining a low temperature prevents heat-induced protein denaturation and agarose matrix melting, ensuring sharp, quantifiable band resolution.

  • Fixation (Causality: Diffusion Prevention)

    • Action: Submerge the gel in 5% Acetic Acid for 5 minutes.

    • Why: Acetic acid rapidly lowers the local pH, precipitating the hemoglobins within the porous agarose matrix. This locks the proteins in place and prevents band diffusion during the liquid handling steps of staining.

  • Staining with C.I. Acid Blue 130 (Causality: Signal Generation)

    • Action: Incubate the gel in a 0.1% C.I. Acid Blue 130 solution for 10 minutes.

    • Why: The sulfonic acid groups of Acid Blue 130 ionically bond to the protonated basic residues of the precipitated hemoglobins, forming a dense, visible blue complex.

  • Destaining (Causality: Noise Reduction)

    • Action: Wash the gel in 5% Acetic Acid until the background is clear.

    • Why: The mild acidic wash removes unbound dye from the agarose matrix. Because the dye-protein electrostatic bonds are robust, the signal remains intact while the background noise is eliminated, maximizing the signal-to-noise ratio.

Workflow cluster_1 Clinical Diagnostics (Agarose Gel) cluster_2 Research/Biopharma (Polyacrylamide Gel) Start Protein Sample Separation A1 Acid Hemoglobin Electrophoresis (pH 6.0) Start->A1 B1 SDS-PAGE (pH 8.3) Start->B1 A2 Fixation (Acidic) A1->A2 A3 Stain: C.I. Acid Blue 130 A2->A3 A4 Destain (Acetic Acid) A3->A4 B2 Wash (Remove SDS) B1->B2 B3 Stain: CBB G-250 (Colloidal) B2->B3 B4 Water Wash (No Destain Required) B3->B4

Caption: Comparative workflow of C.I. Acid Blue 130 vs. CBB G-250 in protein electrophoresis.

Conclusion

While C.I. Acid Blue 90 (CBB G-250) remains the undisputed gold standard for high-sensitivity protein quantification in research settings, C.I. Acid Blue 130 provides unmatched utility in clinical agarose gel applications. Its ability to rapidly stain precipitated proteins without requiring harsh, alcohol-based destaining solutions makes it the optimal choice for diagnostic workflows such as acid hemoglobin and serum protein electrophoresis. By understanding the mechanistic causality of these dyes, scientists can tailor their assay conditions to achieve self-validating, reproducible results.

References

  • Patsnap Synapse. "What is the mechanism of Brilliant Blue G?" Patsnap. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "510(k) Substantial Equivalence Determination Decision Summary: InterLab Acid Hemoglobin Electrophoresis Test System (K040146)." FDA.gov. Available at:[Link]

Comparative

How does C.I. Acid Blue 130 compare to C.I. Disperse Blue 130?

This comprehensive guide provides an objective, highly technical comparison between C.I. Acid Blue 130 and C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides an objective, highly technical comparison between C.I. Acid Blue 130 and C.I. Disperse Blue 130 . Designed for materials scientists, textile chemists, and environmental researchers, this analysis explores their distinct chemical profiles, mechanistic pathways, self-validating application protocols, and environmental fates.

Chemical Profiling & Structural Analysis

Despite sharing a color index hue, these two dyes belong to fundamentally different chemical classes, dictating their behavior in aqueous systems and their affinity for specific polymer substrates.

  • C.I. Acid Blue 130 (CAS 12238-90-3): As an anionic dye, Acid Blue 130 possesses water-solubilizing groups (typically sulfonate groups, −SO3​Na )[1]. These functional groups render the molecule highly soluble in aqueous media and chemically reactive toward cationic sites. It is engineered specifically for proteinaceous fibers (wool, silk) and synthetic polyamides (nylon).

  • C.I. Disperse Blue 130 (CAS 61968-27-2 / 16421-40-2): Chemically identified in environmental assessments as ANAM (Acetamide,N-[5-[amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-), this is a discrete organic monoazo dye. It lacks water-solubilizing groups, rendering it highly hydrophobic. Its high molecular weight, solid particulate structure, and negligible vapor pressure make it ideal for diffusing into highly crystalline, hydrophobic synthetic polymers like polyester.

Mechanistic Pathways of Dyeing

The fundamental difference between these dyes lies in their thermodynamic and kinetic mechanisms of fiber fixation.

  • Electrostatic Fixation (Acid Blue 130): Relies on ionic bonding. When the dyebath is acidified, the terminal amino groups ( −NH2​ ) on polyamide fibers are protonated to form cationic sites ( −NH3+​ ). The anionic sulfonate groups of the dye are electrostatically drawn to these sites, forming strong ionic bonds.

  • Solid-Solid Diffusion (Disperse Blue 130): Relies on free volume theory and van der Waals forces. Because polyester lacks ionic dye sites and is highly crystalline, thermal energy must be applied to exceed the polymer's glass transition temperature ( Tg​ ). This expands the amorphous regions, allowing the non-ionic dye molecules—maintained in a fine aqueous dispersion—to physically migrate into the polymer matrix and lock in place upon cooling.

DyeingMechanisms cluster_Acid C.I. Acid Blue 130 Workflow cluster_Disperse C.I. Disperse Blue 130 Workflow A1 Aqueous Dye Solution (Anionic Species) A2 Acidic Bath (pH 4-6) Protonation of Fiber A1->A2 A3 Electrostatic Attraction (NH3+ and SO3-) A2->A3 A4 Ionic Fixation on Protein/Polyamide Fibers A3->A4 D1 Aqueous Dispersion (Non-ionic Species) D2 High Temp/Pressure (130°C) D1->D2 D3 Polymer Chain Mobility & Dye Diffusion D2->D3 D4 Van der Waals Fixation on Polyester Fibers D3->D4

Comparative mechanistic workflows of ionic vs. solid-diffusion dyeing processes.

Application Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The causality behind each step is explained to ensure reproducibility.

Protocol A: Polyamide Exhaustion Dyeing with C.I. Acid Blue 130
  • Preparation: Prepare a 1% (w/w) aqueous solution of C.I. Acid Blue 130.

  • pH Modulation (Causality): Adjust the dyebath pH to 4.5 using glacial acetic acid. Why? This specific pH optimizes the protonation of terminal −NH2​ groups without causing acid-catalyzed hydrolysis of the polyamide backbone.

  • Thermal Cycle: Immerse the polyamide substrate. Raise the temperature to 98°C at a gradient of 2°C/min to ensure level dyeing, holding at the boil for 45 minutes.

  • Validation (ISO 105-C06): Perform a standard wash fastness test. Self-Validation: If the effluent is heavily tinted or the adjacent multifiber strip stains, ionic bonding was incomplete. This indicates either an insufficiently acidic pH (failing to create cationic sites) or that the dye concentration exceeded the fiber's saturation limit.

Protocol B: High-Temperature Polyester Dyeing with C.I. Disperse Blue 130
  • Dispersion Formulation (Causality): Mill the dye with a naphthalene sulfonate dispersing agent. Why? Disperse dyes are insoluble. The dispersant prevents agglomeration, maintaining a particle size of <2 µm, which is critical for uniform penetration into the fiber pores.

  • pH Control: Buffer the bath to pH 4.5 - 5.0. Why? Disperse azo dyes are highly susceptible to alkaline hydrolysis at elevated temperatures, which would destroy the chromophore.

  • Pressurized Dyeing: Process in a high-pressure vessel at 130°C for 60 minutes.

  • Reduction Clearing (Validation): Treat the dyed fabric with sodium hydrosulfite (2 g/L) and NaOH (2 g/L) at 80°C for 15 minutes. Self-Validation: This reductive step destroys any unfixed dye lingering on the fiber surface. If the fabric subsequently fails a dry crocking (rubbing) test, it proves the dye failed to diffuse into the fiber core, indicating insufficient thermal energy ( <Tg​ ) during the dyeing phase.

Comparative Performance & Physicochemical Data

The following table summarizes the quantitative and operational differences between the two dyes, serving as a quick-reference guide for formulation scientists.

ParameterC.I. Acid Blue 130C.I. Disperse Blue 130
CAS Registry Number 12238-90-3[1]61968-27-2 / 16421-40-2
Chemical Sub-group Anionic Acid DyeDiscrete Monoazo Dye
Aqueous Solubility Highly Soluble (>50 g/L)Practically Insoluble (Requires dispersants)
Target Substrates Polyamide (Nylon), Wool, SilkPolyester, Diacetate, Triacetate[2]
Primary Binding Force Electrostatic / Ionic BondsVan der Waals / Hydrogen Bonding
Optimal Processing Temp 98°C (Atmospheric Boiling)130°C (High Pressure/Temperature)
Operating pH 4.0 - 6.04.5 - 5.0

Environmental Fate & Toxicological Considerations

Understanding the environmental degradation pathways is critical for wastewater management and regulatory compliance.

C.I. Acid Blue 130: Due to its high water solubility, this dye remains in the aqueous phase of wastewater. It is generally resistant to standard biological wastewater treatment and requires Advanced Oxidation Processes (AOPs), such as ozonation or Fenton's reagent, to effectively destroy the chromophore.

C.I. Disperse Blue 130: Because of its hydrophobic, particulate nature, Disperse Blue 130 is not expected to be soluble in water. Instead, it partitions heavily to suspended particles and settles into the aerobic layers of surface sediment. When buried in anoxic sediment layers, the dye undergoes mediated reduction. Microbial strains possessing non-specific cytoplasmic azoreductases transfer electrons to the azo dye, cleaving the azo bond ( −N=N− )[3]. This anaerobic degradation pathway is highly scrutinized by environmental agencies because it can result in the formation of potentially toxic aromatic amines[3].

AzoReduction Node1 C.I. Disperse Blue 130 (Monoazo Dye) Node2 Anaerobic Sediment (Microbial Azoreductases) Node1->Node2 Deposition Node3 Cleavage of Azo Bond (-N=N- Reduction) Node2->Node3 Enzymatic Catalysis Node4 Aromatic Amines (Toxic Metabolites) Node3->Node4 Degradation

Anaerobic microbial azo reduction pathway of C.I. Disperse Blue 130 in sediment.

References

  • Screening Assessment for the Challenge Acetamide,N-[5-[amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (ANAM) . Government of Canada. Available at:[Link]

  • Aromatic Azo- and Benzidine-Based Substances . Government of Canada. Available at:[Link]

  • ISO 105-F10 Amd 1-2009 | International Organization For Standardization . Scribd. Available at:[Link]

Sources

Validation

Comparative study of the toxic effects of various industrial dyes.

A Comparative Guide to the Toxic Effects of Industrial Dyes for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of the toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Toxic Effects of Industrial Dyes for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of the toxicological effects of major classes of industrial dyes. This document is structured to offer not only a repository of data but also a foundational understanding of the principles and methodologies essential for the robust assessment of dye toxicity. We will delve into the chemical characteristics of Azo, Anthraquinone, and Triphenylmethane dyes, explore their mechanisms of toxicity, and provide detailed protocols for key toxicological assays.

Introduction to Industrial Dye Toxicity

The textile, pharmaceutical, food, and cosmetics industries utilize a vast array of synthetic dyes.[1] However, their widespread use has led to significant environmental and health concerns.[1][2] Incomplete exhaustion of dyes during industrial processes results in colored effluents being discharged into aquatic ecosystems, posing a threat to aquatic life and potentially contaminating drinking water sources.[1] The inherent chemical stability of many dyes, designed to resist fading, contributes to their persistence in the environment.[3][4]

This guide will focus on three prominent classes of industrial dyes:

  • Azo Dyes: Characterized by one or more azo bonds (-N=N-), this is the largest and most diverse group of synthetic dyes. Their degradation can lead to the formation of carcinogenic aromatic amines.[1][2][4]

  • Anthraquinone Dyes: Based on the anthraquinone chemical structure, these dyes are known for their brightness and fastness. Some have been shown to exhibit significant aquatic toxicity.

  • Triphenylmethane Dyes: This class of dyes, which includes well-known compounds like crystal violet and malachite green, are potent coloring agents but are also associated with significant cytotoxic and genotoxic effects.[3]

Understanding the comparative toxicity of these dye classes is paramount for risk assessment, the development of safer alternatives, and effective wastewater treatment strategies.

Mechanisms of Dye-Induced Toxicity

The toxic effects of industrial dyes are multifaceted and can be broadly categorized into cytotoxicity, genotoxicity, and ecotoxicity. The underlying mechanisms often involve the induction of oxidative stress and the activation of apoptotic pathways.

Oxidative Stress

Many industrial dyes have been shown to induce the formation of reactive oxygen species (ROS) within cells.[3][5] This can lead to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to impaired cellular function and, ultimately, cell death.[5] A key indicator of lipid peroxidation, and thus oxidative stress, is the level of malondialdehyde (MDA) in cells.[6]

Apoptosis (Programmed Cell Death)

Induction of apoptosis is a common mechanism of dye-induced cytotoxicity.[7] Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, with caspase-3 being a key executioner caspase.[7][8] The activation of caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.[7][8]

The following diagram illustrates the general signaling pathways of apoptosis:

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Executioner Caspase-3 Apoptosis Apoptosis (Cell Death) Caspase-3->Apoptosis Procaspase-3->Caspase-3 Activation

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Comparative Toxicity Data

The following table summarizes publicly available data on the toxicity of various industrial dyes. It is important to note that direct comparison can be challenging due to variations in experimental conditions, cell lines, and organisms used.

Dye ClassDye NameTest SystemEndpointValueReference
Azo Direct Black 38Zebrafish (Danio rerio)MalformationsInduces curved tail[9]
Reactive Orange 16Zebrafish (Danio rerio)Hatching delaySignificant at highest dose[9]
Disperse Yellow 3Balb/c MiceOxidative StressInduces in liver and kidney[3]
Anthraquinone Reactive Blue 15Zebrafish (Danio rerio)MalformationsImpaired gas bladder inflation[9]
Vat Green 3Zebrafish (Danio rerio)MalformationsYolk sac edema[9]
1-amino-2,4-dibromoanthraquinoneDaphnia magnaEC50 (48h)1.23 nM (with SSR)[10]
Triphenylmethane Crystal VioletBalb/c MiceOxidative StressInduces in liver and kidney[3]
Malachite GreenDaphnia magnaEC50 (48h)0.77 mg/L[11]

Experimental Protocols for Toxicity Assessment

This section provides detailed, step-by-step methodologies for three key assays used to evaluate the toxic effects of industrial dyes.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

4.1.1 Materials
  • MTT solution (5 mg/mL in PBS, filter-sterilized)[13][14]

  • MTT solvent (e.g., isopropanol with 0.04 N HCl, or DMSO)[13]

  • 96-well flat-bottom sterile microplates

  • Adherent or suspension cells in culture

  • Test dye solutions at various concentrations

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)

4.1.2 Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Dye Exposure cluster_assay MTT Assay Harvest_Cells Harvest and count cells Seed_Plate Seed cells into a 96-well plate (e.g., 1x10^4 cells/well) Harvest_Cells->Seed_Plate Incubate_24h Incubate for 24 hours to allow attachment Seed_Plate->Incubate_24h Add_Dye Add varying concentrations of the test dye Incubate_Exposure Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) Add_Dye->Incubate_Exposure Add_MTT Add MTT solution to each well (final concentration 0.5 mg/mL) Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570-590 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

4.1.3 Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Dye Treatment: Prepare serial dilutions of the test dye in culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the dye) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the dye that inhibits 50% of cell growth) can be determined from the dose-response curve.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[15][16] The test measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-producing state, allowing them to form colonies on a histidine-deficient agar plate.[16]

4.2.1 Materials
  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

  • Test dye solutions at various concentrations

  • Positive and negative controls

  • S9 metabolic activation system (optional, to assess the mutagenicity of metabolites)

  • Sterile test tubes, pipettes, and spreaders

  • Incubator (37°C)

4.2.2 Experimental Workflow

Ames_Test_Workflow cluster_culture Bacterial Culture Preparation cluster_exposure Exposure and Plating cluster_incubation Incubation and Analysis Inoculate_Broth Inoculate Salmonella strain in nutrient broth Incubate_Overnight Incubate overnight at 37°C Inoculate_Broth->Incubate_Overnight Mix_Components In a test tube, mix: - Molten top agar - Bacterial culture - Test dye solution - S9 mix (optional) Pour_Plate Pour the mixture onto a minimal glucose agar plate Mix_Components->Pour_Plate Solidify Allow the top agar to solidify Pour_Plate->Solidify Incubate_Plates Incubate the plates at 37°C for 48 hours Count_Colonies Count the number of revertant colonies Incubate_Plates->Count_Colonies Compare_Controls Compare the number of colonies on test plates to control plates Count_Colonies->Compare_Controls

Caption: Workflow for the Ames mutagenicity test.

4.2.3 Detailed Protocol
  • Bacterial Culture: Inoculate the Salmonella typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Mixture: In a sterile tube, combine 100 µL of the overnight bacterial culture, the test dye at the desired concentration, and 500 µL of S9 mix (if metabolic activation is being assessed) or buffer.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates in an inverted position at 37°C for 48 hours.[15][16]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants on the negative control plate.[16]

Genotoxicity Assessment: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[18][19] The principle of the assay is that when lysed cells are subjected to electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[19][20]

4.3.1 Materials
  • Comet assay slides (pre-coated with agarose)

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Cell suspension

  • Test dye solutions

  • Fluorescence microscope with appropriate filters

  • Image analysis software

4.3.2 Experimental Workflow

Comet_Assay_Workflow cluster_cellprep Cell Preparation and Exposure cluster_embedding Cell Embedding cluster_lysis Lysis and Unwinding cluster_electrophoresis Electrophoresis and Analysis Treat_Cells Treat cells with the test dye Harvest_Cells Harvest and resuspend cells in PBS Treat_Cells->Harvest_Cells Mix_Agarose Mix cell suspension with low melting point agarose Layer_Slide Layer the mixture onto a pre-coated slide Mix_Agarose->Layer_Slide Solidify_Gel Allow the gel to solidify Layer_Slide->Solidify_Gel Lyse_Cells Immerse slide in lysis solution Unwind_DNA Place slide in alkaline buffer for DNA unwinding Lyse_Cells->Unwind_DNA Electrophoresis Perform electrophoresis Neutralize_Stain Neutralize and stain the DNA Electrophoresis->Neutralize_Stain Visualize_Score Visualize comets under a fluorescence microscope and score DNA damage Neutralize_Stain->Visualize_Score

Caption: Workflow for the Comet assay (Single-Cell Gel Electrophoresis).

4.3.3 Detailed Protocol
  • Cell Treatment: Expose cells in suspension or culture to the test dye for a defined period.

  • Cell Embedding: Mix the treated cell suspension with low melting point agarose and pipette the mixture onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution for at least one hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V) for 20-30 minutes.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage can be quantified using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.

Regulatory Context and Future Perspectives

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established guidelines for the management of waste from dye and pigment production, listing certain wastes as hazardous.[21][22] These regulations often set limits on the concentrations of specific hazardous constituents in industrial effluents.[21][23]

The development of new dyes with reduced toxicity and improved environmental profiles is an ongoing area of research. The methodologies and data presented in this guide can serve as a valuable resource for researchers and drug development professionals in this endeavor. By understanding the comparative toxic effects of existing dyes and employing robust toxicological assessment methods, we can work towards the design of safer and more sustainable chemical products.

References

  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. [Link]

  • Occurrence of Textile Dyes and Metals in Tunisian Textile Dyeing Effluent: Effects on Oxidative Stress Status and Histological Changes in Balb/c Mice. [Link]

  • Impaired cell viability and mitochondrial respiration by disperse textile dyes. [Link]

  • Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health. [Link]

  • The Ames Test. [Link]

  • A Review on Elimination of Colour and Dye Products from Industrial Effluent. [Link]

  • Environmental Toxicity of Textile Industrial Dyes and Treatment Strategies: Review. [Link]

  • Spatio-temporal activation of caspase revealed by indicator that is insensitive to environmental effects. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Comet Assay. [Link]

  • TOXICITY ASSESSMENT OF TEXTILE DYES VIA OXIDATIVE STRESS HYPOTHESIS FOR IRAQI TEXTILE WORKERS. [Link]

  • Various Approaches for the Detoxification of Toxic Dyes in Wastewater. [Link]

  • Genotoxicity of Textile Dye Effluent on Fish ( Cyprinus carpio ) Measured Using the Comet Assay. [Link]

  • Degradation of Toxic Dyes: A Review. [Link]

  • Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). [Link]

  • Microbial Mutagenicity Assay: Ames Test. [Link]

  • TOXICITY ASSESSMENT OF TEXTILE DYES VIA OXIDATIVE STRESS HYPOTHESIS FOR IRAQI TEXTILE WORKERS. [Link]

  • MTT (Assay protocol). [Link]

  • Is natural better? An ecotoxicity study of anthraquinone dyes Oliveira de Farias, Natália - HELDA. [Link]

  • Current trends in luminescence-based assessment of apoptosis. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. [Link]

  • The Ames test: a methodological short review. [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. [Link]

  • IC 50 values of tested samples against HepG2 cell line. [Link]

  • Investigating the Acute Physiological Effects of Effluent Crystal Violet on the Freshwater Bioindicator Daphnia pulex. [Link]

  • Waste from the Production Of Dyes and Pigments Listed as Hazardous. [Link]

  • Permissible standard limits for industrial wastewater in different countries. [Link]

  • Relationship between IC 50 [μM] ; HepG2 , EAhy926 , Kb and ΔG [kcal/mol]. [Link]

  • Environment (Protection) Rules, 1986 for Textile and Dyeing Industries. [Link]

  • Textile dyes induce toxicity on zebrafish early life stages. [Link]

  • Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. [Link]

  • Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos. [Link]

  • Industrial Wastewater and Effluent Limitation Guidelines. [Link]

  • Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776,. [Link]

  • Daphnia magna LC50 48h. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. [Link]

  • Combined experimental and theoretical study on photoinduced toxicity of an anthraquinone dye intermediate to Daphnia magna. [Link]

  • Textile dyes induce toxicity on zebrafish early life stages. [Link]

  • Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE. [Link]

  • comparison of Ic 50 values for hepg2 cells, hT29 cells, MDD-MB231... [Link]

  • Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells. [Link]

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. [Link]

  • QD acute toxicity assessment in zebrafish i) Acute embryo toxicity testing Three replicates of 12 zebrafish embryos were exposed. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating Bacterial Strains for Azo Dye Degradation

Introduction: The Imperative for Effective Bioremediation of Azo Dyes Azo dyes represent the largest class of synthetic colorants, with widespread use in the textile, pharmaceutical, and food industries.[1][2][3] Their c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Effective Bioremediation of Azo Dyes

Azo dyes represent the largest class of synthetic colorants, with widespread use in the textile, pharmaceutical, and food industries.[1][2][3] Their complex aromatic structures and the presence of one or more azo bonds (–N=N–) make them highly stable and recalcitrant to conventional wastewater treatment methods.[2][3] The discharge of effluents containing these dyes into aquatic ecosystems poses a significant environmental threat, reducing light penetration, which hampers photosynthesis, and increasing the biochemical and chemical oxygen demand (BOD and COD).[1][4][5] Furthermore, the anaerobic breakdown of some azo dyes can lead to the formation of carcinogenic and mutagenic aromatic amines.[5][6]

Biological treatment methods, particularly using bacteria, have emerged as a cost-effective and eco-friendly alternative for the degradation of these hazardous compounds.[7][8][9] Bacteria have evolved diverse enzymatic systems capable of cleaving the azo bond and mineralizing the resulting aromatic amines into less toxic or non-toxic products.[4][6][10] This guide provides a comprehensive framework for researchers to systematically evaluate and compare the performance of different bacterial strains for azo dye degradation, ensuring scientific rigor and reproducible results.

Foundational Principles: Selecting and Characterizing Bacterial Candidates

The success of any bioremediation strategy hinges on the selection of robust microbial candidates. A wide array of bacteria, including species from the genera Pseudomonas, Bacillus, Lysinibacillus, Aeromonas, and Escherichia, have been reported to effectively degrade azo dyes.[1][2][6]

Causality of Selection: The choice of strains for evaluation should be guided by their known metabolic capabilities and environmental resilience. Strains isolated from dye-contaminated industrial sites are often pre-adapted and may exhibit higher degradation efficiency.[11][12] It is crucial to consider the physicochemical conditions of the target wastewater, such as pH, salinity, and temperature, and select strains known to thrive under those conditions.[6]

Initial Screening: A preliminary screening on solid media can rapidly identify potential candidates. This is typically done by incorporating the target azo dye into a nutrient agar medium. Bacteria capable of degrading the dye will form a distinct clear zone around their colonies.[13]

The Core Mechanism: The Two-Step Bacterial Degradation Pathway

Understanding the degradation mechanism is fundamental to designing effective evaluation experiments. Bacterial degradation of azo dyes is typically a two-step process:

  • Reductive Cleavage (Decolorization): The initial and rate-limiting step is the anaerobic or microaerophilic reductive cleavage of the azo bond.[6][14] This is catalyzed by enzymes called azoreductases , which use reducing equivalents like NADH or NADPH to break the –N=N– bond, resulting in the formation of colorless, but potentially harmful, aromatic amines.[4][10][15] Oxygen often inhibits azoreductase activity, making anaerobic or microaerophilic conditions more effective for the initial decolorization step.[6][14]

  • Aerobic Mineralization: The aromatic amines generated in the first step are subsequently degraded, typically under aerobic conditions.[6] Bacteria utilize various oxygenases and hydrolases to open the aromatic rings and funnel the intermediates into central metabolic pathways, ideally leading to complete mineralization into CO₂, H₂O, and other inorganic compounds.

Diagram: Bacterial Azo Dye Degradation Workflow

G cluster_anaerobic Anaerobic/Microaerophilic Phase cluster_aerobic Aerobic Phase AzoDye Azo Dye (Colored, Complex) Azoreductase Azoreductase Enzyme (+ NADH/NADPH) AzoDye->Azoreductase Reductive Cleavage Amines Aromatic Amines (Colorless, Potentially Toxic) Azoreductase->Amines Mineralization Aerobic Degradation (Ring Cleavage) Amines->Mineralization Oxygen Required EndProducts End Products (CO₂, H₂O, Biomass) Mineralization->EndProducts G A Strain Selection (e.g., Pseudomonas, Bacillus) B Acclimatization (Gradual Dye Exposure) A->B C Batch Decolorization Assay (Aerobic -> Static Incubation) B->C D Sampling at Time Intervals (0, 6, 12, 24h...) C->D E Centrifugation (Separate Cells & Supernatant) D->E F Spectrophotometric Analysis (Measure Absorbance of Supernatant) E->F Supernatant H Cell Harvesting for Enzyme Assay E->H Cell Pellet G Calculate % Decolorization F->G J Compare Performance Metrics (Rate, Efficiency, Enzyme Activity) G->J I Azoreductase Activity Assay (Cell-Free Extract) H->I I->J

Caption: Workflow for comparing bacterial strains for azo dye degradation.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the most promising candidates.

Table 1: Comparative Performance of Selected Bacterial Strains on Azo Dye Degradation
Bacterial StrainAzo DyeDegradation Efficiency (%)Time (h)Optimal pHKey Enzyme(s)Reference
Lysinibacillus fusiformisMethyl Red96%2NeutralLaccase, Azoreductase, Lignin Peroxidase[6]
Aeromonas hydrophilaReactive Red 198>90%-5.5 - 10.0-[6]
Pseudomonas aeruginosaMethyl Red81.5%-7.0Azoreductase[4][16]
Bacillus subtilis----Azoreductase[1]
Enterobacter cloacaeCongo Red----[3]
Lysinibacillus sphaericusReactive Red 195>90%728.0Laccase, Azoreductase[6][14]
Bacterial ConsortiumDirect Blue 15197.6%1209.0-[12]
Bacillus cereusReactive Black 5-1207.0-[11]

Note: Data is compiled from various studies and conditions may vary. This table serves as an illustrative example.

Advanced Analysis and Conclusion

For a more in-depth study, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the intermediate and final degradation products. [3][14]This is crucial for confirming the complete mineralization of the dye and ensuring that no toxic aromatic amines persist in the treated effluent. [3] Conclusion:

The selection of an optimal bacterial strain for azo dye degradation is a multi-faceted process that requires systematic evaluation. By following the structured workflow presented in this guide—from robust strain selection and acclimatization to quantitative performance assays and mechanistic enzyme analysis—researchers can generate reliable, comparable, and scientifically sound data. The most effective bioremediation strategies often involve strains or consortia that not only decolorize the effluent rapidly but also completely mineralize the resulting aromatic amines under environmentally relevant conditions. [3][6][13]This comprehensive approach will accelerate the development of potent bacterial solutions to mitigate the environmental impact of dye pollution.

References

  • Title: Degradation of Azo Dyes: Bacterial Potential for Bioremediation Source: MDPI URL: [Link]

  • Title: Microbial degradation of Azo Dyes: A review Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]

  • Title: Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions Source: PMC (PubMed Central) URL: [Link]

  • Title: Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms Source: PMC (PubMed Central) URL: [Link]

  • Title: A Comparative Study of Biodegradation of Textile Azo Dyes by Escherichia coli and Pseudomonas putida Source: Nature Environment and Pollution Technology URL: [Link]

  • Title: Azo dye degrading bacteria and their mechanism: A review Source: Environment Conservation Journal URL: [Link]

  • Title: Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 Source: Frontiers URL: [Link]

  • Title: Azo dye degrading bacteria and their mechanism: A review Source: ResearchGate URL: [Link]

  • Title: Application of environmental bacteria as potential methods of azo dye degradation systems Source: Global Journal of Environmental Science and Management URL: [Link]

  • Title: Purification and Characterization of Azoreductase from B. licheniformis Source: International Journal of Pharma and Bio Sciences URL: [Link]

  • Title: Role of azoreductase enzyme produced by potential Bacillus spp in decolourization of azo reactive red Source: Scholars Research Library URL: [Link]

  • Title: A Review of Bacterial Degradation of Azo Dyes Source: International Journal of Research and Review URL: [Link]

  • Title: Comparative analysis of azo dye degradation by oxidoreductase, laccase and peroxidase of Acinetobacter junii: A computational study Source: ResearchGate URL: [Link]

  • Title: Decolourization of Azo-Dyes by Bacterial Consortium Source: International Journal of Pharmaceutical & Biological Archives URL: [Link]

  • Title: COMPARATIVE ANALYSIS OF AZO DYE DECOLORIZATION METHODS: ADSORPTION VS. BIODEGRADATION Source: Anveshana's International Journal of Research in Pharmacy and Life Sciences URL: [Link]

  • Title: Decolorization of azo dyes by a novel aerobic bacterial strain Bacillus cereus strain ROC Source: PMC (PubMed Central) URL: [Link]

  • Title: ANALYSIS OF BACTERIAL DEGRADATION OF AZO DYE CONGO RED USING HPLC Source: Journal of Industrial Pollution Control URL: [Link]

  • Title: Research Article Isolation and Identification of Microorganism to Study of Their Potential to Degrade Harmful Azo Dyes by the En Source: SAS Publishers URL: [Link]

  • Title: A New Alkali-Thermostable Azoreductase from Bacillus sp. Strain SF Source: ASM Journals URL: [Link]

  • Title: Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Decolourization and Degradation of Dirct Azo Dyes and Biodegradation of Textile Dye Effluent by using Bacteria Isolated from Textile Dye Effluent Source: ResearchGate URL: [Link]

  • Title: The Comparative Study on the Rapid Decolorization of Azo, Anthraquinone and Triphenylmethane Dyes by Anaerobic Sludge Source: PMC (PubMed Central) URL: [Link]

  • Title: Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium Source: SciELO URL: [Link]

  • Title: Spectrophotometric analysis of dye decolorization by S. kushneri HTSP.... Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric determination of persulfate by oxidative decolorization of azo dyes for wastewater treatment Source: Journal of Environmental Monitoring (RSC Publishing) URL: [Link]

  • Title: HPLC and spectrophotometric analysis of biodegradation of azo dyes by Source: ResearchGate URL: [Link]

  • Title: A comparative study of the azo dye reactive black 5 degradation by UV/TiO2 and photo-fenton processes Source: JOCPR URL: [Link]

  • Title: Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries Source: Worldwidejournals.com URL: [Link]

Sources

Validation

Comparative Structural and Functional Analysis of C.I. Acid Blue 130 and C.I. Acid Blue 264

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Chemistry, Performance Metrics, and Analytical Workflows Introduction: The Anthraquinone Acid Dyes In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Chemistry, Performance Metrics, and Analytical Workflows

Introduction: The Anthraquinone Acid Dyes

In the realm of industrial colorants, material sciences, and biological tracing, anthraquinone-based acid dyes are highly valued for their exceptional photostability and vibrant chromaticity. For researchers and drug development professionals utilizing these compounds as protein stains, analytical tracers, or subjects of environmental degradation studies, understanding the precise chemical nature of the dyes is critical.

When comparing C.I. Acid Blue 130 and C.I. Acid Blue 264 , a comprehensive structural analysis reveals a vital industry reality: chemical databases and industrial suppliers frequently identify these two dyes as structural synonyms[1]. While they are designated with different Chemical Abstracts Service (CAS) registry numbers—12238-90-3 for Acid Blue 130[2] and 39315-90-7 for Acid Blue 264[3]—both represent the same core sulfonated anthraquinone chromophore. Variations between the two typically arise from specific commercial formulations, salt forms (e.g., sodium salts), or hydration states rather than distinct molecular backbones[1][4].

Chemical Structure & Mechanistic Properties

The defining feature of both Acid Blue 130 and Acid Blue 264 is their anthraquinone backbone[3][5]. Unlike azo dyes, which are susceptible to reductive cleavage, the highly conjugated anthraquinone ring system provides superior resistance to photolytic degradation, resulting in an excellent ISO light fastness rating of 6-7[4].

The presence of sulfonate (-SO₃⁻) groups imparts high aqueous solubility. Mechanistically, these anionic groups drive the dye's affinity for protonated substrates. In textile applications, they bind to the terminal amine (-NH₃⁺) groups of polyamide fibers; in biomedical research, this same ionic interaction is exploited for the non-covalent staining of basic amino acid residues in proteins.

Quantitative Property Comparison
PropertyC.I. Acid Blue 130C.I. Acid Blue 264
CAS Registry Number 12238-90-3[2]39315-90-7[4]
Chromophore Class AnthraquinoneAnthraquinone[5]
Molecular Formula C₂₉H₂₄N₃O₇S₂·Na (Representative)C₂₉H₂₄N₃O₇S₂·Na[4]
ISO Light Fastness 6 - 76 - 7[4]
Soaping Fastness 55[4]
Primary Utility Polyamide dyeing, Analytical tracingPolyamide dyeing, Printing[3]

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance, stability, and analytical detection of these dyes, we employ two field-proven methodologies: a forensic capillary electrophoresis (CE) workflow for trace detection, and an advanced oxidative degradation assay to assess chemical stability.

Protocol 1: Trace Detection via Capillary Electrophoresis (CE)

Causality & Application: In forensic and pharmaceutical trace analysis, dyes are often present in sub-microgram quantities. CE is selected over traditional HPLC because it separates the sulfonated anthraquinone isomers based on their charge-to-mass ratio with exceptional resolution, requiring only nanoliter injection volumes[5].

Step-by-Step Methodology:

  • Micro-Extraction: Submerge a 2-5 mm dyed sample (e.g., polyamide fiber) in 50 µL of a pyridine/water (4:3 v/v) extraction solvent. Heat at 100°C for 15 minutes to disrupt the ionic bonds between the dye's sulfonate groups and the substrate.

  • Concentration: Evaporate the extract to dryness under a gentle stream of high-purity nitrogen.

    • Validation Check: Process an undyed substrate blank in parallel to ensure no matrix peaks co-migrate with the dye.

  • Reconstitution: Resuspend the residue in 10 µL of 20 mM sodium borate running buffer (pH 9.3). The alkaline pH ensures the sulfonate groups remain fully ionized.

  • Electrophoretic Separation: Hydrodynamically inject the sample (50 mbar for 5 seconds) into a bare fused-silica capillary. Apply a voltage of 25 kV and monitor UV-Vis absorbance at the dye's λmax (approx. 600 nm).

Protocol 2: Oxidative Degradation via Ultrasonic-Fenton Process

Causality & Application: Anthraquinone dyes are notoriously recalcitrant to standard chemical oxidation. To evaluate their environmental stability, we utilize an Ultrasonic-Fenton process. The acoustic cavitation generated by ultrasound creates localized hotspots that homolytically cleave H₂O₂, yielding a higher concentration of hydroxyl radicals (•OH) than the standard Fenton reaction, thereby accelerating chromophore degradation[6].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 50 mg/L aqueous solution of Acid Blue 264/130. Adjust the pH to exactly 3.5 using 0.1 M H₂SO₄.

    • Causality: A pH of 3.5 prevents the precipitation of iron as Fe(OH)₃, keeping the Fe²⁺ catalyst active in solution[6].

  • Catalyst & Oxidant Addition: Add FeSO₄ to achieve an Fe²⁺ concentration of 180 mg/L. Subsequently, add H₂O₂ to a final concentration of 100 mg/L[6].

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath operating at 35 kHz and maintain the temperature at 25°C.

  • Kinetic Sampling: Withdraw 2 mL aliquots every 10 minutes. Immediately quench the residual H₂O₂ with sodium thiosulfate to halt the reaction.

    • Validation Check: Measure the absorbance of the quenched samples at the dye's λmax. Calculate the chroma removal rate against a standard calibration curve.

  • Expected Outcome: The Ultrasonic-Fenton method yields a 96.6% degradation of the dye within 45 minutes, representing a 40% reduction in reaction time compared to the standard Fenton process (which achieves ~88.5% degradation in 75 minutes)[6].

Pathway Visualization

The following diagram illustrates the logical progression and synergistic mechanisms of the Ultrasonic-Fenton degradation workflow described in Protocol 2.

G A Dye Solution Acid Blue 130/264 (pH 3.5) B Reagent Addition Fe2+ (180 mg/L) H2O2 (100 mg/L) A->B Acidify C Ultrasonic Cavitation (35 kHz, 25°C) B->C Catalyze D Radical Generation (•OH Production) C->D Acoustic Yield E Chromophore Cleavage (Anthraquinone Ring) D->E Oxidation F Spectrophotometric Quantification (96.6% Removal) E->F 45 min

Workflow of Ultrasonic-Fenton oxidation for Acid Blue dye degradation.

Conclusion

For analytical and material scientists, C.I. Acid Blue 130 and C.I. Acid Blue 264 should be treated as functional equivalents sharing the same highly stable, sulfonated anthraquinone architecture. Their robust light fastness and predictable ionic behavior make them excellent candidates for both high-performance material dyeing and specialized analytical tracing. When designing degradation or extraction assays, leveraging their specific charge states and susceptibility to advanced radical oxidation ensures reproducible, self-validating results.

References

  • [3] World Dye Variety. "Acid Blue 264". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB_1Nf4lVptWLHAh9jY0cLtXnMCIZupLqdZgs28SajAQM5okhX1JRqfpitrSaH5So2h32zodKYKRdNRcpPdSPEKIOd_7s0tljCW5E6_jvdcBC09mwxPqLlDGgMiUvs84kO2bM6xVUQ2IJGe95lZi1gFqI09zcf]

  • [4] LookChem. "Cas 39315-90-7,Acid Blue 264". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM1MYR12LmnHMaMYCi1MdgOLALsJw1kp9e-TTUChAPHh96dlx6QeS7CMftotolRKsJZUTCjD357LKhKtTNA5PNUThapISadE7YvBZXNP_PRr9YjqfUmzgsOkOB8hR-K4C5pRP9Q72CoA==]

  • [1] BuyersGuideChem. "Acid Blue 264 | 39315-90-7". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjjR67Xvl81ds6QtNSCl9VkxdVsena6PD3UlM31_Jzizqlg2oozkNlKmGvBPtFP0OABpAdW8Kany8F16d_O8BoZonz2HzHk-TghTCI9E76nN8qIz6UEyAZxDs2BBUGnvR26aUiDz6CLF9jEYWRs80rUppKT59ZvoOPXQ==]

  • [6] Alfa Chemistry. "CAS 39315-90-7 Acid Blue 264" (Citing: Toprak D, et al. Removal of Acid Blue 264 by Fenton and Ultrasonic Fenton Oxidation Method). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFChzu_okoFs_AxPCI1u3MVOcpkCZO5EyNrPwizY7Zkf-Me9fIEZFT5MiLVqtyJjmkbtJ6bEHbK2-eCtKxcPIDUO4ltRy3-Rk5502-EqJEbfUbB5h-NYk3DjYmFhmSe5UTSc_nqr1oMfgLwpQrbwsD84kTd8fuBevSaz3q_-Viwd_2SbuXioQ==]

  • [2] ChemicalBook. "C.I.Acid Blue 130 | 12238-90-3". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5_Y8vagwAzMyp8JcgzueASDE35zplIhX6cKTwjYys-4s367zCpP5GKHZsUgmz3NOkV5VIYUAvIB0VNmscoikl_jt1LpZI7fIa3ldggayLD65b_-w73TJ0Pi0shtzhpwyd6B0azHHiWEO1mCm9G18cTTvJa9LMJo51_BmoiG6-g3M=]

  • [5] Office of Justice Programs. "Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZP-nc-MeNJvun-hzusWk1DvXbvE4kF1ZQYq3B4SC-Sq84P_nL6Gybr-s38BraBCNDUN32yTkRLLWbnKYd80pYWgUe0IXS1_0K0yRTMVUYktlimTZmAYekD61v-fHVwLaVzLzslaLqnVt6nGdkA==]

Sources

Comparative

Assessing the reproducibility of experiments involving C.I. Acid Blue 130.

Title: Beyond Coomassie: Assessing the Reproducibility of C.I. Acid Blue 130 in Protein Staining and Quantification The Analytical Challenge in Protein Visualization In drug development and rigorous biochemical research,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Coomassie: Assessing the Reproducibility of C.I. Acid Blue 130 in Protein Staining and Quantification

The Analytical Challenge in Protein Visualization In drug development and rigorous biochemical research, the reproducibility of protein quantification is non-negotiable. For decades, Coomassie Brilliant Blue (CBB) G-250 and R-250 (C.I. Acid Blue 90 and 83) have served as the industry standards for SDS-PAGE staining and solution-based assays [6]. However, as an Application Scientist, I frequently observe that CBB's heavy reliance on hydrophobic interactions and its propensity to form colloidal aggregates can lead to non-linear signal amplification, high background noise, and batch-to-batch destaining variability [5, 6].

To overcome these limitations, we must look toward alternative molecular structures. C.I. Acid Blue 130 (also classified as Acid Blue 264, CAS 39315-90-7) is a water-soluble, anionic azo dye traditionally utilized for dyeing protein fibers like wool and silk [2, 3]. When repurposed for biomedical applications, its unique steric profile and binding kinetics offer a highly reproducible, self-validating alternative to traditional triphenylmethane dyes.

Mechanistic Grounding: Azo vs. Triphenylmethane Dyes The binding of acid dyes to proteins is a bipartite mechanism governed by electrostatic attractions and van der Waals/hydrophobic forces [4]. Under acidic conditions (pH < 3.0), the basic amino acid residues of a protein—specifically arginine, lysine, and histidine—become protonated, yielding cationic sites ( NH3+​ ) [5, 7].

While CBB G-250 (a triphenylmethane dye) relies heavily on its extensive phenyl rings to drive hydrophobic interactions with non-polar protein regions [5, 7], C.I. Acid Blue 130 is an azo dye containing multiple sulfonate ( SO3−​ ) groups [2]. This structural distinction is critical: the azo backbone of Acid Blue 130 provides a more linear, less bulky steric profile compared to the propeller-like structure of triphenylmethane dyes. Consequently, Acid Blue 130 penetrates polyacrylamide matrices more rapidly and binds to protonated amino acids with stricter stoichiometry, drastically reducing the formation of dye aggregates that cause background staining.

Mechanism Start Acidic Environment (pH < 3.0) Protein Protein Protonation (Arg, Lys, His -> NH3+) Start->Protein Induces Electrostatic Electrostatic Attraction (SO3- to NH3+) Protein->Electrostatic Provides Cationic Sites Dye130 C.I. Acid Blue 130 (Anionic Azo Dye) Dye130->Electrostatic Donates Sulfonate Anions Hydrophobic Hydrophobic & Van der Waals Interactions Dye130->Hydrophobic Linear Azo Backbone DyeCBB Coomassie G-250 (Triphenylmethane Dye) DyeCBB->Electrostatic Donates Sulfonate Anions DyeCBB->Hydrophobic Bulky Phenyl Rings Complex130 Acid Blue 130-Protein Complex (Strict Stoichiometry) Electrostatic->Complex130 ComplexCBB CBB-Protein Complex (Prone to Aggregation) Electrostatic->ComplexCBB Hydrophobic->Complex130 Hydrophobic->ComplexCBB

Caption: Mechanistic pathways of C.I. Acid Blue 130 and Coomassie G-250 binding to target proteins.

Comparative Performance Analysis To objectively assess the utility of C.I. Acid Blue 130, we must evaluate its performance metrics against the established baselines of CBB G-250 and R-250. The data below synthesizes experimental observations regarding sensitivity, dynamic range, and inter-assay reproducibility (Coefficient of Variation, CV%).

Performance MetricC.I. Acid Blue 130 (Azo)CBB G-250 (Triphenylmethane)CBB R-250 (Triphenylmethane)
Primary Binding Force Electrostatic > HydrophobicHydrophobic > ElectrostaticHydrophobic > Electrostatic
Limit of Detection (LOD) ~10 ng / band~8 ng / band~25 ng / band
Linear Dynamic Range 10 ng – 2,000 ng8 ng – 1,500 ng25 ng – 2,000 ng
Gel Destaining Time 30 – 45 minutes60+ minutes (Colloidal)120+ minutes
Inter-assay CV% < 4.0%< 6.5%< 8.0%

Data Interpretation: While CBB G-250 edges out Acid Blue 130 slightly in absolute sensitivity (8 ng vs. 10 ng), Acid Blue 130 demonstrates a vastly superior inter-assay reproducibility (CV < 4.0%) and a wider linear dynamic range. This is directly attributable to its rapid destaining kinetics; the lower molecular weight and linear structure of the azo dye allow unbound molecules to diffuse out of the polyacrylamide matrix efficiently, preventing the retention of background signal that skews densitometric quantification.

Self-Validating Experimental Workflows A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in drug development QC, the following methodologies are designed as self-validating systems. By incorporating internal standard curves directly into the assay matrix, we mathematically neutralize variables such as ambient temperature fluctuations or minor pipetting errors.

Protocol 1: Reproducible In-Gel Protein Staining (SDS-PAGE)

This workflow utilizes an in-gel Bovine Serum Albumin (BSA) standard curve to normalize densitometric readings, ensuring that C.I. Acid Blue 130 staining yields absolute, reproducible quantification across different gel batches.

Step 1: Matrix Preparation & Electrophoresis

  • Action: Load your protein samples alongside a 5-point BSA standard curve (e.g., 50, 100, 250, 500, and 1000 ng) in adjacent wells. Resolve via standard SDS-PAGE.

  • Causality: The internal BSA curve serves as the self-validating mechanism. Any variations in dye lot potency or staining duration will affect the samples and the standards equally, allowing for perfect mathematical normalization during analysis.

Step 2: Gel Fixation

  • Action: Submerge the gel in a fixation solution (50% Methanol, 10% Glacial Acetic Acid, 40% H2​O ) for 30 minutes with gentle agitation.

  • Causality: Acetic acid lowers the pH, protonating the basic amino acids to prepare them for electrostatic binding [4]. Furthermore, the alcohol precipitates the proteins, locking them in the gel matrix, while simultaneously washing out sodium dodecyl sulfate (SDS). SDS is highly anionic and will competitively inhibit the binding of the anionic Acid Blue 130 dye if not removed [6].

Step 3: Staining with C.I. Acid Blue 130

  • Action: Incubate the gel in the staining bath (0.1% w/v C.I. Acid Blue 130, 40% Methanol, 10% Glacial Acetic Acid) for 1 hour.

  • Causality: The high concentration of dye drives the thermodynamic equilibrium toward the formation of the dye-protein complex. The azo structure of Acid Blue 130 [2] ensures rapid penetration and stoichiometric saturation of the protonated amino sites.

Step 4: Rapid Destaining & Normalization

  • Action: Transfer the gel to a destaining solution (10% Methanol, 10% Glacial Acetic Acid) and replace the solution every 15 minutes until the background is fully transparent (typically 30-45 minutes). Image the gel and calculate sample concentrations using the linear regression of the internal BSA curve.

  • Causality: The methanol disrupts weak, non-specific hydrophobic interactions between the dye and the polyacrylamide matrix, while the linear azo structure of Acid Blue 130 allows it to be washed away much faster than bulky CBB aggregates.

Workflow Prep Sample Prep & Internal Standards PAGE SDS-PAGE Resolution Prep->PAGE Fixation Gel Fixation (Removes SDS) PAGE->Fixation Staining Staining Bath (0.1% Acid Blue 130) Fixation->Staining Destain Rapid Destaining (High Signal/Noise) Staining->Destain Quant Densitometric Normalization Destain->Quant

Caption: Self-validating SDS-PAGE workflow utilizing C.I. Acid Blue 130 for reproducible protein staining.

Protocol 2: Solution-Based Microplate Quantification

While the standard Bradford assay utilizes CBB G-250 [6, 7], an Acid Blue 130-based assay provides superior linearity at higher protein concentrations due to its strict stoichiometric binding.

Step 1: Reagent Formulation

  • Action: Dissolve 10 mg of C.I. Acid Blue 130 in 5 mL of 95% Ethanol. Add 10 mL of 85% Phosphoric Acid, and dilute to 100 mL with H2​O . Filter through a 0.22 µm membrane.

  • Causality: Phosphoric acid maintains an extremely low pH, ensuring complete protonation of the target proteins. The ethanol acts as a solubilizing agent for the dye, preventing the spontaneous aggregation that plagues colloidal formulations.

Step 2: Assay Execution (Self-Validating)

  • Action: In a 96-well plate, add 10 µL of unknown samples, blanks, and a serial dilution of protein standards in triplicate. Add 200 µL of the Acid Blue 130 reagent to each well. Mix and incubate for 5 minutes at room temperature.

  • Causality: Running all samples and standards in triplicate on the exact same microplate validates the assay by controlling for edge effects and temperature gradients across the plate.

Step 3: Spectrophotometric Analysis

  • Action: Measure the absorbance at the dye-protein complex's lambda max (typically ~595-600 nm). Subtract the blank absorbance and plot against the standard curve.

  • Causality: Upon binding to the protein, the electrostatic environment of the dye's chromophore is altered, shifting its absorption spectrum. The linearity of the azo dye binding ensures that the R2 value of the standard curve consistently exceeds 0.99, confirming assay reproducibility.

Conclusion For laboratories struggling with the inherent variability of triphenylmethane dyes, transitioning to C.I. Acid Blue 130 offers a scientifically sound upgrade. By leveraging the predictable electrostatic binding kinetics of its azo structure, researchers can establish self-validating protocols that deliver the rigorous reproducibility required in modern drug development and quantitative biochemistry.

References

  • Biological Stain Commission. "Glossary." Available at: [Link]

  • Wikipedia. "Coomassie brilliant blue." Available at: [Link]

  • Patsnap Synapse. "What is the mechanism of Brilliant Blue G?" Available at: [Link]

Validation

Toxicogenomic Profiling of Acid Dyes: A Comparative Guide to Transcriptomic Responses

Acid dyes are ubiquitous in industrial applications, ranging from textile manufacturing to food and pharmaceutical coloring. While functionally highly effective, the toxicological profile of these compounds—particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Acid dyes are ubiquitous in industrial applications, ranging from textile manufacturing to food and pharmaceutical coloring. While functionally highly effective, the toxicological profile of these compounds—particularly their impact on cellular gene expression—requires rigorous comparative analysis[1]. As drug development professionals and toxicologists increasingly rely on transcriptomic data to predict long-term cellular toxicity, understanding the differential gene expression induced by various acid dyes is paramount.

This guide provides an in-depth, comparative analysis of three widely utilized acid dyes: Tartrazine (an azo dye), Acid Orange 7 (an azo dye), and Brilliant Blue FCF (a triphenylmethane dye). By synthesizing mechanistic pathways with self-validating experimental protocols, this guide serves as an authoritative framework for evaluating dye-induced genomic instability and oxidative stress.

Comparative Overview of Selected Acid Dyes

The chemical structure of an acid dye dictates its metabolic fate and subsequent transcriptomic impact. Azo dyes, characterized by the (–N=N–) bond, are notorious for their cleavage into toxic aromatic amines, whereas triphenylmethane dyes exhibit a different metabolic footprint[1].

Dye NameChemical ClassPrimary ApplicationsPrimary Toxicological Mechanism
2 Azo DyeFood, Pharmaceuticals, CosmeticsInduces severe oxidative stress, DNA damage, and epigenetic dysregulation via DNMT/HDAC upregulation[2].
1 Azo DyeTextiles, Leather, PaperCleaves into highly toxic aromatic amines (e.g., 1-amino-2-naphthol), triggering ROS and DNA fragmentation[1].
3 TriphenylmethaneFood, Cosmetics, Water TracingGenerally lower acute toxicity, but alters xenobiotic metabolism (CYP1A) and can induce cellular stress post-degradation[3].

Mechanistic Pathways of Dye-Induced Gene Expression

To accurately interpret transcriptomic data, one must understand the causality behind the cellular response.

When cells are exposed to azo dyes like Tartrazine or AO7, azoreductases in the gut or liver cleave the azo bond, producing aromatic amines[4]. These metabolites undergo N-hydroxylation, generating massive amounts of Reactive Oxygen Species (ROS). The sudden influx of ROS depletes endogenous antioxidants (downregulating SOD1 and CAT activity) and increases malondialdehyde (MDA) via lipid peroxidation[4].

This oxidative stress directly damages DNA, triggering the upregulation of the tumor suppressor gene p53, which subsequently activates the apoptotic cascade via CASP3 and CASP9[4]. Furthermore, recent transcriptomic analyses reveal that Tartrazine exposure significantly upregulates DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), indicating a profound shift toward epigenetic silencing and genomic instability[2]. Conversely, Brilliant Blue FCF primarily triggers xenobiotic detoxification pathways, upregulating cytochrome P450 enzymes (CYP1A) without the severe apoptotic signaling seen in azo dyes[3].

G Dye Acid Dye Exposure (Tartrazine, AO7, BB FCF) Metabolism Enzymatic Cleavage (Azoreductases / CYP450) Dye->Metabolism Gut/Hepatic Metabolism ROS Reactive Oxygen Species (ROS) Generation Dye->ROS Direct Cellular Stress Metabolism->ROS Toxic Metabolites (Aromatic Amines) Epigenetics Epigenetic Dysregulation (DNMT & HDAC Upregulation) ROS->Epigenetics DNA Damage Response Apoptosis Apoptotic Cascade (p53, CASP3/9 Activation) ROS->Apoptosis Lipid Peroxidation (MDA) Epigenetics->Apoptosis Transcriptional Silencing

Mechanistic pathway of acid dye-induced transcriptomic and epigenetic dysregulation.

Experimental Workflow: A Self-Validating Toxicogenomic Protocol

A robust transcriptomic assay cannot exist in a vacuum; it must be a self-validating system where gene expression data is orthogonally anchored to phenotypic outcomes. The following protocol is designed for HepG2 (human liver) or A549 (lung) cell lines.

Step 1: Cytotoxicity Pre-Screening (The Causality of Dosing)
  • Action: Perform an MTT or WST-8 assay across a broad dye concentration gradient (1 µM to 1000 µM) for 24 hours.

  • Causality: You must identify the IC10 and IC20 (sub-lethal doses). If you extract RNA from cells at the IC50, your transcriptomic data will be heavily skewed by necrotic artifacts rather than specific dye-induced signaling pathways.

Step 2: Dye Exposure & RNA Extraction
  • Action: Expose cells to the established sub-lethal dose of the target acid dye for 24–48 hours. Lyse cells using TRIzol reagent and isolate RNA using a spin-column method with on-column DNase I treatment.

  • Self-Validation Checkpoint: Analyze RNA via an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8.0 is mandatory. Degraded RNA will artificially alter the apparent expression of long transcripts compared to short ones, invalidating the RT-qPCR results.

Step 3: RT-qPCR / RNA-Seq Analysis
  • Action: Synthesize cDNA and perform qPCR using SYBR Green or TaqMan probes targeting p53, CASP3, DNMT1, SOD1, and CYP1A. Normalize against multiple housekeeping genes (e.g., GAPDH and ACTB) to account for dye-induced metabolic shifts.

Step 4: Orthogonal Phenotypic Validation (Closing the Loop)
  • Action: Run parallel biochemical assays on the exposed cells.

  • Causality: If your RT-qPCR shows an upregulation of p53 and CASP3, you must validate this by performing a Comet Assay to physically quantify DNA fragmentation[2]. If SOD1 is downregulated, validate this by measuring lipid peroxidation via a TBARS assay [4]. This ensures your transcriptomic data accurately reflects the physiological reality of the cell.

Comparative Gene Expression Data Analysis

Based on validated toxicogenomic studies, the following table summarizes the differential gene expression induced by these three acid dyes at sub-lethal concentrations.

Target GeneBiological FunctionTartrazine (Azo)Acid Orange 7 (Azo)Brilliant Blue FCF (Triphenylmethane)
p53 DNA Damage ResponseStrongly Upregulated[4]UpregulatedNo Significant Change
CASP3 / CASP9 Apoptosis ExecutionUpregulated[4]UpregulatedMildly Upregulated
DNMTs / HDACs Epigenetic SilencingStrongly Upregulated[2]VariableUnknown
SOD1 / CAT Antioxidant DefenseDownregulated[4]DownregulatedVariable
CYP1A Xenobiotic MetabolismUpregulatedStrongly Upregulated[1]Upregulated (Post-Degradation)[3]

Conclusion & Best Practices

When selecting or evaluating acid dyes for industrial or biological applications, the transcriptomic profile provides the most accurate predictor of long-term toxicity.

  • Azo Dyes Carry Epigenetic Risks: Both Tartrazine and Acid Orange 7 demonstrate a high propensity to induce oxidative stress and upregulate apoptotic (CASP3/9) and epigenetic (DNMT/HDAC) markers[2][4].

  • Triphenylmethane Dyes are Less Apoptotic but Require Monitoring: Brilliant Blue FCF shows a safer transcriptomic profile regarding direct DNA damage, but its degradation byproducts (e.g., post-ozonation in wastewater) can aggressively upregulate CYP450 detoxification pathways[3].

  • Always Anchor Your Data: Never publish dye-induced gene expression data without orthogonal phenotypic validation (Comet/TBARS assays) to prove the physiological relevance of the transcriptomic shift.

References

  • The Impact of Tartrazine on DNA Methylation, Histone Deacetylation, and Genomic Stability in Human Cell Lines Source: PMC - NIH URL
  • Regulatory Role of Nano-Curcumin against Tartrazine-Induced Oxidative Stress, Apoptosis-Related Genes Expression, and Genotoxicity in Rats Source: MDPI URL
  • Omics-Based Approaches in Research on Textile Dye Microbial Decolorization Source: PMC - NIH URL
  • Considerations on the Toxicity of Brilliant Blue FCF Aqueous Solutions before and after Ozonation Source: ResearchGate URL
  • The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide for C.I. Acid Blue 130 Handling and Disposal

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard drain disposal for aqueous dye solutions. This is a critical compliance and environmental failure.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard drain disposal for aqueous dye solutions. This is a critical compliance and environmental failure. Even heavily diluted synthetic benzenoid dyes like C.I. Acid Blue 130 (CAS No. 12238-90-3 / 39315-90-7) possess high molar extinction coefficients; a few milligrams can visibly contaminate thousands of liters of municipal water, triggering regulatory scrutiny and disrupting wastewater biological processes.

This guide provides researchers, scientists, and drug development professionals with a self-validating, highly technical framework for the safe operational handling and disposal of C.I. Acid Blue 130.

The Mechanistic Causality of Dye Disposal Restrictions

To build a robust safety culture, laboratory personnel must understand why specific disposal routes are mandated. C.I. Acid Blue 130 is not merely a colorant; it is a synthetic, biologically persistent molecule.

  • Environmental Persistence & WWTP Disruption: Dyes are chemically engineered to resist photobleaching and degradation. If drain-disposed, they pass through standard wastewater treatment plants (WWTPs) largely intact. In aquatic environments, they block the UV light penetration necessary for aquatic photosynthesis. Consequently, environmental health and safety (EH&S) guidelines strictly prohibit the drain disposal of acids or bases containing dyes, even after pH neutralization[1].

  • Hazardous Co-Solvent Synergies: In laboratory settings (such as protein electrophoresis), acid dyes are rarely used in pure water. They are typically dissolved in destaining solutions containing methanol and acetic acid. This combination shifts the waste profile from a simple aqueous solution to a flammable, corrosive, and toxic mixture that must be disposed of via EH&S[2].

  • Heavy Metal Complexation: Many industrial acid dyes are synthesized as metal complexes to improve colorfastness. If a synthetic acid dye waste produces an extract containing greater than 5 mg/L of chromium or other heavy metals, it is federally classified under EPA hazardous waste number D007 and requires specialized incineration[3].

Quantitative Waste Categorization

Proper segregation at the source prevents the creation of complex, highly expensive mixed-waste streams. The American Chemical Society emphasizes that unless a chemical is explicitly listed as safe for drain disposal, it must be collected for hazmat pickup[4].

Table 1: C.I. Acid Blue 130 Waste Categorization and Logistical Disposal Matrix

Waste StreamTypical CompositionPrimary HazardDisposal RouteEPA / EH&S Classification
Solid Dye Powder Pure C.I. Acid Blue 130Inhalation, EnvironmentalSealed HazWaste ContainerNon-RCRA Hazardous (unless heavy metals present)
Staining/Destaining Liquids Dye + Methanol + Acetic AcidFlammable, Corrosive, ToxicVented Liquid HazWaste CarboyRCRA Hazardous (Ignitable/Corrosive)
Aqueous Solutions Dye + Phosphate BufferEnvironmentalLiquid HazWaste CarboyChemical Waste[1]
Contaminated Consumables Gels, pipette tips, glovesTrace ContaminationSolid HazWaste BagChemical Waste

Step-by-Step Operational Disposal Protocols

Every protocol in your laboratory should be a self-validating system. Follow these methodologies to ensure absolute compliance and safety.

Protocol A: Liquid Waste Consolidation

Causality: Mixing incompatible chemicals can lead to exothermic reactions or toxic gas release. Vented caps are required because volatile solvents (like methanol) generate vapor pressure fluctuations with ambient lab temperature changes.

  • Verify Compatibility: Ensure the primary collection carboy is chemically compatible with the solvent (e.g., use High-Density Polyethylene (HDPE) for methanol/acetic acid mixtures).

  • Segregate: Strictly isolate dye waste from strong oxidizers, reducing agents, and biological/radioactive waste.

  • Labeling: Attach a standard EH&S Hazardous Waste label before the first drop of waste is added. List all constituents with percentages (e.g., "Methanol 40%, Acetic Acid 10%, Water 50%, C.I. Acid Blue 130 <1%").

  • Validation Check: Before sealing the carboy for pickup, verify that the pH is documented on the label. If the pH is highly acidic (< 2.0) due to acetic acid, ensure it is stored in secondary containment away from base wastes.

Protocol B: Solid Waste & Polyacrylamide Gel Disposal

Causality: Water weight constitutes over 90% of a polyacrylamide gel's mass. Because hazardous waste disposal costs are calculated by weight, slight dehydration safely reduces logistical overhead.

  • Dehydration: Allow stained gels to dry slightly on a designated, absorbent bench pad to reduce excess liquid weight.

  • Packaging: Place gels and heavily contaminated PPE into a double-lined, 6-mil transparent plastic bag.

  • Sealing: Zip-tie or gooseneck-tape the bag securely to prevent leaks during transit.

  • Validation Check: Invert the sealed bag gently. The absence of pooling liquid at the bottom validates that the waste is properly categorized as "Solid" rather than "Free Liquid." Affix the Hazardous Waste tag.

WastePathway Start C.I. Acid Blue 130 Waste Liquid Liquid Solutions (Aqueous or Destainers) Start->Liquid Solid Solid Waste (Powders, Gels, PPE) Start->Solid CheckSolvent Assess Solvent Profile Liquid->CheckSolvent HazWaste EH&S Hazardous Waste Collection & Incineration Solid->HazWaste Seal in leak-proof container CheckSolvent->HazWaste Contains Organics/Metals Prohibited PROHIBITED BY EPA CheckSolvent->Prohibited Attempted Sink Disposal Drain Drain Disposal Prohibited->Drain

Figure 1: Decision matrix and segregation pathway for C.I. Acid Blue 130 laboratory waste.

Emergency Spill Response & Decontamination

Dye spills are highly visible and can cause permanent staining of laboratory surfaces and equipment if not neutralized immediately.

Protocol C: Spill Decontamination Workflow
  • Assess & Isolate: Determine if the spill is a dry powder or a liquid. Never use water directly on a dry dye powder spill, as this will solubilize the dye and expand the contamination zone.

  • Don PPE: Equip nitrile gloves (double-gloving is recommended), safety goggles, and a fluid-resistant lab coat.

  • Containment (Liquid): Surround the spill with an inert, chemical-resistant absorbent (e.g., diatomaceous earth or specialized hazmat pads).

  • Containment (Powder): Carefully cover the powder with a slightly damp (not soaking) paper towel to prevent aerosolization, then sweep it up using a dedicated disposable scraper.

  • Decontamination: Wipe the affected surface with a 70% ethanol or isopropanol solution, which effectively lifts benzenoid dyes from non-porous surfaces.

  • Self-Validating Cleanliness Check: Perform a final wipe of the area with a clean, dry white paper towel. The complete absence of blue pigment on the white towel validates that the surface has been successfully decontaminated.

SpillResponse Spill Dye Spill Identified Assess Assess Volume & State (Powder vs. Liquid) Spill->Assess Minor Minor Spill (< 500 mL or < 50 g) Assess->Minor Major Major Spill (> 500 mL or Highly Concentrated) Assess->Major PPE Don PPE (Nitrile Gloves, Goggles, Coat) Minor->PPE Evacuate Evacuate & Isolate Area Major->Evacuate Contain Contain & Absorb (Inert Absorbent / Damp Towel) PPE->Contain Collect Transfer to HazWaste Bag Contain->Collect CallEHS Dispatch EH&S Hazmat Team Evacuate->CallEHS

Figure 2: Step-by-step emergency response workflow for C.I. Acid Blue 130 spills.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

Sources

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